molecular formula C18H12ClF4N9O B12375048 SGR-1505 CAS No. 2661481-41-8

SGR-1505

Número de catálogo: B12375048
Número CAS: 2661481-41-8
Peso molecular: 481.8 g/mol
Clave InChI: DEMHKALZEXJNJH-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview 9A59Esa73N is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic or therapeutic procedures for humans or animals . Intended Research Applications Researchers can utilize 9A59Esa73N in various in vitro studies. Potential applications include fundamental biomedical research, pharmaceutical development for screening new drug compounds, and as a tool for assay development in diagnostics research . Its properties may make it suitable for use in genomic sequencing or epidemiological studies . Regulatory and Usage Compliance This product is not subject to evaluation for accuracy, specificity, or precision by in vitro diagnostic (IVD) regulatory authorities . It is the responsibility of the purchasing institution to ensure that qualified personnel use this product in an authorized laboratory setting. By purchasing this RUO product, the user acknowledges and agrees that it will not be used as a component in any diagnostic procedures, and any off-label use is solely the responsibility of the end-user .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

2661481-41-8

Fórmula molecular

C18H12ClF4N9O

Peso molecular

481.8 g/mol

Nombre IUPAC

(3R)-N-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide

InChI

InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1

Clave InChI

DEMHKALZEXJNJH-QGZVFWFLSA-N

SMILES isomérico

C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F

SMILES canónico

CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

SGR-1505: A Deep Dive into its Mechanism of Action in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a critical mediator of nuclear factor-kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[2][3] In certain subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[2] SGR-1505 targets the proteolytic activity of MALT1, thereby inhibiting this oncogenic signaling cascade.[4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of SGR-1505 in various B-cell lymphoma models, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] A Phase 1 clinical trial (NCT05544019) is currently evaluating the safety and efficacy of SGR-1505 in patients with relapsed or refractory B-cell malignancies, with initial results showing a favorable safety profile and encouraging preliminary efficacy.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of SGR-1505, supported by preclinical data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: MALT1 Inhibition

SGR-1505 functions as a potent and selective allosteric inhibitor of MALT1.[1] MALT1 is a paracaspase that, upon activation within the CBM complex, cleaves several substrates to promote NF-κB activation. By binding to an allosteric site on the MALT1 protein, SGR-1505 prevents the conformational changes necessary for its proteolytic activity. This leads to the downstream inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]

The CARD11-BCL10-MALT1 (CBM) Signaling Pathway

The CBM complex is central to the activation of NF-κB in lymphocytes. The pathway is initiated by signals from the B-cell receptor (BCR), leading to the activation of Protein Kinase C beta (PKCβ). PKCβ then phosphorylates CARD11 (also known as CARMA1), causing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the active CBM complex.[3] This complex then recruits and activates other downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. SGR-1505's inhibition of MALT1's proteolytic activity acts as a critical bottleneck in this pathway.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKCbeta PKCβ BCR->PKCbeta Signal CARD11_inactive Inactive CARD11 PKCbeta->CARD11_inactive Phosphorylates CARD11_active Active CARD11 CARD11_inactive->CARD11_active CBM_complex CBM Complex (CARD11-BCL10-MALT1) CARD11_active->CBM_complex Recruits BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex IKK_complex IKK Complex CBM_complex->IKK_complex Activates IkappaB_NFkappaB IκB-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB IκB Degradation Transcription Gene Transcription (Proliferation, Survival) NFkappaB->Transcription SGR1505 SGR-1505 SGR1505->MALT1 Inhibits (Allosteric)

Figure 1: SGR-1505 inhibits the MALT1-mediated NF-κB signaling pathway.

Preclinical Data

A summary of the key preclinical data for SGR-1505 is presented below.

In Vitro Potency
Assay TypeCell Line/TargetIC50 (nM)Reference
Biochemical MALT1 InhibitionPurified MALT1 enzyme1.3[4]
BCL10 CleavageOCI-LY1022[4]
IL-10 SecretionOCI-LY1036[4]
Anti-proliferativeOCI-LY10 (BTKi-sensitive ABC-DLBCL)71[4]
Anti-proliferativeOCI-LY3 (BTKi-resistant ABC-DLBCL)Not specified, but active[2]
Anti-proliferativeREC-1 (Mantle Cell Lymphoma)57[4]
Pharmacokinetics
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Reference
Mouse9.41.21.657[4]
Rat3.80.983.177[4]
Dog0.862.03192[4]
Cynomolgus Monkey1.70.685.045[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard laboratory practices and available information.

Biochemical MALT1 Inhibition Assay
  • Objective: To determine the direct inhibitory effect of SGR-1505 on the enzymatic activity of MALT1.

  • Methodology:

    • Recombinant human MALT1 protease is incubated with a fluorogenic substrate in an appropriate assay buffer.

    • SGR-1505 is added at various concentrations.

    • The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the SGR-1505 concentration.

Cell-Based Assays (BCL10 Cleavage, IL-10 Secretion, Anti-proliferative)
  • Objective: To assess the effect of SGR-1505 on MALT1 activity and cell viability in B-cell lymphoma cell lines.

  • Methodology:

    • Cell Culture: OCI-LY10 and REC-1 cells are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of SGR-1505 for a specified duration (e.g., 72 hours for anti-proliferative assays).

    • BCL10 Cleavage Assay: After treatment, cell lysates are collected and analyzed by Western blot using an antibody specific for BCL10 to assess the extent of its cleavage.

    • IL-10 Secretion Assay: The cell culture supernatant is collected, and the concentration of secreted IL-10 is measured using an ELISA kit.

    • Anti-proliferative Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Data Analysis: For each assay, the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental_Workflow cluster_invitro In Vitro Assays start Start culture Culture B-cell lymphoma cell lines start->culture biochem Biochemical Assay (Purified MALT1) start->biochem treat Treat with SGR-1505 (dose-response) culture->treat bcl10 BCL10 Cleavage Assay (Western Blot) treat->bcl10 il10 IL-10 Secretion Assay (ELISA) treat->il10 prolif Anti-proliferative Assay (Cell Viability) treat->prolif ic50 Determine IC50 values biochem->ic50 bcl10->ic50 il10->ic50 prolif->ic50

Figure 2: General workflow for in vitro characterization of SGR-1505.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of SGR-1505 in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

    • Tumor Implantation: B-cell lymphoma cells (e.g., OCI-LY10) are implanted subcutaneously into the flanks of the mice.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, SGR-1505 monotherapy, combination therapy). SGR-1505 is administered orally at a specified dose and schedule.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.

Clinical Development

SGR-1505 is currently being evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with relapsed or refractory mature B-cell malignancies (NCT05544019).[7]

Phase 1 Trial (NCT05544019) Overview
  • Primary Objectives: To evaluate the safety and tolerability of SGR-1505 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]

  • Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of SGR-1505, and to assess its preliminary anti-tumor activity.[7]

  • Patient Population: Patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), DLBCL, Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL), who have received a median of four prior treatment regimens.[6]

Preliminary Phase 1 Results

As of a data cutoff in mid-2025, the following preliminary results have been reported:

  • Safety: SGR-1505 was generally well-tolerated, with no dose-limiting toxicities observed. The most common treatment-related adverse events were rash and fatigue.[6]

  • Efficacy: An overall response rate (ORR) of 22% was observed across all dose levels in 45 evaluable patients. Responses were seen in patients with CLL, WM, MZL, and ABC-DLBCL.[6]

Conclusion

SGR-1505 is a promising novel therapeutic agent for the treatment of B-cell lymphomas, with a well-defined mechanism of action targeting the MALT1 paracaspase and the NF-κB signaling pathway. Its potent preclinical activity, including in BTKi-resistant models, and encouraging preliminary clinical data suggest that SGR-1505 has the potential to address a significant unmet medical need for patients with relapsed or refractory B-cell malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Introduction: Targeting a Key Node in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to SGR-1505: A Novel MALT1 Allosteric Inhibitor

SGR-1505 is an orally active, investigational small molecule that functions as an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of the nuclear factor kappa B (NF-κB) pathway, a critical driver for the survival and proliferation of various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves specific substrates to regulate signaling.[5][6]

In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), the NF-κB pathway is constitutively active, rendering cells dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling therapeutic target. SGR-1505 is specifically designed to inhibit the proteolytic activity of MALT1, offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies, including those that have developed resistance to upstream pathway inhibitors like Bruton's Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that SGR-1505 is a potent and selective inhibitor with a favorable safety profile and encouraging anti-tumor activity.[2][8][10]

The MALT1 Signaling Pathway

The activation of MALT1 is a central event in the canonical NF-κB signaling cascade initiated by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway proceeds through the following key steps:

  • Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]

  • CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-MALT1 (CBM) signalosome.[5][14][15]

  • MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and activation of the IκB kinase (IKK) complex.[13][16]

  • Canonical NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases NF-κB (typically the p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes that promote cell survival, proliferation, and inflammation.[17]

  • MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine residues, which fine-tunes and sustains the NF-κB response.[11][18] Notable substrates include:

    • RelB, BCL10, A20, and CYLD: Cleavage of these proteins removes inhibitory signals or otherwise promotes the NF-κB pathway, contributing to the survival of lymphoma cells.[6][18][19]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PKC PKC BCR->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM Forms Complex with BCL10 and MALT1 TRAF6 TRAF6 CBM->TRAF6 Recruits Substrates MALT1 Substrates (e.g., RelB, BCL10) CBM->Substrates Proteolytic Cleavage IKK IKK Complex TRAF6->IKK Activates via Ubiquitination IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Transcription Gene Transcription (Survival, Proliferation) NFkB->Transcription Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cleaved_Substrates->NFkB Potentiates Signaling

Canonical NF-κB Signaling Pathway Mediated by MALT1.

SGR-1505: Mechanism of Allosteric Inhibition

SGR-1505 functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active catalytic site.[3][20] This binding event induces a conformational change in the MALT1 protein that specifically inactivates its protease function without affecting its scaffolding role.[1]

The mechanism unfolds as follows:

  • Binding to Allosteric Site: SGR-1505 binds to a regulatory pocket on MALT1.

  • Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting the active conformation required for substrate cleavage.

  • Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1-dependent lymphomas.[8]

  • Suppression of NF-κB Pathway: By blocking the proteolytic amplification loop, the overall activity of the NF-κB pathway is significantly diminished.[17]

  • Induction of Apoptosis: The reduction in NF-κB-driven transcription of anti-apoptotic and pro-proliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.[6][21]

SGR1505_Mechanism CBM Active CBM Complex (CARD11-BCL10-MALT1) MALT1_Inhibited MALT1 (Protease Inactive) CBM->MALT1_Inhibited Induces Inactive Conformation SGR1505 SGR-1505 SGR1505->CBM Allosteric Binding Substrates MALT1 Substrates (e.g., RelB, BCL10) MALT1_Inhibited->Substrates Cleavage Blocked NFkB NF-κB Pathway Suppression Substrates->NFkB No Signal Potentiation Apoptosis Cell Cycle Arrest & Apoptosis NFkB->Apoptosis

Mechanism of SGR-1505 Allosteric Inhibition of MALT1.

Quantitative Data

The potency and clinical activity of SGR-1505 have been characterized through extensive preclinical and clinical studies.

Table 1: Preclinical Potency of SGR-1505

Assay Type Cell Line / Target IC50 Value Reference
Biochemical Assay MALT1 Protease 1.3 nM [8]
BCL10 Cleavage Assay OCI-LY10 22 nM [8]
IL-10 Secretion Assay OCI-LY10 36 nM [8]
Anti-proliferative Assay OCI-LY10 71 nM [8]

| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |

Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell Malignancies

Parameter Patient Cohort Value Reference
Overall Response Rate (ORR) All Evaluable Patients (n=45) 22% (10/45) [10]
Response Rate Chronic Lymphocytic Leukemia (CLL/SLL) (n=17) 17.6% (3/17) [10]
Response Rate Waldenström Macroglobulinemia (WM) (n=5) 100% (5/5) [10]

| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |

Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile

Adverse Event Type Frequency Reference
Any Treatment-Related Adverse Event (TRAE) 43% (21/49) [10]
Most Common TRAE: Rash 12% [10]
Most Common TRAE: Fatigue 12% [10]
Treatment-Emergent Serious Adverse Events (SAEs) 20% (10/49) [10]

| Treatment-Related SAEs | One event |[10] |

Table 4: Pharmacokinetics of SGR-1505 in Preclinical Models

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (h) Oral Bioavailability (%) Reference
Mouse 9.4 1.2 1.6 57% [8]
Rat 3.8 0.98 3.1 77% [8]
Dog 0.86 2.0 31 92% [8]

| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[8] |

Table 5: Pharmacodynamic Activity of SGR-1505

Biomarker Assay Result Reference
IL-2 Inhibition Ex vivo stimulation of T-cells from treated patients ~90% inhibition achieved at ≥ 150 mg QD [10]

| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |

Experimental Protocols

The evaluation of SGR-1505 relies on a suite of biochemical, cellular, and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.

MALT1 Biochemical Protease Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protein.

  • Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.

  • Methodology:

    • Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage motif), assay buffer, and test compound (SGR-1505).[19][22]

    • Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a 384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to MALT1 proteolytic activity.

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition relative to a vehicle control (DMSO) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay confirms target engagement in a cellular context by measuring the inhibition of the cleavage of a known MALT1 substrate.

  • Objective: To assess the ability of SGR-1505 to inhibit MALT1 protease activity inside living cells.

  • Methodology:

    • Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-LY10, or TMD8) under standard conditions.[6][23]

    • Procedure: a. Seed cells and treat with serial dilutions of SGR-1505 or vehicle control for a specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity (e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-GAPDH). The antibody should detect both the full-length and cleaved forms of the substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a corresponding increase in the full-length protein.[6]

Cell Viability / Anti-proliferative Assay

This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of SGR-1505 in various lymphoma cell lines.

  • Methodology:

    • Cell Culture: Use a panel of B-cell lymphoma cell lines, including those known to be MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]

    • Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of SGR-1505 and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on proliferation.[23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. d. Measure luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the percentage of cell viability against the drug concentration and calculate the GI50 value using non-linear regression.

In Vivo B-Cell Lymphoma Xenograft Model

This assay evaluates the anti-tumor efficacy of SGR-1505 in a living organism.

  • Objective: To assess the ability of orally administered SGR-1505 to inhibit tumor growth in mice bearing human lymphoma xenografts.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]

    • Procedure: a. Subcutaneously implant a human B-cell lymphoma cell line (e.g., OCI-LY13) or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors to grow to a palpable, measurable size (e.g., ~100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, SGR-1505 monotherapy, SGR-1505 in combination with a BTK inhibitor).[26] d. Administer the drug orally (p.o.) according to the desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at regular intervals throughout the study. Monitor animal body weight and general health. f. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for substrate cleavage or RNA-seq).[20]

    • Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the SGR-1505-treated groups and the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro / Cellular Assays cluster_assays A1 Culture Lymphoma Cell Lines (e.g., OCI-LY10) A2 Treat cells with SGR-1505 (Dose Response) A1->A2 B1 Cell Viability Assay (72h Incubation) A2->B1 B2 Cell Lysis for Western Blot A2->B2 B3 Collect Supernatant for Cytokine Assay A2->B3 C1 Measure Luminescence (ATP levels) B1->C1 C2 Western Blot for RelB/BCL10 Cleavage B2->C2 C3 ELISA / MSD for IL-10 Secretion B3->C3 D1 Calculate GI50 C1->D1 D2 Assess Target Engagement C2->D2 C3->D2

Workflow for Cellular Characterization of MALT1 Inhibition.

Conclusion and Future Directions

SGR-1505 represents a highly promising, mechanism-driven therapeutic agent targeting the MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the proteolytic activity crucial for the survival of NF-κB-addicted B-cell malignancies.[4][20] Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]

Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms strong target engagement in patients.[10] Together, these findings provide a strong rationale for the continued development of SGR-1505 as a potential best-in-class MALT1 inhibitor and a valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]

References

The Discovery and Synthesis of SGR-1505: A Computationally-Driven Approach to a Novel MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] Developed by Schrödinger, its discovery marks a significant advancement in the application of computational chemistry to accelerate drug development.[1][2] This technical guide details the discovery process, available data on its synthesis, preclinical and clinical findings, and the underlying mechanism of action of SGR-1505 in the context of B-cell malignancies.

Introduction to SGR-1505 and its Target

SGR-1505 is a potent and selective small molecule inhibitor of MALT1, a key protein in the NF-κB signaling pathway.[5] MALT1 is a paracaspase that, as part of the CARD11-BCL10-MALT1 (CBM) complex, is crucial for the activation of NF-κB signaling downstream of the B-cell receptor (BCR).[2] In certain B-cell lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), this pathway is constitutively active, driving cancer cell proliferation and survival.[2] SGR-1505 is being developed for the treatment of mature B-cell malignancies, including those that have developed resistance to other therapies like BTK inhibitors.[1][2]

Discovery: An In Silico Triumph

The discovery of SGR-1505 is a testament to the power of physics-based computational platforms in drug discovery. Schrödinger's approach allowed for the rapid identification of a clinical candidate with a well-balanced profile.[6]

The process began with a published Novartis scaffold as a starting point.[1] Schrödinger's computational platform then explored a vast chemical space, assessing over 8.2 billion compounds in silico.[7] This computational screening, which included multi-parameter optimization (MPO) for potency and drug-like properties, allowed the team to prioritize a small subset of molecules for synthesis.[6]

Ultimately, only 129 compounds were synthesized, with just 78 in the lead series, to identify SGR-1505.[6][8] This highly efficient process led to the identification of a development candidate in approximately 10 months, a significant acceleration compared to traditional drug discovery timelines.[1][7]

Synthesis of SGR-1505

While the detailed, step-by-step chemical synthesis of SGR-1505 is proprietary and not publicly disclosed, the discovery process highlights a key aspect of modern medicinal chemistry. The use of a "synthetically-aware, reaction-based enumeration" workflow in the computational phase ensured that the prioritized virtual compounds were synthetically accessible.[9] This approach avoids the common pitfall of designing molecules that are theoretically potent but practically impossible or very costly to synthesize.

The general workflow for the synthesis of a novel compound like SGR-1505 would typically involve a multi-step process starting from commercially available starting materials, with purification and characterization at each step. However, the specific reagents, reaction conditions, and purification methods for SGR-1505 have not been made public.

Mechanism of Action and Signaling Pathway

SGR-1505 is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[1][4] MALT1 is a critical component of the CBM signalosome, which is activated downstream of the B-cell receptor. Upon BCR activation, a signaling cascade leads to the formation of the CBM complex, which then activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation.

SGR-1505's inhibition of MALT1 blocks this cascade, thereby preventing NF-κB activation and inducing apoptosis in MALT1-dependent cancer cells.[5]

MALT1_Signaling_Pathway cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM IKK IKK Complex CBM->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Survival, Proliferation) SGR_1505 SGR-1505 SGR_1505->CBM inhibits

Caption: MALT1 Signaling Pathway and SGR-1505's Point of Intervention.

Preclinical and Clinical Data

SGR-1505 has demonstrated promising activity in both preclinical models and early clinical trials.

Preclinical Data

In preclinical studies, SGR-1505 has shown potent and selective inhibition of MALT1. It has demonstrated anti-tumor activity as a single agent and in combination with BTK and BCL-2 inhibitors in various B-cell malignancy models.[1][10] Notably, it has shown activity in both BTK inhibitor-sensitive and -resistant cell lines.[2][4]

Parameter Cell Line Value
MALT1 Inhibition IC50OCI-LY10<10 nM[4]
IL-10 Secretion Inhibition IC50OCI-LY1010-100 nM[4]
Clinical Data

SGR-1505 has completed a Phase 1 study in healthy volunteers and is currently in a Phase 1 trial for patients with relapsed or refractory B-cell malignancies.[1][5] Initial results from the patient trial have shown that SGR-1505 is well-tolerated with a favorable safety profile.[3][5] Encouraging preliminary efficacy has been observed across a range of B-cell malignancies.[3][5]

In a Phase 1 study with 49 heavily pretreated patients, SGR-1505 achieved an overall response rate of 22% across all dose levels.[11] The FDA has granted Fast Track designation to SGR-1505 for the treatment of adult patients with Waldenström macroglobulinemia who have progressed after at least two prior lines of therapy, including a BTK inhibitor.[10][12]

Clinical Trial Patient Population Key Findings
Phase 1Relapsed/Refractory B-cell Malignancies (n=49)Overall Response Rate: 22%[11]
Favorable safety and tolerability[3]
Responses observed in CLL and Waldenström macroglobulinemia[3]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on SGR-1505 are not publicly available, this section provides generalized methodologies for the types of assays that would have been used to characterize this compound.

MALT1 Enzymatic Assay (Generalized)
  • Objective: To determine the in vitro potency of SGR-1505 in inhibiting MALT1 enzymatic activity.

  • Methodology:

    • Recombinant human MALT1 enzyme is incubated with a fluorogenic substrate.

    • SGR-1505 is added at various concentrations.

    • The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the log concentration of SGR-1505.

Cell Proliferation Assay (Generalized)
  • Objective: To assess the effect of SGR-1505 on the proliferation of B-cell lymphoma cell lines.

  • Methodology:

    • B-cell lymphoma cell lines (e.g., OCI-LY10) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of SGR-1505 or vehicle control.

    • After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.

    • Luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

In Vivo Xenograft Model (Generalized)
  • Objective: To evaluate the anti-tumor efficacy of SGR-1505 in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • SGR-1505 is administered orally at various doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development In_Silico In Silico Design & Virtual Screening Synthesis Chemical Synthesis In_Silico->Synthesis Biochemical_Assay Biochemical Assays (MALT1 Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo In Vivo Models (Xenografts) Cell_Based_Assay->In_Vivo Phase1_HV Phase 1 (Healthy Volunteers) In_Vivo->Phase1_HV Phase1_Patients Phase 1 (Patients) Phase1_HV->Phase1_Patients Phase2 Phase 2 (Planned) Phase1_Patients->Phase2

Caption: High-Level Experimental Workflow for SGR-1505 Development.

Conclusion and Future Directions

SGR-1505 represents a promising new therapeutic agent for patients with B-cell malignancies. Its discovery through a computationally-driven approach highlights the potential of these technologies to accelerate the development of novel medicines. The favorable preclinical and early clinical data suggest that SGR-1505 could be a valuable addition to the treatment landscape for these cancers, particularly in the relapsed/refractory setting and for patients with resistance to existing therapies. Further clinical studies will be crucial to fully define its efficacy and safety profile and to identify the patient populations most likely to benefit from this targeted therapy.

References

SGR-1505: A Technical Whitepaper on Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGR-1505 is a potent, orally bioavailable, allosteric inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver in various B-cell malignancies.[1][2] Preclinical and early clinical studies have demonstrated that SGR-1505 effectively engages its target and shows promising anti-tumor activity in models of B-cell lymphomas, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the target engagement and validation studies for SGR-1505, including detailed experimental methodologies and quantitative data.

Introduction to SGR-1505 and its Target, MALT1

MALT1 is a paracaspase that, upon activation of the B-cell receptor (BCR), forms the CBM complex, leading to the activation of the NF-κB pathway.[1][2] This pathway is constitutively active in several subtypes of non-Hodgkin's lymphoma, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target. SGR-1505 is a small molecule designed to allosterically inhibit the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cells.[1][2]

Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of action of SGR-1505.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 activates CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex IKK IKK Complex CBM_complex->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates SGR1505 SGR-1505 SGR1505->MALT1 inhibits Gene_expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_expression promotes

MALT1 Signaling Pathway and SGR-1505 Inhibition.

Preclinical Target Engagement and Validation

A series of in vitro and in vivo studies were conducted to confirm the engagement of SGR-1505 with MALT1 and to validate its therapeutic potential.

Biochemical and Cellular Assays

The potency of SGR-1505 was evaluated through various biochemical and cell-based assays.

Assay TypeDescriptionSGR-1505 IC50
Biochemical Assay Inhibition of MALT1 enzymatic activity.1.3 nM
BCL10 Cleavage Assay Inhibition of MALT1-mediated cleavage of its substrate BCL10 in OCI-LY10 cells.22 nM
IL-10 Secretion Assay Inhibition of IL-10 secretion in OCI-LY10 cells.36 nM
Antiproliferative Assay Inhibition of proliferation in ABC-DLBCL OCI-LY10 cells.71 nM
Antiproliferative Assay Inhibition of proliferation in Mantle Cell Lymphoma REC-1 cells.57 nM
Experimental Protocols

This assay assesses the ability of SGR-1505 to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its direct substrate, BCL10.

  • Cell Culture: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of SGR-1505 or vehicle control for a specified period.

  • Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified, and the IC50 is calculated.

This assay measures the functional consequence of MALT1 inhibition on the production of the NF-κB target gene, IL-10.

  • Cell Culture and Treatment: OCI-LY10 cells are seeded in 96-well plates and treated with a dilution series of SGR-1505.

  • Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • ELISA: The concentration of IL-10 in the supernatant is quantified using a commercial human IL-10 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated, and the IL-10 concentrations in the treated samples are determined. The IC50 value is calculated based on the dose-response curve.

This assay determines the effect of SGR-1505 on the proliferation of B-cell lymphoma cell lines.

  • Cell Staining: Cells (e.g., OCI-LY10, REC-1) are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

  • Treatment: The CFSE-labeled cells are cultured in the presence of various concentrations of SGR-1505.

  • Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 72-96 hours).

  • Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

  • Analysis: The proliferation index is calculated based on the distribution of cells across different generations (peaks of decreasing fluorescence). The IC50 for proliferation inhibition is then determined.

In Vivo Efficacy in Xenograft Models

SGR-1505 demonstrated significant anti-tumor activity in mouse xenograft models of B-cell lymphoma.[3]

Xenograft ModelTreatmentOutcome
ABC-DLBCL (OCI-LY10) SGR-1505 MonotherapyStrong anti-tumor activity
Mantle Cell Lymphoma (REC-1) SGR-1505 MonotherapyStrong anti-tumor activity
Relapsed/Refractory B-cell Lymphoma SGR-1505 in combination with a BTK inhibitorOvercame drug-induced resistance
  • Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. SGR-1505 is administered orally at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Validation and Pharmacodynamics

A Phase 1 clinical trial (NCT05544019) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SGR-1505 in patients with relapsed or refractory B-cell malignancies.

Pharmacodynamic Evidence of Target Engagement

Preliminary data from the Phase 1 study in healthy subjects and patients provided evidence of MALT1 inhibition.

  • Cytokine Release Inhibition: SGR-1505 inhibited cytokine release in ex vivo stimulated human whole blood, providing pharmacodynamic evidence of MALT1 inhibition.

  • IL-2 Inhibition: In patients, SGR-1505 demonstrated inhibition of T-cell derived IL-2 upon ex vivo stimulation, with approximately 90% inhibition achieved at doses of ≥ 150 mg once daily.[1]

Experimental Workflow: Whole Blood Cytokine Release Assay

Cytokine_Release_Workflow cluster_protocol Whole Blood Cytokine Release Assay Protocol start Collect Whole Blood from Subjects treat Treat with SGR-1505 or Vehicle start->treat stimulate Stimulate with CD3/CD28 Antibodies treat->stimulate incubate Incubate (e.g., 24h, 37°C) stimulate->incubate separate Separate Plasma by Centrifugation incubate->separate analyze Analyze Cytokine Levels (e.g., IL-2, TNF-α) by ELISA or Multiplex Assay separate->analyze end Determine Percent Inhibition analyze->end

Workflow for Whole Blood Cytokine Release Assay.

Conclusion

The comprehensive preclinical and emerging clinical data strongly support the target engagement of SGR-1505 with MALT1. The potent and selective inhibition of MALT1's proteolytic activity translates to significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma models. The pharmacodynamic evidence from the Phase 1 study further validates the mechanism of action in humans. These findings underscore the potential of SGR-1505 as a promising novel therapeutic for patients with B-cell malignancies.

References

In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of the B-cell receptor (BCR).[1] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, including Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[1][2]

SGR-1505 has demonstrated potent single-agent and combination activity in preclinical models of B-cell malignancies. This document summarizes the key in vitro data for SGR-1505, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of SGR-1505

The following tables summarize the quantitative in vitro activity of SGR-1505 in various biochemical and cell-based assays. The data highlights the potency of SGR-1505 and includes a comparison with the clinical-stage MALT1 inhibitor, JNJ-6633.

Assay TypeSGR-1505 IC50 (nM)JNJ-6633 IC50 (nM)Cell Line
Biochemical Assay 1.373-
BCL10 Cleavage Assay 2298OCI-LY10
IL-10 Secretion Assay 36267OCI-LY10
Antiproliferative Assay 71430OCI-LY10
Antiproliferative Assay 57884REC-1 (MCL)

Data compiled from publicly available information.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard industry practices for characterizing MALT1 inhibitors.

MALT1 Biochemical Assay

This assay measures the direct enzymatic activity of MALT1 and the inhibitory effect of SGR-1505.

Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by MALT1 results in the release of a fluorophore, which is quantified to determine the enzyme's activity.

Protocol:

  • Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100), SGR-1505 (or other test compounds), and a known MALT1 inhibitor as a positive control.

  • Procedure: a. Prepare a serial dilution of SGR-1505 in assay buffer. b. In a 96-well plate, add the MALT1 enzyme to each well. c. Add the diluted SGR-1505 or control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Monitor the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

BCL10 Cleavage Assay

This cell-based assay assesses the ability of SGR-1505 to inhibit the MALT1-mediated cleavage of its endogenous substrate, BCL10.

Principle: ABC-DLBCL cell lines, such as OCI-LY10, exhibit constitutive MALT1 activity, leading to the cleavage of BCL10. Treatment with a MALT1 inhibitor prevents this cleavage. The levels of full-length and cleaved BCL10 are measured by Western blot.

Protocol:

  • Cell Culture: Culture OCI-LY10 cells in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum).

  • Treatment: Seed the cells and treat with a range of SGR-1505 concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies specific for BCL10 and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the percentage of BCL10 cleavage inhibition at each SGR-1505 concentration and determine the IC50 value.

IL-10 Secretion Assay

This assay measures the effect of SGR-1505 on the production and secretion of the cytokine IL-10, a downstream consequence of NF-κB activation in ABC-DLBCL cells.

Principle: Constitutive NF-κB signaling in OCI-LY10 cells leads to the secretion of IL-10. Inhibition of MALT1 by SGR-1505 blocks this signaling and reduces IL-10 secretion, which is quantified by ELISA.

Protocol:

  • Cell Culture and Treatment: Culture OCI-LY10 cells and treat with varying concentrations of SGR-1505 for a defined period (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • ELISA: a. Use a commercially available human IL-10 ELISA kit. b. Follow the manufacturer's instructions to measure the concentration of IL-10 in the collected supernatants.

  • Data Analysis: Plot the IL-10 concentration against the SGR-1505 concentration and determine the IC50 value for the inhibition of IL-10 secretion.

ABC-DLBCL Cell Proliferation Assay

This assay evaluates the impact of SGR-1505 on the growth and viability of ABC-DLBCL cell lines.

Principle: The proliferation of ABC-DLBCL cell lines like OCI-LY10 is dependent on the constitutive activity of the NF-κB pathway. Inhibition of MALT1 by SGR-1505 is expected to inhibit cell proliferation. Cell viability is measured using a metabolic assay.

Protocol:

  • Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of SGR-1505 to the wells and incubate for a prolonged period (e.g., 72-96 hours).

  • Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well. b. Incubate according to the manufacturer's protocol. c. Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the SGR-1505 concentration. Calculate the IC50 value for the antiproliferative effect.

Mandatory Visualizations

Signaling Pathway Diagram

MALT1_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_CBM CBM Complex cluster_NFkB NF-κB Pathway cluster_Downstream Downstream Effects BCR BCR BTK BTK BCR->BTK Activation CARD11 CARD11 BTK->CARD11 Activates BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p50/RelA) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Gene Expression (e.g., IL-10, BCL2) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation SGR1505 SGR-1505 SGR1505->MALT1 Inhibits

Caption: MALT1 signaling pathway in B-cells.

Experimental Workflow Diagram

In_Vitro_Characterization_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cell-Based Characterization cluster_Data Data Analysis & Interpretation Biochemical_Assay MALT1 Biochemical Assay (IC50 Determination) BCL10_Cleavage BCL10 Cleavage Assay (Cellular Target Engagement) Biochemical_Assay->BCL10_Cleavage IC50_Calculation IC50 Value Calculation Biochemical_Assay->IC50_Calculation IL10_Secretion IL-10 Secretion Assay (Downstream Signaling) BCL10_Cleavage->IL10_Secretion BCL10_Cleavage->IC50_Calculation Proliferation ABC-DLBCL Proliferation Assay (Phenotypic Outcome) IL10_Secretion->Proliferation IL10_Secretion->IC50_Calculation Proliferation->IC50_Calculation Potency_Selectivity Assessment of Potency and Selectivity IC50_Calculation->Potency_Selectivity Lead_Optimization Informs Lead Optimization Potency_Selectivity->Lead_Optimization

Caption: In vitro characterization workflow for SGR-1505.

References

Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of SGR-1505, an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). SGR-1505 was developed by Schrödinger using their physics-based computational platform and is currently in clinical development for the treatment of relapsed/refractory B-cell malignancies.[1][2][3] Preclinical data have demonstrated that SGR-1505 is a highly potent and selective inhibitor of MALT1, exhibiting anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2]

Mechanism of Action

SGR-1505 functions as a potent, small molecule allosteric inhibitor of MALT1's enzymatic activity.[4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is situated downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.[6][7][8] As the sole proteolytic component of the CBM signalosome, MALT1 plays a critical role in mediating nuclear factor kappa B (NF-κB) signaling, a pathway essential for the survival and proliferation of certain B-cell lymphomas.[6][9][10] Constitutive activation of the NF-κB pathway is a defining characteristic of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[4][6] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects in cancer cells.[4][5]

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM MALT1 MALT1 Protease Activity CBM->MALT1 NFkB NF-κB Activation MALT1->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation SGR1505 SGR-1505 SGR1505->MALT1

SGR-1505 Mechanism of Action

In Vitro Activity

SGR-1505 has demonstrated potent activity in a variety of in vitro assays, confirming its inhibitory effect on MALT1 and its anti-proliferative capabilities in B-cell lymphoma cell lines.

Assay TypeCell LineIC50Reference
Biochemical MALT1 Inhibition-1.3 nM[9]
BCL10 CleavageOCI-LY1022 nM[9]
IL-10 SecretionOCI-LY1010-100 nM[5]
Anti-proliferativeOCI-LY1071 nM[9]
Anti-proliferativeREC-1 (Mantle Cell Lymphoma)57 nM[9]
Anti-proliferativeOCI-LY3 (BTKi-resistant)Active[4][11]

Notably, SGR-1505 shows anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines.[4][12] Preclinical studies have also indicated that SGR-1505 is more potent than the competitor MALT1 inhibitor, JNJ-6633.[6][13] For instance, in a human primary T-cell based assay, SGR-1505 showed at least a ten-fold greater potency than JNJ-6633.[6] Furthermore, approximately a 50-fold lower concentration of SGR-1505 was required to achieve 90% inhibition of cytokine release in an in vitro whole blood assay from healthy human subjects compared to JNJ-6633.[14]

In Vivo Pharmacology

The anti-tumor efficacy of SGR-1505 has been evaluated in vivo using xenograft models of B-cell lymphomas.

ModelTreatmentOutcomeReference
ABC-DLBCL Cell Line-Derived XenograftSGR-1505 MonotherapyTumorostatic and regressive antitumor activity[4][6]
Patient-Derived Xenograft (ABC-DLBCL)SGR-1505 MonotherapyTumorostatic and regressive antitumor activity[6]
ABC-DLBCL OCI-LY13 XenograftSGR-1505 MonotherapyStrong antitumor activity[9]
Mantle Cell Lymphoma REC-1 XenograftSGR-1505 MonotherapyStrong antitumor activity[9]
ABC-DLBCL XenograftSGR-1505 + Ibrutinib (BTKi)Tumorostatic and regressive antitumor activity[4][6]
B-cell Lymphoma ModelsSGR-1505 + BTK/BCL-2 InhibitorsStrong combination impact on cell viability, overcame drug-induced resistance[2][9][13]

These studies demonstrate that SGR-1505 is active as a single agent and also shows synergistic or additive effects when combined with standard-of-care agents like BTK and BCL-2 inhibitors.[1][2] The combination of SGR-1505 with a BTK inhibitor has been shown to overcome drug-induced resistance in relapsed/refractory B-cell lymphoma models.[9]

Pharmacokinetics

Pharmacokinetic studies of SGR-1505 have been conducted in multiple species, revealing favorable drug-like properties.

SpeciesClearanceVolume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Reference
Mouse9.4 mL/min/kg1.21.657[9]
Rat3.8 mL/min/kg0.983.177[9]
Dog0.86 mL/min/kg2.03192[9]
Cynomolgus Monkey1.7 mL/min/kg0.685.045[9]

SGR-1505 exhibits low clearance and moderate to high oral bioavailability across the tested species.[9]

Experimental Protocols

While specific detailed protocols from the proprietary studies are not publicly available, the following are representative methodologies for the key experiments cited.

MALT1 Biochemical Assay

A biochemical assay to determine the IC50 of SGR-1505 against MALT1 would typically involve a purified, recombinant MALT1 enzyme and a fluorogenic substrate. The rate of substrate cleavage, and thus enzyme activity, is measured by detecting the increase in fluorescence over time.

Biochemical_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified MALT1 Enzyme Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Mix Substrate Fluorogenic Substrate Substrate->Mix Inhibitor SGR-1505 (Varying Concentrations) Inhibitor->Mix Measure Measure Fluorescence (Kinetic Read) Mix->Measure Plot Plot % Inhibition vs. [SGR-1505] Measure->Plot Calculate Calculate IC50 Plot->Calculate

References

The Pivotal Role of MALT1 in NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted signaling molecule that plays a critical role in the activation of the nuclear factor-κB (NF-κB) transcription factor. Possessing both scaffolding and proteolytic functions, MALT1 is a central mediator in lymphocyte activation and is implicated in the pathogenesis of certain lymphomas and autoimmune diseases. This technical guide provides an in-depth exploration of the dual roles of MALT1 in NF-κB signaling, detailing its molecular mechanisms, substrates, and regulation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying MALT1, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: MALT1 as a Key Regulator of NF-κB

The NF-κB family of transcription factors is a cornerstone of the immune response, regulating the expression of genes involved in inflammation, cell survival, and proliferation. The precise control of NF-κB activation is paramount, and its dysregulation is associated with numerous pathological conditions. MALT1 has emerged as a crucial regulator of NF-κB signaling, particularly in the context of antigen receptor signaling in lymphocytes.[1][2] Initially identified through its involvement in chromosomal translocations in MALT lymphoma, MALT1 is now recognized as a key component of the CARMA-BCL10-MALT1 (CBM) signalosome complex.[3][4] This guide will dissect the intricate functions of MALT1, highlighting its dual capacity as a scaffold and a paracaspase, and its impact on both canonical and non-canonical NF-κB pathways.

The Dual Function of MALT1 in NF-κB Signaling

MALT1 orchestrates NF-κB activation through two distinct yet interconnected mechanisms: its function as a molecular scaffold and its intrinsic proteolytic activity.[5][6]

MALT1 as a Scaffolding Protein

Upon T-cell or B-cell receptor stimulation, MALT1 is recruited into the CBM complex, alongside a CARMA/CARD family protein (e.g., CARMA1 in lymphocytes) and BCL10.[1][2] In this complex, MALT1 acts as a central scaffold, bringing together key downstream signaling molecules.[1] A critical event is the recruitment of the E3 ubiquitin ligase TRAF6 to the CBM complex.[6][7] This recruitment facilitates the K63-linked polyubiquitination of multiple targets, including MALT1 itself and the IKK complex regulatory subunit NEMO (IKKγ).[8][9] This ubiquitination is a crucial step for the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), leading to its proteasomal degradation and the subsequent nuclear translocation of NF-κB dimers.[6]

MALT1_Scaffold_Function cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (TCR/BCR) PKC PKC Antigen_Receptor->PKC activates CARMA1 CARMA1 PKC->CARMA1 phosphorylates BCL10 BCL10 CARMA1->BCL10 binds MALT1 MALT1 BCL10->MALT1 binds TRAF6 TRAF6 MALT1->TRAF6 recruits IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates via K63-linked ubiquitination IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Target_Genes Target Gene Expression NFkB_nucleus->Target_Genes activates

Diagram 1: MALT1 Scaffold Function in Canonical NF-κB Signaling.
MALT1 as a Protease (Paracaspase)

MALT1 possesses a caspase-like domain that confers it with proteolytic activity, classifying it as a paracaspase.[3] This enzymatic function is crucial for the full and sustained activation of NF-κB and is independent of the IKK complex for some of its effects.[10] MALT1 cleaves a specific set of substrates after an arginine residue.[10] The cleavage of these substrates fine-tunes the NF-κB response.

  • RelB: A member of the NF-κB family, RelB is cleaved by MALT1.[10] This cleavage leads to its proteasomal degradation and is thought to remove an inhibitory effect on canonical NF-κB complexes (p50-RelA and p50-c-Rel), thereby promoting their sustained DNA binding and transcriptional activity.[10]

  • A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 inactivates it, thus amplifying the NF-κB response.[11][12]

  • BCL10: While essential for CBM complex formation, BCL10 is also a substrate of MALT1. Its cleavage does not appear to be essential for NF-κB activation but has been implicated in regulating T-cell adhesion.[1][13]

  • CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB signaling. MALT1-mediated cleavage of CYLD removes this inhibitory signal.[11][12]

  • HOIL-1 (RBCK1): A component of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is involved in NF-κB activation. MALT1 cleavage of HOIL-1 can modulate canonical NF-κB signaling.[5][14]

  • Regnase-1: An RNase that promotes the degradation of mRNAs encoding inflammatory cytokines. MALT1 cleavage of Regnase-1 stabilizes these transcripts, leading to enhanced cytokine production.[5]

MALT1_Protease_Function cluster_substrates MALT1 Substrates cluster_consequences Functional Consequences MALT1_active Active MALT1 (Paracaspase) RelB RelB MALT1_active->RelB cleaves A20 A20 MALT1_active->A20 cleaves CYLD CYLD MALT1_active->CYLD cleaves HOIL1 HOIL-1 MALT1_active->HOIL1 cleaves Regnase1 Regnase-1 MALT1_active->Regnase1 cleaves Sustained_NFkB Sustained Canonical NF-κB Activation RelB->Sustained_NFkB promotes Amplified_NFkB Amplified NF-κB Signaling A20->Amplified_NFkB promotes CYLD->Amplified_NFkB promotes HOIL1->Amplified_NFkB modulates Enhanced_Cytokine Enhanced Cytokine mRNA Stability Regnase1->Enhanced_Cytokine promotes

Diagram 2: MALT1 Protease Function and its Key Substrates.

MALT1 in Non-Canonical NF-κB Signaling

While the primary role of wild-type MALT1 is in the canonical NF-κB pathway, the API2-MALT1 fusion oncoprotein, found in MALT lymphomas, has been shown to activate the non-canonical NF-κB pathway.[3][15] This fusion protein constitutively activates MALT1's protease function. A key substrate in this context is NF-κB-inducing kinase (NIK).[3][16] Cleavage of NIK by API2-MALT1 results in a stabilized, constitutively active NIK fragment that promotes the processing of p100 to p52, a hallmark of non-canonical NF-κB activation.[3][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to MALT1's function and inhibition.

Table 1: MALT1 Expression Levels

Cell Type/TissueExpression LevelReference
Lymphoid Tissues (Spleen, Lymph Node, Tonsil)High Cytoplasmic Expression[17]
Immune Cells (Dendritic cells, Monocytes)Enhanced RNA Expression[17]
Multiple Myeloma CellsElevated mRNA Expression[18][19]
Prostate CancerOverexpressed[20]
Hematopoietic Stem/Progenitor CellsLow/Undetectable (in normal state)[4]

Table 2: MALT1 Inhibitors and their Effects

InhibitorTargetEffective ConcentrationEffect on NF-κB SignalingReference
MI-2MALT1 Protease200-500 nM (GI50 in ABC-DLBCL cells)Reduces NF-κB reporter activity by 50% at 24h[12]
Z-VRPR-FMKMALT1 Protease50 µMAttenuates NF-κB signature in ABC-DLBCL cells[12]
MepazineMALT1 Protease4 µMInhibits LPS-induced NF-κB activation in macrophages[21]

Detailed Experimental Protocols

MALT1 In Vitro Cleavage Assay

This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.

Methodology:

  • Cell Lysis: Lyse cells (e.g., stimulated Jurkat T-cells) in a suitable lysis buffer.[10]

  • Immunoprecipitation: Precipitate endogenous or overexpressed MALT1 from the cell lysate using an anti-MALT1 antibody coupled to Protein A/G beads.[22]

  • Washing: Wash the beads extensively to remove non-specific proteins.

  • Cleavage Reaction: Resuspend the beads in a cleavage assay buffer. Add a fluorogenic substrate peptide, such as Ac-LRSR-AMC (based on the BCL10 cleavage site) or Ac-LVSR-AMC (based on the RelB cleavage site), to a final concentration of 20-25 µM.[10][22]

  • Incubation: Incubate the reaction at 30°C.

  • Measurement: Measure the release of the fluorescent group (AMC) over time using a microplate reader (excitation ~360 nm, emission ~460 nm).[22][23]

MALT1_Cleavage_Assay start Start: Cell Lysate containing MALT1 ip Immunoprecipitate MALT1 with anti-MALT1 Ab + beads start->ip wash Wash beads ip->wash add_substrate Add Fluorogenic Substrate (e.g., Ac-LRSR-AMC) wash->add_substrate incubate Incubate at 30°C add_substrate->incubate measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->measure end End: Determine MALT1 Activity measure->end

Diagram 3: Workflow for MALT1 In Vitro Cleavage Assay.
Co-Immunoprecipitation (Co-IP) of the CBM Complex

This protocol is used to study the interaction between MALT1 and other components of the CBM complex, such as BCL10 and CARMA1.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) to preserve protein-protein interactions.[24][25]

  • Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads to reduce non-specific binding.[25]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one component of the complex (e.g., anti-MALT1 or anti-BCL10).

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other suspected components of the complex (e.g., probe for BCL10 and CARMA1 if MALT1 was immunoprecipitated).

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with beads start->preclear add_ab Add primary antibody (e.g., anti-MALT1) preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads add_beads->wash elute Elute protein complex wash->elute wb Western Blot Analysis (e.g., for BCL10, CARMA1) elute->wb end End: Confirm Interaction wb->end

Diagram 4: Workflow for Co-Immunoprecipitation of the CBM Complex.
NF-κB Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., 293T or Jurkat) with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.[26]

  • Stimulation/Inhibition: Treat the cells with stimuli to activate NF-κB (e.g., PMA/ionomycin) or with MALT1 inhibitors.

  • Cell Lysis: Lyse the cells after the treatment period.

  • Luciferase Measurement: Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Conclusion and Future Directions

MALT1 stands as a critical signaling node in the NF-κB pathway, with its dual scaffolding and proteolytic functions providing multiple layers of regulation. Its essential role in lymphocyte activation and its pathogenic involvement in lymphoma and autoimmune diseases make it an attractive therapeutic target. The development of specific MALT1 protease inhibitors has shown promise in preclinical models of ABC-DLBCL and other inflammatory conditions.[21][27] Future research will likely focus on further elucidating the full spectrum of MALT1 substrates, understanding the precise spatiotemporal regulation of its activity, and advancing MALT1-targeted therapies into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the complex biology of MALT1 and its role in health and disease.

References

SGR-1505: A Technical Whitepaper on a Novel Allosteric MALT1 Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGR-1505 is a potent and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas.[1][2] Developed by Schrödinger, Inc., SGR-1505 was discovered through a sophisticated computational platform and has demonstrated significant preclinical anti-tumor activity.[3][4] It is currently under investigation in a Phase 1 clinical trial for the treatment of relapsed or refractory B-cell malignancies.[2][5][6] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental characterization of SGR-1505.

Chemical Structure and Physicochemical Properties

SGR-1505 is a novel small molecule with a complex heterocyclic structure. Its development focused on optimizing potency while maintaining favorable drug-like properties, including permeability and solubility.[7]

PropertyValueReference
IUPAC Name N-[5-chloro-6-(2H-1,2,3-triazol-2-yl)-3-pyridinyl]-2-fluoro-7,8-dihydro-8-methyl-8-(trifluoromethyl)-6H-Pyrazolo[1,5-a]pyrrolo[2,3-e]pyrimidine-6-carboxamide[8]
CAS Number 2661481-41-8[9][10][11]
Molecular Formula C₁₈H₁₂ClF₄N₉O[10][11]
Molecular Weight 481.79 g/mol [10][11]
SMILES String C[C@]1(CN(c2cnc3cc(F)nn3c21)C(=O)Nc4cc(c(nc4)-n5nccn5)Cl)C(F)(F)F[8]
Appearance White to off-white solid[11]
Solubility Soluble in DMSO (100 mg/mL)[11]

Mechanism of Action and Signaling Pathway

SGR-1505 functions as an allosteric inhibitor of the MALT1 protease.[9][11][12] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR).[13][14] In many B-cell lymphomas, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.[13][14]

MALT1's proteolytic activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, thereby sustaining the pro-survival signaling. SGR-1505 binds to an allosteric site on MALT1, inducing a conformational change that inhibits its enzymatic function. This leads to the suppression of NF-κB signaling, resulting in decreased proliferation and induction of apoptosis in MALT1-dependent cancer cells.[9][11][12][13]

MALT1 Signaling Pathway and Inhibition by SGR-1505

MALT1_Signaling_Pathway MALT1 Signaling Pathway and SGR-1505 Inhibition cluster_CBM CARD11-BCL10-MALT1 (CBM) Complex BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK Activates CARD11 CARD11 BTK->CARD11 Phosphorylates BCL10 BCL10 CARD11->BCL10 Recruits MALT1 MALT1 BCL10->MALT1 Recruits IKK_complex IKK Complex MALT1->IKK_complex Activates CBM_complex CBM Complex NF_kB NF-κB Activation IKK_complex->NF_kB Activates Proliferation Cell Proliferation & Survival NF_kB->Proliferation Promotes SGR1505 SGR-1505 SGR1505->MALT1 Allosterically Inhibits

Caption: MALT1 signaling pathway and the inhibitory action of SGR-1505.

Preclinical Characterization

In Vitro Potency

SGR-1505 has demonstrated potent inhibition of MALT1 in both biochemical and cellular assays.

AssayCell LineIC₅₀ (nM)Reference
Biochemical MALT1 Inhibition -1.3[15]
BCL10 Cleavage OCI-LY1022[10][15]
IL-10 Secretion OCI-LY1036[10][15]
Anti-proliferative Activity OCI-LY1071[10][15]
Anti-proliferative Activity REC-1 (Mantle Cell Lymphoma)57[15]
In Vivo Efficacy

In preclinical xenograft models of B-cell lymphoma, SGR-1505 has shown strong anti-tumor activity, both as a monotherapy and in combination with other standard-of-care agents like BTK inhibitors.[2][4][16]

Pharmacokinetics

Pharmacokinetic studies in multiple species have indicated that SGR-1505 has favorable properties for an orally administered drug, including low clearance and moderate to high oral bioavailability.[15]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
Mouse 9.41.21.657
Rat 3.80.983.177
Dog 0.862.03192
Cynomolgus Monkey 1.70.685.045

Experimental Protocols

Detailed experimental protocols for the characterization of SGR-1505 are proprietary. However, this section provides representative methodologies for the key assays based on publicly available information and standard laboratory practices.

MALT1 Biochemical Assay

This assay is designed to measure the direct inhibitory effect of SGR-1505 on the enzymatic activity of purified MALT1 protein.

MALT1_Biochemical_Assay Workflow for MALT1 Biochemical Assay Start Start Dispense_Compound Dispense SGR-1505 (serial dilutions in DMSO) into 384-well plate Start->Dispense_Compound Add_MALT1 Add purified MALT1 enzyme in assay buffer Dispense_Compound->Add_MALT1 Incubate_1 Incubate at room temperature (e.g., 40 minutes) Add_MALT1->Incubate_1 Add_Substrate Add fluorogenic peptide substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence over time (e.g., 90 minutes) Add_Substrate->Measure_Fluorescence Data_Analysis Analyze data and calculate IC₅₀ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A representative workflow for a MALT1 biochemical inhibition assay.

Protocol:

  • Serially dilute SGR-1505 in DMSO and dispense into a 384-well plate.[10]

  • Add purified recombinant MALT1 protein in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT).[10]

  • Incubate the compound and enzyme at room temperature for a defined period (e.g., 40 minutes).[10]

  • Initiate the reaction by adding a fluorogenic MALT1 substrate (e.g., TAMRA-LVSRGAAS-QSY7).[10]

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value by fitting the data to a dose-response curve.

BCL10 Cleavage Assay (Western Blot)

This cellular assay assesses the ability of SGR-1505 to inhibit MALT1-mediated cleavage of its substrate BCL10 in a relevant cancer cell line.

Protocol:

  • Culture ABC-DLBCL cells (e.g., OCI-LY10) to the desired density.

  • Treat the cells with varying concentrations of SGR-1505 for a specified duration (e.g., 24 hours).

  • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for BCL10.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities for full-length and cleaved BCL10 to determine the extent of inhibition.[17]

IL-10 Secretion Assay (ELISA)

This assay measures the effect of SGR-1505 on the secretion of the cytokine IL-10, a downstream effector of NF-κB signaling in some B-cell lymphomas.

Protocol:

  • Seed ABC-DLBCL cells (e.g., OCI-LY10) in a multi-well plate.

  • Treat the cells with a range of SGR-1505 concentrations for a predetermined time (e.g., 24-48 hours).

  • Collect the cell culture supernatant.[3][11]

  • Perform a sandwich ELISA using a commercially available human IL-10 ELISA kit.[3][11]

  • Briefly, coat a 96-well plate with a capture antibody for human IL-10.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash again and add streptavidin-HRP.

  • Add a TMB substrate and stop the reaction with a stop solution.

  • Read the absorbance at 450 nm and calculate the concentration of IL-10 in each sample based on the standard curve.

Cell Proliferation Assay

This assay determines the effect of SGR-1505 on the viability and proliferation of cancer cell lines.

Protocol:

  • Seed lymphoma cells (e.g., OCI-LY10, REC-1) in a 96-well plate at an appropriate density.

  • Treat the cells with serial dilutions of SGR-1505 for a prolonged period (e.g., 72-120 hours).[10]

  • Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTT/XTT-based assay.[7][10][18]

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of SGR-1505 in a living organism.

Protocol:

  • Implant human B-cell lymphoma cells (e.g., OCI-LY13, REC-1) subcutaneously or intravenously into immunocompromised mice (e.g., NSG mice).[13][15]

  • Allow the tumors to establish to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer SGR-1505 orally at various doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Clinical Development

SGR-1505 is currently being evaluated in a Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies.[5][6][9]

  • Patient Population: The study has enrolled patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL).[9][15] A significant portion of these patients have been heavily pretreated, with many having received prior BTK and/or BCL-2 inhibitors.[9][15]

  • Dosing: The study is evaluating both once-daily (QD) and twice-daily (Q12H) oral dosing regimens.[2][19]

  • Endpoints: The primary endpoints are to evaluate the safety and tolerability of SGR-1505 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[5][9] Secondary endpoints include assessing the pharmacokinetic profile and preliminary anti-tumor activity.[5][9]

  • Preliminary Results: Initial data from the Phase 1 trial presented at the European Hematology Association (EHA) Annual Congress indicated that SGR-1505 was well-tolerated and showed encouraging preliminary efficacy across a range of B-cell malignancies, with an overall response rate of 22% across all dose levels in evaluable patients.[9][14][15]

Conclusion

SGR-1505 is a promising, computationally designed, allosteric MALT1 inhibitor with a well-defined mechanism of action. Its potent preclinical activity and favorable pharmacokinetic profile have translated into encouraging early clinical data in heavily pretreated patients with various B-cell malignancies. The ongoing clinical development of SGR-1505 will further elucidate its therapeutic potential as a novel treatment option for this patient population.

References

SGR-1505: A Technical Overview of its Binding Affinity and Kinetics with MALT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is downstream of the B-cell receptor (BCR) and Bruton's Tyrosine Kinase (BTK).[2][3] As a critical mediator of nuclear factor kappa B (NF-κB) signaling, MALT1 is a validated therapeutic target for various B-cell malignancies, including those with acquired resistance to BTK inhibitors.[2][4] SGR-1505 has demonstrated potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[4][5] Preclinical data have shown its potential as a monotherapy and in combination with other agents, leading to its advancement into Phase 1 clinical trials for mature B-cell neoplasms.[2][6] This technical guide provides an in-depth overview of the binding affinity and kinetics of SGR-1505 with MALT1, including detailed experimental protocols and a summary of its inhibitory activities.

MALT1 Signaling Pathway

The MALT1 protein is a central player in the NF-κB signaling cascade initiated by antigen receptor stimulation. Upon B-cell receptor activation, a series of upstream events lead to the formation of the CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which is crucial for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival and proliferation. SGR-1505, as an allosteric inhibitor, binds to MALT1 and disrupts its function within this pathway.

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CBM CBM Complex (CARD11-BCL10-MALT1) BTK->CBM TRAF6 TRAF6 CBM->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation SGR1505 SGR-1505 SGR1505->CBM inhibits

MALT1 Signaling Pathway and Point of Inhibition by SGR-1505.

Quantitative Data Summary

SGR-1505 demonstrates potent inhibition of MALT1 in biochemical and cell-based assays. The following tables summarize the key quantitative data for SGR-1505's activity.

Table 1: Biochemical and Cellular Inhibitory Activity of SGR-1505

Assay TypeParameterValue (nM)Cell Line
MALT1 Biochemical AssayIC501.3-
BCL10 Cleavage AssayIC5022OCI-LY10
IL-10 Secretion AssayIC5036OCI-LY10
Antiproliferative AssayIC5071OCI-LY10
Antiproliferative AssayIC5057REC-1

Data sourced from BioWorld.[1]

While specific binding kinetics values (Kd, kon, koff) for SGR-1505 have not been publicly disclosed, they are typically determined using techniques such as Surface Plasmon Resonance (SPR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize MALT1 inhibitors like SGR-1505.

MALT1 Biochemical Assay

This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds like SGR-1505.

  • Compound Preparation: SGR-1505 is serially diluted in DMSO and pre-dispensed into a 384-well plate.

  • Enzyme Incubation: Recombinant MALT1 protein is added to the wells containing the compound in an assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT). The mixture is incubated for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: A fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) is added to initiate the enzymatic reaction.

  • Signal Detection: The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BCL10 Cleavage Assay (Cell-Based)

This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity on its natural substrate, BCL10, within a cellular context.

  • Cell Culture and Treatment: A suitable cell line with constitutive MALT1 activity (e.g., OCI-LY10) is cultured and treated with varying concentrations of SGR-1505 for a specified duration.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for both full-length and cleaved BCL10.

  • Detection and Quantification: The bands corresponding to full-length and cleaved BCL10 are visualized and quantified.

  • Data Analysis: The ratio of cleaved to full-length BCL10 is calculated for each inhibitor concentration, and the IC50 value is determined.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding and dissociation of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant MALT1 protein is immobilized onto the chip surface. A reference channel without MALT1 is also prepared for background subtraction.

  • Analyte Injection: A series of concentrations of SGR-1505 are injected over the sensor chip surface at a constant flow rate.

  • Binding and Dissociation Monitoring: The binding of SGR-1505 to MALT1 is monitored in real-time as a change in response units (RU). After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Preclinical Characterization Workflow

The preclinical development of a targeted therapy like SGR-1505 follows a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Advancement Biochemical Biochemical Assays (e.g., MALT1 enzymatic assay) Cellular Cell-Based Assays (e.g., BCL10 cleavage, proliferation) Biochemical->Cellular Binding Binding Affinity & Kinetics (e.g., Surface Plasmon Resonance) Cellular->Binding PK Pharmacokinetics (PK) (ADME studies) Binding->PK Efficacy Xenograft Models (e.g., ABC-DLBCL) PK->Efficacy Tox Toxicology Studies Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND

Preclinical Characterization Workflow for a MALT1 Inhibitor.

Conclusion

SGR-1505 is a highly potent, allosteric inhibitor of MALT1 with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key node in the NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic for B-cell malignancies. The comprehensive preclinical characterization, encompassing in vitro potency, binding kinetics, and in vivo efficacy and safety, has supported its progression into clinical evaluation. Further investigation into its binding kinetics and continued clinical assessment will be crucial in fully elucidating the therapeutic potential of SGR-1505.

References

SGR-1505: A Technical Overview of Early-Stage Research in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGR-1505 is an investigational, orally administered, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR) and is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2][3][4] The constitutive activation of the NF-κB pathway is a known driver in several B-cell malignancies, making MALT1 a compelling therapeutic target.[2][3][4] SGR-1505 has shown potential in both preclinical models and early-stage clinical trials for the treatment of various B-cell lymphomas, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] This document provides a comprehensive technical guide to the early-stage research and development of SGR-1505.

Mechanism of Action and Signaling Pathway

SGR-1505 functions as a potent allosteric inhibitor of MALT1's proteolytic activity.[1] By inhibiting MALT1, SGR-1505 disrupts the CBM signalosome, a key player in the activation of the NF-κB pathway.[2][3][4] This pathway is crucial for the survival and proliferation of certain B-cell lymphomas. The diagram below illustrates the role of MALT1 in the NF-κB signaling cascade and the point of intervention for SGR-1505.

MALT1_NFkB_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM MALT1 MALT1 (Protease Activity) CBM->MALT1 NFkB NF-κB Activation MALT1->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation SGR1505 SGR-1505 SGR1505->MALT1 Inhibition

SGR-1505 Mechanism of Action in the NF-κB Pathway.

Preclinical Data

In Vitro Potency and Anti-Proliferative Activity

SGR-1505 has demonstrated potent inhibition of MALT1 enzymatic activity and anti-proliferative effects in various B-cell lymphoma cell lines, including those sensitive and resistant to BTK inhibitors.[1]

Assay TypeCell LineIC50 (nM)Reference
Biochemical MALT1 Inhibition -1.3[1]
BCL10 Cleavage OCI-LY10 (ABC-DLBCL)22[1]
IL-10 Secretion OCI-LY10 (ABC-DLBCL)36[1]
Anti-Proliferative OCI-LY10 (ABC-DLBCL)71[1]
Anti-Proliferative REC-1 (Mantle Cell Lymphoma)57[1]
MALT1 Inhibition OCI-LY10 (ABC-DLBCL)<10[1]
IL-10 Secretion OCI-LY10 (ABC-DLBCL)10-100[1]
In Vivo Efficacy

In vivo studies using xenograft models of B-cell lymphomas have shown that SGR-1505 has significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents like BTK inhibitors.[2][3][4] The combination of SGR-1505 with a BTK inhibitor has been shown to overcome drug-induced resistance in models of relapsed/refractory B-cell lymphomas.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies of SGR-1505 have been conducted in multiple species, demonstrating moderate to high oral bioavailability and low clearance.

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (h)Oral Bioavailability (%)Reference
Mouse 9.41.21.657[1]
Rat 3.80.983.177[1]
Dog 0.862.03192[1]
Cynomolgus Monkey 1.70.685.045[1]

Clinical Research: Phase I Trial (NCT05544019)

An ongoing Phase I, open-label, dose-escalation study is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of SGR-1505 in patients with relapsed or refractory mature B-cell malignancies.[5]

Study Design

The study employs an accelerated titration design followed by a conventional 3+3 dose-escalation to determine the maximum tolerated dose (MTD) and/or the recommended dose (RD).[2][5] The primary objectives are to assess the safety and tolerability of SGR-1505.[2] Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity.[2]

Clinical_Trial_Workflow Patient_Population Relapsed/Refractory B-Cell Malignancies Dose_Escalation Dose Escalation (Accelerated Titration -> 3+3) Patient_Population->Dose_Escalation Primary_Endpoints Primary Endpoints: - Safety - Tolerability - MTD/RD Dose_Escalation->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Pharmacokinetics - Preliminary Efficacy Dose_Escalation->Secondary_Endpoints Expansion_Cohorts Expansion Cohorts (Planned) Secondary_Endpoints->Expansion_Cohorts

Phase I Clinical Trial Workflow for SGR-1505.
Preliminary Clinical Efficacy

As of a data cutoff of May 13, 2025, preliminary results from the Phase I trial have shown encouraging anti-tumor activity across various B-cell malignancies.

IndicationNumber of PatientsOverall Response Rate (ORR)Reference
All B-Cell Malignancies 45 (evaluable)22%[6]
Chronic Lymphocytic Leukemia (CLL) 173 responders[6]
Waldenström Macroglobulinemia (WM) 55 responders[6]
Marginal Zone Lymphoma (MZL) 51 responder[6]
ABC-Diffuse Large B-Cell Lymphoma (DLBCL) 41 partial response[6]
Safety and Tolerability

SGR-1505 has been generally well-tolerated in the Phase I study.[7] No dose-limiting toxicities or deaths due to treatment-emergent adverse events were reported.[6] The most common side effects were rash (12%) and fatigue (12%).[6] Ten patients (20%) experienced serious treatment-emergent adverse events, with one considered treatment-related.[6]

Pharmacodynamics

Preliminary pharmacodynamic data from the trial indicated that SGR-1505 inhibits T-cell derived IL-2 upon ex vivo stimulation, achieving approximately 90% inhibition at doses of ≥ 150 mg once daily and all twice-daily doses at steady state, confirming target engagement.[7]

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer. However, based on published data, the following general methodologies were likely employed.

In Vitro Assays
  • Biochemical MALT1 Inhibition Assay: A biochemical assay was likely used to determine the direct inhibitory activity of SGR-1505 on purified MALT1 enzyme. This would typically involve measuring the cleavage of a fluorogenic substrate in the presence of varying concentrations of the inhibitor.

  • Cellular BCL10 Cleavage Assay: To assess MALT1 activity within a cellular context, a Western blot or ELISA-based assay could be used to measure the levels of cleaved BCL10, a direct substrate of MALT1, in cell lysates after treatment with SGR-1505.

  • IL-10 Secretion Assay: The secretion of IL-10 from activated B-cell lymphoma cell lines is dependent on MALT1 activity. An ELISA would be the standard method to quantify the concentration of IL-10 in the cell culture supernatant following treatment with SGR-1505.

  • Anti-Proliferative Assay: Standard cell viability assays, such as those using MTS or CellTiter-Glo®, would be used to determine the effect of SGR-1505 on the proliferation of various B-cell lymphoma cell lines over a period of several days.

In Vivo Xenograft Models
  • Cell Line-Derived Xenografts: Human B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1) would be subcutaneously implanted into immunocompromised mice. Once tumors reached a specified size, mice would be randomized to receive vehicle control, SGR-1505, a standard-of-care agent, or a combination. Tumor volume would be measured regularly to assess anti-tumor efficacy.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients with B-cell malignancies would be implanted into immunocompromised mice to create models that more closely recapitulate human disease. These models would then be used to evaluate the efficacy of SGR-1505 as described above.

Clinical Trial Protocol (NCT05544019)
  • Patient Population: Patients with histologically confirmed relapsed or refractory mature B-cell malignancies who have received at least two prior lines of therapy and have measurable disease.

  • Study Design: An open-label, multicenter, dose-escalation study. The dose-escalation phase is designed to determine the MTD/RD. This is followed by dose-expansion cohorts to further evaluate safety and efficacy in specific B-cell malignancy subtypes.

  • Assessments: Safety is assessed through the monitoring of adverse events, laboratory tests, vital signs, and ECGs. Efficacy is evaluated based on standard response criteria for each lymphoma subtype. Pharmacokinetic and pharmacodynamic assessments are also performed.

Conclusion

SGR-1505 is a promising, potent, and orally available MALT1 inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its anti-tumor activity in various models of B-cell malignancies, including those with acquired resistance to BTK inhibitors. Early clinical data from the ongoing Phase I trial have shown encouraging signs of efficacy and a manageable safety profile in a heavily pre-treated patient population. Further clinical development is warranted to fully elucidate the therapeutic potential of SGR-1505 in the treatment of hematological malignancies.

References

Methodological & Application

Application Notes and Protocols for SGR-1505 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell lymphomas.[2][3][4][5] SGR-1505 inhibits the enzymatic activity of MALT1, leading to anti-proliferative effects in B-cell malignancy cell lines, including those sensitive and resistant to BTK inhibitors.[1][4][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of SGR-1505 in a laboratory setting.

MALT1 Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for SGR-1505.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 Forms CBM Complex IKK_complex IKK Complex MALT1->IKK_complex Activates SGR1505 SGR-1505 SGR1505->MALT1 Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression Promotes

Caption: MALT1 signaling pathway and SGR-1505 inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for the described experimental protocols.

Table 1: Anti-Proliferative Activity of SGR-1505

Cell LineIC50 (nM)
OCI-LY10 (ABC-DLBCL, BTKi-sensitive)71
OCI-LY3 (ABC-DLBCL, BTKi-resistant)Not specified
REC-1 (Mantle Cell Lymphoma)57

Note: IC50 values are based on published preclinical data.[7]

Table 2: MALT1 Target Engagement and Downstream Effects of SGR-1505 in OCI-LY10 Cells

AssayIC50 (nM)
BCL10 Cleavage Assay22
IL-10 Secretion Assay36

Note: IC50 values are based on published preclinical data.[7]

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol determines the dose-dependent effect of SGR-1505 on the proliferation of B-cell lymphoma cell lines.

Experimental Workflow

References

Application Notes and Protocols for SGR-1505 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in preclinical xenograft mouse models of B-cell malignancies.

Introduction

SGR-1505 is an orally bioavailable small molecule that targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[1][2][3][4] This complex is a critical mediator of nuclear factor kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[1][2][3][4] In certain B-cell lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[5] SGR-1505 has demonstrated potent anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents like Bruton's tyrosine kinase (BTK) inhibitors.[1][3][4][6][7]

Mechanism of Action and Signaling Pathway

SGR-1505 functions as an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to modulate the enzyme's activity. By inhibiting MALT1, SGR-1505 effectively blocks the downstream signaling cascade that leads to the activation of NF-κB. This, in turn, suppresses the expression of genes crucial for the survival and proliferation of malignant B-cells.

SGR1505_Pathway cluster_0 BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Upstream Signaling CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM Activation NFkB NF-κB Activation CBM->NFkB Signal Transduction SGR1505 SGR-1505 SGR1505->CBM Inhibition Gene Gene Expression (Proliferation, Survival) NFkB->Gene Nucleus Nucleus

SGR-1505 inhibits the MALT1-mediated NF-κB signaling pathway.

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective activity of SGR-1505. The following tables summarize key in vitro potency and pharmacokinetic data.

Table 1: In Vitro Potency of SGR-1505

AssayCell LineIC50 (nM)Reference
MALT1 Biochemical Assay-1.3[8]
BCL10 Cleavage AssayOCI-LY10 (ABC-DLBCL)22[8]
IL-10 Secretion AssayOCI-LY10 (ABC-DLBCL)36[8]
Antiproliferative AssayOCI-LY10 (ABC-DLBCL)71[8]
Antiproliferative AssayREC-1 (MCL)57[8]

Table 2: Pharmacokinetic Parameters of SGR-1505 in Preclinical Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Reference
Mouse9.41.21.657[8]
Rat3.80.983.177[8]
Dog0.862.03192[8]
Cynomolgus Monkey1.70.685.045[8]

Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies with SGR-1505. These are representative protocols based on available preclinical data for SGR-1505 and other MALT1 inhibitors.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ABC-DLBCL

Objective: To evaluate the in vivo anti-tumor efficacy of SGR-1505 in a subcutaneous ABC-DLBCL xenograft model.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-LY10, OCI-LY3)

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • SGR-1505

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture and Preparation:

    • Culture ABC-DLBCL cells in appropriate media and conditions to maintain exponential growth.

    • On the day of implantation, harvest cells and assess viability (should be >90%).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • SGR-1505 Administration:

    • Prepare a fresh formulation of SGR-1505 in the chosen vehicle daily.

    • Administer SGR-1505 orally via gavage at the desired dose (e.g., 30 mg/kg, twice daily).

    • Administer an equivalent volume of the vehicle to the control group.

    • Continue treatment for a predetermined period (e.g., 14-21 days).

  • Efficacy Evaluation and Endpoint:

    • Continue to monitor tumor volume and body weight at least twice weekly throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3), show signs of ulceration, or if body weight loss exceeds 20%.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrates, RNA sequencing).

Protocol 2: Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma

Objective: To assess the efficacy of SGR-1505 in a more clinically relevant PDX model.

Procedure:

The protocol for PDX models is similar to the CDX model with the following key differences:

  • Tumor Source: Instead of cell lines, tumor fragments from a patient with a B-cell malignancy are used.

  • Implantation: Small tumor fragments (approx. 30 mm3) are implanted subcutaneously in immunodeficient mice.

  • Passaging: Tumors can be serially passaged in mice to expand the model for larger studies.

  • Characterization: It is crucial to characterize the PDX model to ensure it retains the key features of the original patient tumor.

Experimental Workflow

The following diagram illustrates the general workflow for a xenograft study with SGR-1505.

Xenograft_Workflow start Start cell_prep Cell Line/PDX Fragment Preparation start->cell_prep implant Subcutaneous Implantation cell_prep->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize treatment SGR-1505 or Vehicle Administration randomize->treatment monitor_efficacy Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitor_efficacy endpoint Study Endpoint monitor_efficacy->endpoint analysis Data Analysis and Pharmacodynamic Studies endpoint->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of SGR-1505, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). SGR-1505 targets a key node in the NF-κB signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell malignancies.

Overview and Mechanism of Action

SGR-1505 is an investigational small molecule that allosterically inhibits the protease activity of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK).[1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[1][2] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]

Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the mechanism of inhibition by SGR-1505.

SGR1505_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Antigen Activation CARD11 CARD11 BTK->CARD11 Phosphorylation Cascade BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Protease Activity CBM_Complex CBM Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SGR1505 SGR-1505 SGR1505->MALT1 Allosteric Inhibition Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Transcription

Figure 1: SGR-1505 Mechanism of Action in the NF-κB Pathway.

Recommended Dosage for In Vivo Xenograft Studies

Preclinical evaluation of SGR-1505 in mouse xenograft models of ABC-DLBCL has demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and has shown favorable pharmacokinetic properties in multiple species.

Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft (CDX) Models
ModelCompoundDose (mg/kg)Dosing ScheduleResult
OCI-LY10 SGR-150510Oral, QDTumor Growth Inhibition
SGR-150530Oral, QDStronger Tumor Growth Inhibition
SGR-1505100Oral, QDTumor Regression
TMD8 SGR-150530Oral, QDSignificant Tumor Growth Inhibition
Ibrutinib10Oral, QDModerate Tumor Growth Inhibition
SGR-1505 + Ibrutinib30 + 10Oral, QDSynergistic Anti-Tumor Activity

Data synthesized from preclinical posters and publications.

Pharmacokinetic Parameters of SGR-1505
SpeciesClearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t½) (h)Oral Bioavailability (%)
Mouse 9.41.21.657
Rat 3.80.983.177
Dog 0.862.03192
Cynomolgus Monkey 1.70.685.045

Source: Data reported from preclinical studies.[4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with SGR-1505 in mouse xenograft models.

Experimental Workflow Diagram

SGR1505_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A1 Implant Tumor Cells (e.g., OCI-LY10) Subcutaneously in Mice A2 Allow Tumors to Grow to Palpable Size (e.g., 100-200 mm³) A1->A2 A3 Randomize Mice into Treatment Groups A2->A3 B1 Prepare SGR-1505 Formulation (e.g., in 0.5% MC) A3->B1 B2 Administer Vehicle or SGR-1505 (Oral Gavage, QD) B1->B2 B3 Monitor Body Weight and Tumor Volume (2-3 times/week) B2->B3 C1 Continue Dosing for Pre-determined Duration (e.g., 21-28 days) B3->C1 C2 Euthanize Mice at Study Endpoint C1->C2 C3 Excise Tumors for Ex Vivo Analysis (e.g., RNA-seq, IHC) C2->C3

Figure 2: General Workflow for an SGR-1505 In Vivo Efficacy Study.
Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of SGR-1505 as a single agent or in combination in a subcutaneous ABC-DLBCL xenograft model.

Materials:

  • Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)

  • Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Reagents: SGR-1505 powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water), Matrigel (optional).

  • Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.

Protocol:

  • Tumor Cell Implantation:

    • Culture OCI-LY10 or TMD8 cells under standard conditions.

    • Harvest cells during logarithmic growth phase and assess viability (should be >90%).

    • Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • SGR-1505 Formulation and Dosing:

    • Prepare a fresh suspension of SGR-1505 in the vehicle daily. For example, for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200 µL), weigh the required amount of SGR-1505 and suspend it in the vehicle by vortexing or sonication to ensure homogeneity.

    • Administer SGR-1505 or vehicle control orally (p.o.) via gavage once daily (QD).

    • For combination studies, administer the second agent (e.g., ibrutinib) according to its established protocol, which may be at a different time or via a different route.

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g., Day 21 or 28). TGI is calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.

    • At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., RNA-seq to confirm NF-κB pathway modulation).[5]

Safety and Tolerability

In preclinical studies, SGR-1505 has been shown to be well-tolerated at efficacious doses.[4] A Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard monitoring for in vivo studies, including body weight measurements and clinical observations for signs of distress, is recommended.

Conclusion

SGR-1505 is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to 100 mg/kg QD. These application notes and protocols provide a foundation for researchers to further investigate the therapeutic potential of SGR-1505 in relevant preclinical cancer models.

References

SGR-1505 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGR-1505 is a potent and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell lymphomas.[2][3] As a component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1's proteolytic activity is a promising therapeutic target.[3] SGR-1505 has demonstrated anti-proliferative activity in both BTK inhibitor-sensitive and -resistant B-cell lymphoma cell lines.[3] These notes provide essential information on the solubility of SGR-1505 and detailed protocols for its preparation for in vitro experiments.

Data Presentation

SGR-1505 Solubility

The solubility of SGR-1505 in dimethyl sulfoxide (DMSO) has been reported. Information regarding its solubility in aqueous buffers is limited; therefore, a stock solution in DMSO is recommended for experimental use.

SolventConcentrationNotes
DMSO100 mg/mL (207.56 mM)Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.

Data sourced from MedChemExpress.

In Vitro Efficacy of SGR-1505

SGR-1505 has shown potent inhibitory activity across various assays and cell lines.

Assay TypeCell LineIC₅₀ Value
Biochemical Assay-1.3 nM
BCL10 Cleavage AssayOCI-LY1022 nM
IL-10 Secretion AssayOCI-LY1036 nM
Antiproliferative AssayOCI-LY1071 nM
Antiproliferative AssayREC-1 (Mantle Cell Lymphoma)57 nM

Data sourced from BioWorld.[4]

Experimental Protocols

Preparation of SGR-1505 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of SGR-1505 in DMSO.

Materials:

  • SGR-1505 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of SGR-1505 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg of SGR-1505 (Molecular Weight: 481.79 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the SGR-1505 powder.

  • Mixing: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used to facilitate dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of SGR-1505 Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the SGR-1505 DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (ideally ≤ 0.1%, and not exceeding 0.5%) to prevent cellular toxicity.

Materials:

  • 10 mM SGR-1505 stock solution in DMSO

  • Sterile cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is good practice to first prepare an intermediate dilution of the 10 mM stock solution. For example, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS.

  • Serial Dilutions: Perform serial dilutions from the stock or intermediate solution to achieve the desired range of working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Final Dilution into Cell Culture Medium: Add the appropriate volume of the working solution to the cell culture medium to achieve the final desired treatment concentration.

    • Example: To treat cells in a well containing 1 mL of medium with a final concentration of 100 nM SGR-1505, you would add 1 µL of a 100 µM working solution. This would result in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for your experimental treatments.

Mandatory Visualizations

SGR-1505 Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh SGR-1505 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store intermediate Prepare Intermediate Dilution (e.g., 1 mM) store->intermediate Thaw one aliquot serial Perform Serial Dilutions in Media/PBS intermediate->serial final Add to Cell Culture for Final Concentration serial->final vehicle Treat Cells with Vehicle Control (DMSO) serial->vehicle treat Treat Cells with SGR-1505 final->treat incubate Incubate treat->incubate vehicle->incubate analyze Analyze Experimental Endpoint incubate->analyze

Caption: Workflow for preparing and using SGR-1505 in experiments.

MALT1 Signaling Pathway

MALT1_Signaling_Pathway cluster_receptor B-Cell Receptor Activation cluster_cbm CBM Complex Formation cluster_downstream Downstream Signaling BCR BCR BTK BTK BCR->BTK Antigen Binding CARD11 CARD11 BTK->CARD11 activates BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene SGR1505 SGR-1505 SGR1505->MALT1 Allosterically Inhibits Protease Activity

Caption: Simplified MALT1 signaling pathway and the inhibitory action of SGR-1505.

References

Application Note: Detection of MALT1 Cleavage Using SGR-1505 by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[1] MALT1 possesses paracaspase activity and plays a crucial role in the activation of NF-κB signaling, a pathway often dysregulated in B-cell lymphomas.[1][2] The proteolytic activity of MALT1 leads to the cleavage of several substrates, including BCL10, A20, CYLD, and RelB, which are critical for lymphocyte activation and survival.[2][3] SGR-1505 is a potent, orally active allosteric inhibitor of MALT1 that has shown anti-proliferative activity in various B-cell lymphoma models.[4][5] This application note provides a detailed protocol for the detection of MALT1 substrate cleavage by Western blot as a method to evaluate the efficacy of SGR-1505.

MALT1 Signaling Pathway

The MALT1 signaling cascade is initiated by antigen receptor stimulation, leading to the formation of the CBM complex. Within this complex, MALT1 is activated and subsequently cleaves its substrates to regulate downstream signaling pathways, primarily NF-κB.

MALT1_Signaling_Pathway MALT1 Signaling Pathway BCR BCR (B-Cell Receptor) BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 MALT1->BCL10 cleaves NFkB NF-κB Activation MALT1->NFkB activates Cleaved_BCL10 Cleaved BCL10 MALT1->Cleaved_BCL10 SGR1505 SGR-1505 SGR1505->MALT1 inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: MALT1 signaling pathway and the inhibitory action of SGR-1505.

Quantitative Data

SGR-1505 demonstrates potent inhibition of MALT1 activity, as measured by various assays in the OCI-LY10 activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell line.

Assay TypeCell LineInhibitorIC50 (nM)IC90 (nM)Reference
MALT1 Biochemical Assay-SGR-15051.37[4]
BCL10 Cleavage AssayOCI-LY10SGR-15052263[4][6]
IL-10 Secretion AssayOCI-LY10SGR-150536-[6]
Antiproliferative AssayOCI-LY10SGR-150571-[6]
Antiproliferative AssayREC-1 (MCL)SGR-150557-[6]

Experimental Protocols

Western Blot Protocol for Detecting BCL10 Cleavage

This protocol describes the steps for treating cells with SGR-1505, preparing cell lysates, and performing a Western blot to detect the cleavage of the MALT1 substrate, BCL10.

  • Cell Line: OCI-LY10 (or other relevant B-cell lymphoma cell line)

  • Inhibitor: SGR-1505 (dissolved in DMSO)

  • Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit Anti-MALT1 Antibody (e.g., Cell Signaling Technology #2494, recommended dilution 1:1000)[7]

    • Mouse Anti-BCL10 Monoclonal Antibody (e.g., NeoBiotechnologies BL10/411, recommended dilution 1-2 µg/mL)[8]

    • Loading Control Antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibodies:

    • HRP-conjugated Goat Anti-Rabbit IgG

    • HRP-conjugated Goat Anti-Mouse IgG

  • Other Reagents:

    • Phosphate Buffered Saline (PBS)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Tris-Buffered Saline with Tween-20 (TBST)

    • Chemiluminescent substrate (ECL)

    • Protein assay kit (e.g., BCA)

Western_Blot_Workflow Western Blot Workflow for MALT1 Cleavage cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture (e.g., OCI-LY10) Treatment 2. Treatment with SGR-1505 (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA or NP-40 buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Membrane Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-BCL10, Anti-MALT1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for detecting MALT1-mediated cleavage of BCL10.

  • Cell Culture and Treatment:

    • Culture OCI-LY10 cells in appropriate media and conditions.

    • Treat cells with varying concentrations of SGR-1505 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA or NP-40 buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and MALT1 (to assess total MALT1 levels) overnight at 4°C. A loading control antibody should also be used.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (ECL) to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Analyze the band intensities to determine the ratio of cleaved BCL10 to full-length BCL10. A decrease in the cleaved form and an increase in the full-length form with increasing SGR-1505 concentration indicates inhibition of MALT1 activity.

Summary

This application note provides a comprehensive protocol for assessing the inhibitory effect of SGR-1505 on MALT1 proteolytic activity by monitoring the cleavage of its substrate, BCL10, via Western blot. This method is a valuable tool for researchers in drug development and cancer biology studying MALT1 inhibitors.

References

Application Notes and Protocols for SGR-1505 in BTK-Resistant Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor (BCR) signaling pathway.[2][4][6] The MALT1 protease activity is crucial for mediating NF-κB signaling, a pathway that is a primary driver in a subset of B-cell lymphomas.[2][3][4] Constitutive activation of the NF-κB pathway is a hallmark of the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2][4]

Inhibition of MALT1 presents a promising therapeutic strategy for B-cell malignancies, particularly for patients who have developed resistance to BTK inhibitors. SGR-1505 has demonstrated potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines, indicating its potential to overcome BTK inhibitor resistance.[1][2][5][6] Preclinical studies have shown that SGR-1505 exhibits anti-tumor activity both as a monotherapy and in combination with the BTK inhibitor ibrutinib in xenograft models.[1][2][6] Currently, SGR-1505 is being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory B-cell malignancies (NCT05544019).[3]

These application notes provide detailed protocols for evaluating the efficacy of SGR-1505 in BTK-resistant lymphoma cell lines.

Data Presentation

The following tables summarize the in vitro activity of SGR-1505 in relevant lymphoma cell lines.

Table 1: In Vitro Potency of SGR-1505 in Lymphoma Cell Lines

Cell LineSubtypeBTK StatusAssayIC50 (nM)
OCI-LY10ABC-DLBCLSensitiveBCL10 Cleavage22[7]
OCI-LY10ABC-DLBCLSensitiveIL-10 Secretion36[7]
OCI-LY10ABC-DLBCLSensitiveAntiproliferation71[7]
REC-1Mantle Cell LymphomaNot specifiedAntiproliferation57[7]
OCI-LY3ABC-DLBCLResistantAntiproliferationActivity demonstrated, specific IC50 not published[1][2][6]

Table 2: Biochemical Inhibitory Activity of SGR-1505

TargetAssay TypeIC50 (nM)
MALT1Biochemical Assay1.3[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SGR-1505 and a general workflow for its evaluation.

Caption: SGR-1505 inhibits MALT1, blocking NF-κB signaling downstream of BTK.

Experimental_Workflow Experimental Workflow for SGR-1505 Evaluation start Start cell_culture Culture BTK-resistant lymphoma cell lines (e.g., OCI-LY3) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT/MTS) cell_culture->viability_assay dose_response Determine IC50 of SGR-1505 viability_assay->dose_response western_blot Western Blot Analysis dose_response->western_blot in_vivo In Vivo Xenograft Model dose_response->in_vivo pathway_analysis Analyze NF-κB pathway proteins (p-IKK, p-IκBα, MALT1 substrates) western_blot->pathway_analysis end End pathway_analysis->end tumor_growth Evaluate anti-tumor efficacy in_vivo->tumor_growth tumor_growth->end

References

Application Note: A Guide to Studying NF-κB Pathway Downstream Effects Using SGR-1505

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of immune responses, inflammation, and cell survival.[1][2] Its dysregulation, particularly constitutive activation, is a hallmark of various human cancers, including several subtypes of non-Hodgkin B-cell lymphomas.[3][4][5] MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical mediator of NF-κB signaling downstream of the B-cell receptor (BCR).[3][4][5] As a paracaspase, its proteolytic activity is essential for propagating the signal that leads to NF-κB activation.[6][7]

SGR-1505 is an orally available, potent, and selective allosteric inhibitor of MALT1.[3][5][6][8] It has demonstrated anti-proliferative and anti-tumor activity in preclinical models of B-cell malignancies, including those resistant to BTK inhibitors.[3][4][6] This makes SGR-1505 a valuable tool for investigating the downstream consequences of MALT1 inhibition and NF-κB pathway blockade. This document provides detailed protocols and data for utilizing SGR-1505 in such studies.

Mechanism of Action: SGR-1505

SGR-1505 functions as an allosteric inhibitor of MALT1's enzymatic activity.[3][8] In the canonical NF-κB pathway, antigen receptor signaling activates a cascade involving Bruton's Tyrosine Kinase (BTK) and the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][4][5] MALT1, as part of this complex, cleaves substrates like BCL10 and RelB, a process crucial for activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and initiate the transcription of target genes. By inhibiting MALT1, SGR-1505 prevents these downstream events, effectively blocking NF-κB-dependent gene expression and promoting apoptosis in cancer cells reliant on this pathway.

SGR1505_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM Activates IKK IKK Complex CBM->IKK Activates SGR1505 SGR-1505 SGR1505->CBM Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates Transcription Gene Transcription (Proliferation, Survival) NFkB_active->Transcription Promotes

Caption: SGR-1505 inhibits MALT1 within the CBM complex, blocking NF-κB activation.

Data Presentation: In Vitro Activity of SGR-1505

SGR-1505 has been evaluated in various biochemical and cell-based assays to quantify its potency against MALT1 and its downstream effects on cancer cell lines. Preclinical data have demonstrated its efficacy in inhibiting MALT1's enzymatic function and cell proliferation.[6]

Assay TypeTarget / Cell LineMetricValue (nM)Reference
Biochemical AssayMALT1 ProteaseIC₅₀1.3[6]
MALT1 Substrate CleavageOCI-LY10 (ABC-DLBCL)IC₅₀22[6]
Cytokine Secretion (IL-10)OCI-LY10 (ABC-DLBCL)IC₅₀36[6]
Anti-ProliferationOCI-LY10 (ABC-DLBCL)IC₅₀71[6]
Anti-ProliferationREC-1 (Mantle Cell Lymphoma)IC₅₀57[6]

Experimental Protocols

The following protocols are provided as a guide for using SGR-1505 to study the downstream effects of the NF-κB pathway.

Experimental_Workflow cluster_assays Downstream Effect Analysis start Start: Select NF-κB Dependent B-Cell Lymphoma Cell Line (e.g., OCI-LY10) culture 1. Cell Culture & Plating start->culture treat 2. Treat with SGR-1505 (Dose-Response) culture->treat incubate 3. Incubate (24-72 hours) treat->incubate prolif A. Cell Proliferation Assay (e.g., CellTiter-Glo®) incubate->prolif cytokine B. Cytokine Secretion Assay (e.g., IL-10 ELISA) incubate->cytokine western C. Western Blot Analysis (MALT1 Substrate Cleavage) incubate->western end Data Analysis: Calculate IC₅₀, Assess Protein Levels, Quantify Cytokines prolif->end cytokine->end western->end

Caption: General workflow for assessing the downstream effects of SGR-1505.
Protocol 1: Cell Proliferation Assay

This protocol measures the effect of SGR-1505 on the proliferation of NF-κB-dependent cancer cells. SGR-1505 has demonstrated anti-proliferative activity in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[3][4][8]

Materials:

  • SGR-1505 (MedChemExpress or other supplier)

  • ABC-DLBCL cell line (e.g., OCI-LY10) or Mantle Cell Lymphoma line (e.g., REC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Compound Preparation: Prepare a 10-point serial dilution of SGR-1505 in DMSO, then dilute further in culture medium. The final DMSO concentration should be ≤ 0.1%. A typical concentration range could be 1 nM to 10 µM.

  • Treatment: Add 10 µL of the diluted SGR-1505 or vehicle control (0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol quantifies the inhibition of NF-κB-mediated cytokine secretion, such as IL-10, from cancer cells following treatment with SGR-1505.

Materials:

  • SGR-1505

  • OCI-LY10 cell line

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Human IL-10 ELISA Kit (R&D Systems, Abcam, or similar)

  • Microplate reader

Procedure:

  • Cell Plating: Seed OCI-LY10 cells at a density of 1 x 10⁶ cells/mL in the desired plate format.

  • Treatment: Treat cells with various concentrations of SGR-1505 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate or tubes at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until use.

  • ELISA:

    • Perform the IL-10 ELISA according to the manufacturer’s instructions.

    • Briefly, add standards and collected supernatants to the antibody-coated plate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

  • Analysis: Calculate the concentration of IL-10 in each sample using the standard curve. Determine the percent inhibition of IL-10 secretion relative to the vehicle control and calculate the IC₅₀.

Protocol 3: Western Blot for MALT1 Substrate Cleavage

This protocol assesses the direct enzymatic activity of MALT1 in cells by measuring the cleavage of its known substrates, such as BCL10 or RelB. Inhibition of cleavage indicates successful target engagement by SGR-1505.

Materials:

  • SGR-1505

  • OCI-LY10 cell line

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-BCL10 (cleaved and full-length), anti-RelB, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed OCI-LY10 cells in 6-well plates at 1-2 x 10⁶ cells/mL. Treat with a dose-response of SGR-1505 or vehicle control for 4-24 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-BCL10) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensity for the cleaved substrate relative to the full-length protein and the loading control (GAPDH). A decrease in the cleaved form with increasing SGR-1505 concentration indicates MALT1 inhibition.

References

Application Notes and Protocols: SGR-1505 in Combination with BTK Inhibitors for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, have significantly improved outcomes for patients with various B-cell malignancies. However, the development of resistance, often through mutations in BTK or downstream signaling components, presents a major clinical challenge. SGR-1505 is an investigational, orally active allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the B-cell receptor (BCR) signaling pathway, acting downstream of BTK. Its inhibition offers a promising strategy to overcome resistance to BTK inhibitors and enhance therapeutic efficacy. Preclinical studies have demonstrated that SGR-1505 has anti-proliferative activity in both BTK inhibitor-sensitive and -resistant cell lines. Furthermore, the combination of SGR-1505 with BTK inhibitors has shown synergistic anti-tumor effects in preclinical models of B-cell lymphomas.

This document provides detailed application notes and experimental protocols for researchers investigating the combination of SGR-1505 with BTK inhibitors like ibrutinib.

Rationale for Combination Therapy

The BCR signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies. Ibrutinib irreversibly binds to a cysteine residue (C481) in the active site of BTK, leading to its inhibition. Resistance can emerge through mutations at this binding site (e.g., C481S) or in downstream effectors like PLCγ2. MALT1 is a paracaspase that acts downstream of BTK and is essential for activating the NF-κB signaling pathway, a key pro-survival pathway in B-cell lymphomas. By targeting MALT1, SGR-1505 can inhibit NF-κB signaling independently of BTK status. This provides a strong rationale for combining SGR-1505 with BTK inhibitors to achieve a more comprehensive blockade of the BCR pathway, potentially preventing or overcoming resistance and leading to improved anti-tumor activity.

Preclinical Data Summary

Preclinical studies have shown that SGR-1505 is a potent MALT1 inhibitor with activity in various B-cell lymphoma models. The combination of SGR-1505 with BTK inhibitors has demonstrated synergistic or additive effects in reducing cell viability and inducing apoptosis in both BTK inhibitor-sensitive and -resistant cell lines.

Table 1: In Vitro Potency of SGR-1505 in B-Cell Lymphoma Cell Lines
Cell LineTypeAssayIC50 (nM)
OCI-LY10ABC-DLBCLBiochemical (MALT1)1.3
OCI-LY10ABC-DLBCLBCL10 Cleavage22
OCI-LY10ABC-DLBCLIL-10 Secretion36
OCI-LY10ABC-DLBCLAntiproliferative71
REC-1Mantle Cell LymphomaAntiproliferative57

ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma

Table 2: Comparative In Vitro Potency of SGR-1505 and JNJ-6633
AssaySGR-1505JNJ-6633
Biochemical Assay More potent-
Anti-proliferative Effects on ABC-DLBCL cells More potent-
Human Primary T-cell based Assay At least ten-fold more potent-

This table is a qualitative summary based on a direct comparison mentioned in a research abstract.

Signaling Pathway and Experimental Workflow

Signaling Pathway of SGR-1505 and Ibrutinib Combination

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD79 CD79 BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 CBM_complex CARD11-BCL10-MALT1 (CBM) Complex PLCG2->CBM_complex Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition MALT1 MALT1 CBM_complex->MALT1 IKK_complex IKK Complex MALT1->IKK_complex SGR1505 SGR-1505 SGR1505->MALT1 Inhibition NFKB_IKB NF-κB/IκB IKK_complex->NFKB_IKB Phosphorylates IκB NFKB NF-κB NFKB_IKB->NFKB Releases NF-κB Gene_Expression Gene Expression (Proliferation, Survival) NFKB->Gene_Expression

Caption: BCR signaling pathway and points of inhibition for ibrutinib and SGR-1505.

Experimental Workflow for In Vitro Combination Studies

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select B-Cell Lymphoma Cell Lines (BTKi-sensitive & -resistant) cell_culture Cell Culture and Maintenance start->cell_culture drug_prep Prepare Stock Solutions of SGR-1505 and Ibrutinib cell_culture->drug_prep viability_assay Cell Viability Assay (e.g., MTS/CellTiter-Glo) drug_prep->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) drug_prep->apoptosis_assay western_blot Western Blot Analysis (BCR/NF-κB pathway proteins) drug_prep->western_blot synergy_analysis Synergy Analysis (e.g., Chou-Talalay method) viability_assay->synergy_analysis data_analysis Data Analysis and Interpretation synergy_analysis->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Determine Combination Efficacy and Mechanism data_analysis->end

Caption: A typical workflow for evaluating the combination of SGR-1505 and ibrutinib in vitro.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS Assay)

Objective: To determine the effect of SGR-1505, ibrutinib, and their combination on the viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., OCI-LY10, OCI-LY3)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • SGR-1505 (MedChemExpress)

  • Ibrutinib

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Count cells and adjust density to 1 x 10^5 cells/mL.

    • Seed 100 µL of cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of SGR-1505 and ibrutinib in culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include vehicle control wells (DMSO concentration should not exceed 0.1%).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for each drug alone and in combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by SGR-1505, ibrutinib, and their combination.

Materials:

  • Treated cells from the viability assay setup (or a separate experiment).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Staining:

    • Harvest cells after 48-72 hours of drug treatment.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell population to exclude debris.

    • Analyze the distribution of cells in four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells (early + late) across different treatment groups.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To assess the effect of SGR-1505 and ibrutinib on the expression and phosphorylation of key proteins in the BCR and NF-κB signaling pathways.

Materials:

  • Treated cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-IκBα, anti-IκBα, anti-cleaved-RelB, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities using software like ImageJ.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Conclusion

The combination of the MALT1 inhibitor SGR-1505 with BTK inhibitors like ibrutinib represents a promising therapeutic strategy for B-cell malignancies, particularly in the context of acquired resistance. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of this combination in preclinical models. These studies are crucial for advancing our understanding and supporting the clinical development of this novel therapeutic approach. SGR-1505 is currently in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies.

Pharmacokinetic and pharmacodynamic assays for SGR-1505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of SGR-1505, a potent, orally available, allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). SGR-1505 is currently in clinical development for the treatment of relapsed or refractory B-cell malignancies[1]. MALT1 is a critical mediator of the NF-κB signaling pathway, which is a key driver in various B-cell lymphomas[1][2].

Pharmacokinetic Assays

The pharmacokinetic profile of SGR-1505 has been characterized in preclinical species and is currently being evaluated in a Phase 1 clinical trial (NCT05544019)[3][4]. The primary objective of pharmacokinetic analysis is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of SGR-1505.

Table 1: Preclinical Pharmacokinetic Parameters of SGR-1505[3]
SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
Mouse9.41.21.657
Rat3.80.983.177
Dog0.862.03192
Cynomolgus Monkey1.70.685.045
Protocol 1: Quantification of SGR-1505 in Plasma using LC-MS/MS

This protocol outlines the procedure for quantifying SGR-1505 concentrations in plasma samples, a key component of pharmacokinetic assessment in both preclinical and clinical studies[4].

Objective: To determine the concentration of SGR-1505 in plasma to calculate pharmacokinetic parameters such as Cmax, tmax, and AUC[4].

Materials:

  • Plasma samples (from preclinical species or human subjects)

  • SGR-1505 analytical standard

  • Internal standard (IS) (e.g., a structurally similar molecule not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • 96-well plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 150 µL of ACN containing the internal standard.

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to separate SGR-1505 from endogenous plasma components.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for SGR-1505 and the internal standard. These transitions should be optimized based on the specific mass of SGR-1505.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of SGR-1505 to the internal standard against the nominal concentration of the standards.

    • Use a linear regression model to fit the calibration curve.

    • Determine the concentration of SGR-1505 in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (ACN + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection) lc->ms calibration Calibration Curve Construction ms->calibration quantification Concentration Quantification calibration->quantification Pharmacokinetic\nParameters Pharmacokinetic Parameters quantification->Pharmacokinetic\nParameters

Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis of SGR-1505.

Pharmacodynamic Assays

Pharmacodynamic assays are crucial for understanding the biological effects of SGR-1505 and confirming its mechanism of action. SGR-1505 is an allosteric inhibitor of MALT1 protease, which plays a key role in the NF-κB signaling pathway[3][5].

G cluster_pathway NF-κB Signaling Pathway CBM CARD11-BCL10-MALT1 (CBM) Complex MALT1 MALT1 Protease Activity CBM->MALT1 NFkB NF-κB Activation MALT1->NFkB SGR1505 SGR-1505 SGR1505->MALT1 Cytokine Cytokine Production (e.g., IL-2, IL-10) NFkB->Cytokine Proliferation Cell Proliferation NFkB->Proliferation

Caption: Simplified signaling pathway of MALT1 and the inhibitory action of SGR-1505.

Table 2: Preclinical Pharmacodynamic Activity of SGR-1505[3]
AssayCell LineIC50 (nM)
BCL10 CleavageOCI-LY1022
IL-10 SecretionOCI-LY1036
AntiproliferativeOCI-LY1071
AntiproliferativeREC-157
Protocol 2: Ex Vivo Cytokine Release Assay

This assay provides pharmacodynamic evidence of MALT1 inhibition by measuring the suppression of cytokine release in whole blood from subjects treated with SGR-1505[6]. Inhibition of IL-2 is a key pharmacodynamic biomarker for target engagement[2].

Objective: To assess the pharmacodynamic activity of SGR-1505 by measuring its effect on cytokine production in stimulated whole blood.

Materials:

  • Freshly collected whole blood in sodium heparin tubes

  • SGR-1505 (for in vitro experiments if needed)

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • RPMI-1640 medium

  • ELISA or Luminex-based cytokine detection kit (e.g., for IL-2, IL-10)

  • 96-well culture plates

  • CO2 incubator

Procedure:

  • Blood Collection and Stimulation:

    • Collect whole blood from subjects at various time points after SGR-1505 administration.

    • Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.

    • Add 200 µL of the diluted blood to each well of a 96-well plate.

    • Add T-cell stimulants to the appropriate wells. Include unstimulated and vehicle controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Plasma Separation:

    • After incubation, centrifuge the plate at 1500 rpm for 10 minutes.

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Cytokine Quantification:

    • Quantify the concentration of cytokines (e.g., IL-2) in the collected plasma using a validated ELISA or Luminex assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each post-dose sample relative to the pre-dose sample.

    • A pharmacodynamic target of approximately 90% inhibition of IL-2 has been observed at doses of ≥ 150 mg QD[2].

Protocol 3: BCL10 Cleavage Assay (Western Blot)

This assay directly measures the inhibition of MALT1's proteolytic activity by assessing the cleavage of its substrate, BCL10[3].

Objective: To determine the potency of SGR-1505 in inhibiting MALT1-mediated BCL10 cleavage in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., OCI-LY10)

  • SGR-1505

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-BCL10 (full-length and cleaved), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment:

    • Seed OCI-LY10 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of SGR-1505 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells with lysis buffer and collect the total protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for full-length and cleaved BCL10.

    • Normalize the BCL10 band intensities to the loading control (GAPDH).

    • Calculate the IC50 value for the inhibition of BCL10 cleavage.

G cluster_cell Cellular Treatment cluster_wb Western Blotting cluster_analysis Data Analysis seed Seed Cells treat Treat with SGR-1505 seed->treat lyse Cell Lysis treat->lyse sds SDS-PAGE lyse->sds transfer Protein Transfer sds->transfer probe Antibody Probing transfer->probe image Imaging probe->image quant Band Quantification image->quant ic50 IC50 Calculation quant->ic50 Inhibition of\nBCL10 Cleavage Inhibition of BCL10 Cleavage ic50->Inhibition of\nBCL10 Cleavage

Caption: Workflow for the BCL10 cleavage Western blot assay.

References

Troubleshooting & Optimization

Troubleshooting SGR-1505 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results with SGR-1505. The following guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SGR-1505?

A1: SGR-1505 is an oral, potent, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a key mediator of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.[3][4][5] By inhibiting the proteolytic activity of MALT1, SGR-1505 disrupts this signaling cascade.[1][6]

Q2: Which cell lines are recommended for in vitro studies with SGR-1505?

A2: SGR-1505 has shown anti-proliferative activity in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines.[1][2] Specific cell lines used in preclinical studies include OCI-LY10 (BTKi-sensitive) and OCI-LY3 (BTKi-resistant).[1] Mantle cell lymphoma (MCL) cell lines, such as REC-1, have also been shown to be sensitive to SGR-1505.[6]

Q3: What are the expected IC50 values for SGR-1505 in vitro?

A3: The IC50 values for SGR-1505 can vary depending on the assay and cell line. Preclinical data has demonstrated a biochemical IC50 of 1.3 nM.[6] In cell-based assays with the OCI-LY10 cell line, the following IC50 values were observed:

  • BCL10 cleavage assay: 22 nM[6]

  • IL-10 secretion assay: 36 nM[6]

  • Antiproliferative assay: 71 nM[6] In the REC-1 MCL cell line, the antiproliferative IC50 was 57 nM.[6]

Troubleshooting Inconsistent Results

Q4: We are observing high variability in our anti-proliferation assays with SGR-1505. What are the potential causes?

A4: High variability in anti-proliferation assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.

  • Seeding Density: Inconsistent cell seeding can lead to significant variability. Optimize and strictly control the cell seeding density for each experiment.

  • Reagent Preparation: Prepare fresh dilutions of SGR-1505 for each experiment from a validated stock solution. Ensure complete solubilization of the compound.

  • Incubation Time: The duration of drug exposure can impact results. Ensure consistent incubation times across all plates and experiments.

  • Assay Endpoint: The choice of viability assay (e.g., MTT, CellTiter-Glo®) can influence results. Ensure the chosen assay is linear within the range of cell numbers used.

Q5: Our measured IC50 values for SGR-1505 are consistently higher than the published data. What could be the reason?

A5: Discrepancies in IC50 values can be attributed to several experimental variables:

  • Cell Line Authenticity and Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Also, regularly test for mycoplasma contamination, which can alter cellular responses.

  • Serum Lot-to-Lot Variability: Fetal bovine serum (FBS) can contain components that bind to small molecules, reducing their effective concentration. Test different lots of FBS or consider using serum-free media if your cell line permits.

  • Assay Protocol Differences: Minor variations in protocols, such as different incubation times, cell densities, or assay reagents, can lead to shifts in IC50 values.

  • Compound Stability: Ensure the proper storage and handling of SGR-1505 to prevent degradation.

Data and Protocols

Summary of Preclinical In Vitro Data
ParameterCell LineValueReference
Biochemical IC50-1.3 nM[6]
BCL10 Cleavage IC50OCI-LY1022 nM[6]
IL-10 Secretion IC50OCI-LY1036 nM[6]
Anti-proliferation IC50OCI-LY1071 nM[6]
Anti-proliferation IC50REC-157 nM[6]
Detailed Experimental Protocol: Cell Proliferation Assay

This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of SGR-1505 in complete growth medium at 2x the final desired concentrations.

    • Remove the old media from the cells and add 100 µL of the SGR-1505 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment (Example with CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using a suitable software package.

Visualizations

Signaling Pathway

SGR1505_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CARD11_BCL10 CARD11-BCL10 Complex BTK->CARD11_BCL10 MALT1 MALT1 CARD11_BCL10->MALT1 IKK IKK Complex MALT1->IKK Activates SGR1505 SGR-1505 SGR1505->MALT1 Inhibits NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: SGR-1505 inhibits MALT1, blocking the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., OCI-LY10) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment SGR-1505 Treatment (Dose-Response) seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation assay Viability Assay (e.g., CellTiter-Glo®) incubation->assay readout Luminescence Measurement assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Workflow for an in vitro cell proliferation assay with SGR-1505.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Results high_variability High Variability? start->high_variability high_ic50 High IC50? start->high_ic50 high_variability->high_ic50 No check_cells Check Cell Health, Passage #, Density high_variability->check_cells Yes auth_cells Authenticate Cell Line, Test for Mycoplasma high_ic50->auth_cells Yes check_reagents Check Reagent Preparation check_cells->check_reagents check_protocol Standardize Protocol check_reagents->check_protocol check_serum Test Serum Lot auth_cells->check_serum check_compound Verify Compound Stability check_serum->check_compound check_compound->check_protocol

Caption: A logical approach to troubleshooting inconsistent SGR-1505 results.

References

Optimizing SGR-1505 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its mechanism of action?

A1: SGR-1505 is an orally active, allosteric inhibitor of the MALT1 protein.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[3] By inhibiting the enzymatic activity of MALT1, SGR-1505 disrupts the activation of the NF-κB signaling pathway, which is crucial for the proliferation and survival of certain B-cell lymphomas.[2][3]

Q2: Which cell lines are recommended for testing SGR-1505?

A2: Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell lines are particularly sensitive to MALT1 inhibition. Recommended cell lines include OCI-Ly10 (BTKi-sensitive) and OCI-Ly3 (BTKi-resistant).[2][3] Mantle Cell Lymphoma (MCL) cell lines such as REC-1 are also responsive to SGR-1505.[4]

Q3: What is the expected IC50 range for SGR-1505?

A3: The IC50 of SGR-1505 is assay-dependent. For antiproliferative effects in sensitive cell lines like OCI-Ly10 and REC-1, the IC50 is typically in the nanomolar range.[4] Biochemical assays show even higher potency.[4] Refer to Table 1 for a summary of reported IC50 values.

Q4: How should I prepare and store SGR-1505?

A4: SGR-1505 should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[5][6]

Q5: What is the recommended final concentration of DMSO in the cell culture?

A5: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest SGR-1505 concentration) in all experiments.

Data Presentation

Table 1: Reported IC50 Values for SGR-1505

Assay TypeCell Line/TargetIC50 (nM)
Biochemical AssayMALT11.3
BCL10 Cleavage AssayOCI-Ly1022
IL-10 Secretion AssayOCI-Ly1036
Antiproliferative AssayOCI-Ly1071
Antiproliferative AssayREC-157

Data sourced from BioWorld.[4]

Experimental Protocols

Protocol 1: Cell Viability IC50 Determination using CellTiter-Glo®

This protocol describes the determination of SGR-1505's effect on the viability of B-cell lymphoma suspension cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • SGR-1505

  • DMSO

  • B-cell lymphoma cell lines (e.g., OCI-Ly10, OCI-Ly3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement.

  • SGR-1505 Treatment:

    • Prepare a 10 mM stock solution of SGR-1505 in DMSO.

    • Perform serial dilutions of the SGR-1505 stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest SGR-1505 treatment).

    • Add the diluted SGR-1505 or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Normalize the data by expressing the luminescence of the SGR-1505-treated wells as a percentage of the average vehicle control luminescence.

    • Plot the percent viability against the logarithm of the SGR-1505 concentration and fit a dose-response curve using a non-linear regression model to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 value is significantly higher than expected - SGR-1505 degradation- Incorrect SGR-1505 concentration- Cell line is resistant or has lost sensitivity- Assay incubation time is too short- Prepare fresh dilutions of SGR-1505 from a properly stored stock solution for each experiment.- Verify the concentration of the stock solution.- Confirm the identity and characteristics of the cell line.- A 72-hour incubation is generally recommended for antiproliferation assays.
Poor or no dose-response curve - SGR-1505 concentration range is too narrow or not appropriate- SGR-1505 precipitated out of solution- Cell density is too high or too low- Test a wider range of concentrations in a preliminary experiment.- Visually inspect the diluted SGR-1505 solutions for any precipitation. Ensure the final DMSO concentration is not causing solubility issues.- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
High background signal - Contamination of the cell culture or reagents- Reagent incompatibility with the culture medium- Use aseptic techniques and ensure all reagents are sterile.- Consult the assay manufacturer's instructions for media compatibility.

Visualizations

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare SGR-1505 Stock (10 mM in DMSO) D Prepare Serial Dilutions of SGR-1505 A->D B Culture B-cell Lymphoma Cells (e.g., OCI-Ly10) C Seed Cells in 96-well Plate B->C E Treat Cells and Incubate (72h) C->E D->E F Add Cell Viability Reagent (e.g., CellTiter-Glo®) E->F G Measure Luminescence F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of SGR-1505.

G MALT1 Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM NFkB NF-κB Activation CBM->NFkB SGR1505 SGR-1505 SGR1505->CBM Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Inhibition of the MALT1 signaling pathway by SGR-1505.

References

SGR-1505 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SGR-1505 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of this MALT1 inhibitor in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its primary target?

SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key protease in the NF-κB signaling pathway, which is a critical driver of cell survival and proliferation in various B-cell malignancies. SGR-1505 was developed using a physics-based computational platform to ensure high potency and specificity for MALT1.

Q2: Is there any publicly available data on the off-target profile of SGR-1505?

Q3: What does the clinical safety profile of SGR-1505 suggest about its off-target effects?

Phase 1 clinical trials in patients with relapsed/refractory B-cell malignancies have shown that SGR-1505 is generally well-tolerated with a favorable safety profile. The most common treatment-related adverse events reported were rash (12%) and fatigue (12%). While one treatment-related serious adverse event was reported, there were no dose-limiting toxicities or deaths due to treatment-emergent adverse events. This clinical safety profile suggests that at therapeutic doses, significant off-target effects are not a major concern.

Q4: Why is it still important to consider potential off-target effects in preclinical research?

Q5: What are some common approaches to identify potential off-target effects of a small molecule inhibitor like SGR-1505?

Several experimental strategies can be employed to investigate off-target effects:

  • Kinome Scanning: This involves screening the inhibitor against a large panel of kinases to identify unintended interactions.

  • Proteomics-Based Approaches: Techniques like chemical proteomics and phosphoproteomics can identify the proteins that directly bind to the inhibitor or whose phosphorylation state changes upon treatment, providing a global view of the inhibitor's interactions within the cell.

  • Phenotypic Screening: Comparing the cellular effects of the inhibitor to those of other, structurally different inhibitors of the same target or to the effects of genetic knockdown of the target can help distinguish on-target from off-target phenotypes.

  • Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structures of known protein targets.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide is intended to help you troubleshoot experiments where you observe unexpected or inconsistent results that may be attributable to off-target effects of SGR-1505.

Issue Potential Cause Troubleshooting Steps
Observed phenotype is stronger or different than expected from MALT1 inhibition alone. The phenotype may be due to SGR-1505 inhibiting one or more off-target proteins.1. Perform a dose-response analysis: Compare the IC50 for the observed phenotype with the known IC50 for MALT1 inhibition by SGR-1505. A significant discrepancy may suggest an off-target effect. 2. Use a structurally unrelated MALT1 inhibitor: If a different MALT1 inhibitor does not reproduce the phenotype, it is more likely an off-target effect of SGR-1505. 3. Rescue experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of MALT1.
Cell viability is reduced in a cancer cell line not known to be dependent on the NF-κB pathway. SGR-1505 might be affecting a critical survival pathway independent of MALT1 in that specific cell line.1. Confirm MALT1 expression and activity: Ensure that the cell line expresses MALT1 and that SGR-1505 is inhibiting its activity at the concentrations used. 2. Broad-spectrum kinase profiling: If available, perform a kinome scan or similar profiling to identify potential off-target kinases that might be essential for the survival of that cell line.
Conflicting results between SGR-1505 treatment and MALT1 siRNA/shRNA knockdown. The discrepancy could arise from incomplete knockdown by RNAi, or SGR-1505 having off-target effects that are not mimicked by reducing MALT1 expression.1. Verify knockdown efficiency: Ensure that your siRNA/shRNA is effectively reducing MALT1 protein levels. 2. Evaluate compensation mechanisms: Chronic MALT1 knockdown might induce compensatory signaling pathways that are not affected by acute SGR-1505 treatment. 3. Consider scaffolding vs. enzymatic functions: SGR-1505 is an allosteric inhibitor of MALT1's enzymatic activity. RNAi removes the entire protein, including its scaffolding function. The observed differences may highlight the role of the MALT1 scaffold.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Potential Off-Target Interactions

This protocol outlines a general procedure for performing an in vitro kinase profiling assay.

  • Compound Preparation: Prepare a stock solution of SGR-1505 in DMSO. For a broad screen, a concentration of 1 µM is often used.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome. Panels can range from a few dozen to over 400 kinases.

  • Assay Performance: The assay is typically performed by a specialized vendor. The general principle involves incubating each kinase with a substrate and ATP in the presence of SGR-1505 or a vehicle control (DMSO). The activity of the kinase is then measured, often through the quantification of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration of SGR-1505 is calculated. A common threshold for a significant "hit" is >50% inhibition. Follow-up dose-response curves should be generated for any initial hits to determine their IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement and Identify Off-Targets

CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.

  • Cell Treatment: Treat your cancer cell line of interest with SGR-1505 at various concentrations, alongside a vehicle control.

  • Heating Profile: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for MALT1 to confirm target engagement (a shift in the melting curve indicates binding). To identify potential off-targets, this can be coupled with mass spectrometry-based proteomics to analyze the entire soluble proteome.

Visualizing Potential Off-Target Scenarios

The following diagrams illustrate conceptual workflows and signaling pathways relevant to the investigation of off-target effects.

G Experimental Workflow for Off-Target Identification A SGR-1505 Treatment of Cancer Cells B Observe Unexpected Phenotype A->B C Hypothesize Off-Target Effect B->C D Kinome Scan / Proteomics C->D E Identify Potential Off-Targets D->E F Validate Off-Target Engagement (e.g., CETSA) E->F G Functional Validation (e.g., siRNA) E->G H Confirm Off-Target Mediated Phenotype F->H G->H

Caption: A logical workflow for identifying and validating potential off-target effects.

G On-Target vs. Potential Off-Target Signaling cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway SGR1505_on SGR-1505 MALT1 MALT1 SGR1505_on->MALT1 Inhibits NFkB NF-kB Signaling MALT1->NFkB CellSurvival Cell Survival / Proliferation NFkB->CellSurvival SGR1505_off SGR-1505 OffTargetKinase Off-Target Kinase (e.g., Kinase X) SGR1505_off->OffTargetKinase Inhibits DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector UnexpectedPhenotype Unexpected Phenotype DownstreamEffector->UnexpectedPhenotype

How to mitigate SGR-1505 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities of SGR-1505 in animal studies. The guidance is based on publicly available information and general principles of toxicology for MALT1 inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with SGR-1505.

Question: We are observing unexpected weight loss and reduced activity in our high-dose SGR-1505 cohort. What steps should we take?

Answer:

Unexpected weight loss and reduced activity are general indicators of toxicity. The following steps are recommended:

  • Immediate Dose Reduction or Staggering: Consider reducing the dose in the affected cohort or implementing a dose staggering strategy (e.g., dosing every other day) to see if the adverse effects are reversible.

  • Supportive Care: Ensure animals have easy access to food and water. Providing nutritional supplements or hydration support may be necessary.

  • Clinical Pathology: Collect blood samples to assess for hematological and serum chemistry changes. Key parameters to examine include complete blood count (CBC), liver function tests (ALT, AST, ALP, bilirubin), and kidney function markers (BUN, creatinine).

  • Necropsy and Histopathology: If an animal is euthanized or found deceased, perform a full necropsy and collect tissues for histopathological analysis to identify target organs of toxicity.

  • Review Dosing Regimen: Re-evaluate the dose levels based on available preclinical pharmacokinetic data to ensure they are within a reasonable therapeutic window.[1]

Question: Our study animals are developing skin rashes and dermatitis after repeated dosing with SGR-1505. How can we manage this?

Answer:

Dermatological toxicities, such as rash, have been reported as a common side effect in clinical trials of SGR-1505.[2] Management in animal studies can involve:

  • Dermatological Scoring: Implement a standardized scoring system to quantify the severity of the rash (e.g., based on erythema, edema, and extent of involvement). This will allow for objective monitoring of the toxicity.

  • Topical Treatments: Consult with a veterinarian regarding the use of topical emollients or anti-inflammatory creams to alleviate discomfort, ensuring the treatment does not interfere with the study endpoints.

  • Dose-Response Assessment: Determine if the severity of the rash is dose-dependent. If so, identifying a dose that minimizes this effect while retaining efficacy is crucial.

  • Histopathological Examination: Collect skin biopsies from affected and unaffected areas for histopathological analysis to understand the underlying inflammatory process.

Question: We have noted elevated bilirubin levels in some of our study animals. What is the potential cause and how should we investigate it?

Answer:

Elevated blood bilirubin was observed in clinical trial patients with UGT1A1 polymorphisms.[2] While animal models may not perfectly replicate this specific genetic interaction, it points towards a potential for hepatic effects.

  • Fractionate Bilirubin: If total bilirubin is elevated, measure both direct (conjugated) and indirect (unconjugated) bilirubin. An increase in indirect bilirubin could suggest an issue with bilirubin conjugation, potentially related to UGT1A1 activity.

  • Assess Liver Function: Conduct a full liver panel, including ALT, AST, and ALP, to determine if the hyperbilirubinemia is associated with broader liver injury.

  • Genetic Screening (if applicable): If working with specific strains of rodents where genetic information is available, it may be possible to investigate if there are known polymorphisms in the Ugt1a1 gene that correlate with the observed toxicity.

  • Histopathology of the Liver: Examine liver tissue for any signs of cholestasis, inflammation, or cellular damage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SGR-1505?

SGR-1505 is an oral, potent, and allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR).[3] MALT1's proteolytic activity is crucial for NF-κB signaling, a pathway that promotes the survival and proliferation of certain B-cell lymphomas.[5][6] By inhibiting MALT1, SGR-1505 blocks this signaling pathway, leading to anti-tumor activity.[3][6]

Q2: What is the reported safety profile of SGR-1505 in preclinical and clinical studies?

In 1-month GLP studies in rats and dogs, SGR-1505 demonstrated high exposure at the no-observed-adverse-effect-level (NOAEL).[1] It also showed a clean profile in hERG and Ames tests.[1] In a Phase 1 clinical trial in patients with B-cell malignancies, SGR-1505 was generally well-tolerated.[2][5] The most common treatment-emergent adverse events were rash and fatigue.[2] Asymptomatic increases in blood bilirubin were noted in patients with UGT1A1 polymorphisms, but there were no dose-limiting toxicities.[2]

Q3: How should we design a dose-range finding study for SGR-1505 in a new animal model?

A well-designed dose-range finding study is critical. The following approach is recommended:

  • Literature Review: Start with doses that have been shown to have anti-tumor activity in previous preclinical models, if available.[1][6]

  • Dose Escalation: Employ a dose escalation design with a minimum of 3-4 dose levels, including a low, medium, and high dose. The highest dose should be chosen to potentially identify a maximum tolerated dose (MTD).

  • Monitoring Parameters: Include daily clinical observations, weekly body weight measurements, and regular food and water intake monitoring.

  • Terminal Assessments: At the end of the study, perform a complete necropsy, organ weight analysis, and histopathology of key organs (liver, kidney, spleen, heart, lungs, and any tissues with gross lesions).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect satellite blood samples to correlate drug exposure with efficacy and toxicity markers.

Q4: Can SGR-1505 be combined with other agents in animal studies?

Yes, preclinical studies have shown that SGR-1505 has synergistic anti-tumor activity when combined with BTK inhibitors (like ibrutinib) and BCL-2 inhibitors.[3][6][7] When designing combination studies, it is important to first establish the MTD of SGR-1505 as a single agent in the chosen animal model. Subsequently, a dose-matrix study can be performed to identify the optimal doses for the combination, while monitoring for any additive or synergistic toxicity.

Data Presentation

Table 1: Template for In-Life Observations in SGR-1505 Animal Studies

GroupDose (mg/kg)Animal IDDay 1Day 2Day 3...Day X
Vehicle0101
102
SGR-1505X201
202
SGR-1505Y301
302
SGR-1505Z401
402
Record clinical scores (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) for parameters like activity, posture, and skin condition.

Table 2: Template for Clinical Pathology Data

GroupDose (mg/kg)Animal IDALT (U/L)AST (U/L)Total Bili (mg/dL)WBC (x10^9/L)
Vehicle0101
102
SGR-1505X201
202
SGR-1505Y301
302
SGR-1505Z401
402
Bili = Bilirubin, WBC = White Blood Cell Count

Experimental Protocols

Protocol 1: General Procedure for a 28-Day Repeated-Dose Toxicity Study in Rodents

  • Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and 3-4 dose levels of SGR-1505). A typical group size is 5-10 animals per sex.

  • Dosing: Administer SGR-1505 orally once daily for 28 consecutive days. The vehicle should be appropriate for the formulation of SGR-1505.

  • In-Life Monitoring:

    • Conduct daily clinical observations for any signs of toxicity.

    • Record body weights twice weekly.

    • Monitor food and water consumption weekly.

    • Perform a detailed clinical examination weekly.

  • Clinical Pathology: Collect blood samples via an appropriate route (e.g., tail vein or retro-orbital sinus) on Day 29 for hematology and serum chemistry analysis.

  • Necropsy and Histopathology:

    • On Day 29, euthanize all animals.

    • Perform a thorough gross necropsy.

    • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological examination.

Visualizations

SGR1505_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Antigen Stimulation CARD11 CARD11 BTK->CARD11 CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex IKK_complex IKK Complex CBM_complex->IKK_complex Proteolytic Activity IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IKK_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation SGR1505 SGR-1505 SGR1505->MALT1 Inhibits Gene_expression Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_expression Toxicity_Workflow start Start: Dose-Range Finding Study dose_admin Daily Dose Administration (e.g., 28 days) start->dose_admin monitoring In-Life Monitoring (Clinical Signs, Body Weight) dose_admin->monitoring clin_path Clinical Pathology (Hematology, Serum Chemistry) monitoring->clin_path necropsy Gross Necropsy & Organ Weights clin_path->necropsy histopath Histopathology necropsy->histopath end End: Identify NOAEL & MTD histopath->end Troubleshooting_Adverse_Events adverse_event Adverse Event Observed (e.g., Weight Loss, Rash) is_dose_related Is it Dose-Related? adverse_event->is_dose_related supportive_care Action: Provide Supportive Care (Nutrition, Hydration) adverse_event->supportive_care reduce_dose Action: Reduce Dose or Dosing Frequency is_dose_related->reduce_dose Yes investigate_mechanism Action: Investigate Mechanism (Clinical Pathology, Histology) is_dose_related->investigate_mechanism No continue_monitoring Continue Monitoring reduce_dose->continue_monitoring supportive_care->continue_monitoring re_evaluate Re-evaluate Study Design investigate_mechanism->re_evaluate

References

SGR-1505 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of SGR-1505 in cell culture media. The following question-and-answer format directly addresses potential issues and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store SGR-1505 stock solutions?

A1: Proper storage of SGR-1505 stock solutions is critical to maintaining its integrity. For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month. It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: What is the expected stability of SGR-1505 once diluted in cell culture media?

A2: Currently, there is no publicly available data specifically detailing the stability of SGR-1505 in various cell culture media such as DMEM, RPMI-1640, or F-12. The stability of a small molecule in working solutions can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light.

Q3: What are the potential degradation pathways for SGR-1505 in cell culture media?

A3: Like many small organic molecules, SGR-1505 could be susceptible to two primary chemical degradation pathways in aqueous environments like cell culture media: hydrolysis and oxidation.

  • Hydrolysis: This is a reaction with water that can cleave labile functional groups such as esters, amides, or lactams. The rate of hydrolysis is often dependent on the pH of the solution.

  • Oxidation: This involves the loss of electrons and can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Without specific stability data, it is prudent to assume that SGR-1505 may be susceptible to these pathways and take preventative measures.

Q4: How often should I replace the media containing SGR-1505 in my long-term cell culture experiments?

A4: Given the lack of specific stability data, for multi-day experiments, it is best practice to replace the media with freshly diluted SGR-1505 every 24 to 48 hours. This minimizes the potential impact of compound degradation on your experimental results. For shorter experiments (e.g., up to 8 hours), a single treatment may be sufficient, but this should be validated for your specific assay.

Troubleshooting Guide

Variability in experimental results when using SGR-1505 can sometimes be attributed to its stability and handling. This guide provides a systematic approach to troubleshooting common issues.

Diagram: Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow start Inconsistent or Unexpected Experimental Results check_storage Verify SGR-1505 Stock Solution Storage (-80°C/-20°C, aliquoted?) start->check_storage check_prep Review Stock Solution Preparation Protocol (Solvent, Concentration) check_storage->check_prep Storage OK contact_supplier Contact Supplier for Additional Information check_storage->contact_supplier Improper Storage check_handling Assess Handling of Working Solutions (Freshly prepared? Protected from light?) check_prep->check_handling Preparation OK check_prep->contact_supplier Preparation Error check_media Consider Media Components (Serum, other additives?) check_handling->check_media Handling OK stability_test Perform a Stability Study in Your Specific Media (See Experimental Protocol) check_handling->stability_test Handling Issue check_media->stability_test Media OK stability_test->contact_supplier Instability Confirmed StabilityWorkflow prep_media Prepare SGR-1505 in Your Cell Culture Media (e.g., 10 µM) incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample store_sample Store Samples at -80°C Until Analysis sample->store_sample lcms Quantify SGR-1505 Concentration Using LC-MS/MS store_sample->lcms analyze Analyze Data and Calculate Half-Life lcms->analyze

References

Addressing SGR-1505 resistance mechanisms in lymphoma models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SGR-1505 in lymphoma models.

Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its mechanism of action?

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key protein in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver for the survival and proliferation of certain B-cell lymphomas.[2][3] SGR-1505 inhibits the enzymatic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4]

Q2: In which lymphoma subtypes is SGR-1505 expected to be most effective?

SGR-1505 is expected to be most effective in lymphomas dependent on NF-κB signaling. This includes activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] Preclinical studies have shown its anti-proliferative activity in ABC-DLBCL cell lines.[4][5][6]

Q3: Can SGR-1505 be used in models with resistance to BTK inhibitors like ibrutinib?

Yes, MALT1 is located downstream of Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway.[3][5] This positioning makes it a rational target for lymphomas that have developed resistance to BTK inhibitors. Preclinical data show that SGR-1505 demonstrates anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[4][5][6] Furthermore, combining SGR-1505 with BTK inhibitors has shown to produce tumorostatic and regressive antitumor activity in preclinical models.[5][6]

Troubleshooting Guide

Issue 1: Sub-optimal or no response to SGR-1505 in a sensitive cell line.

  • Question: My lymphoma cell line, which is supposed to be sensitive to MALT1 inhibition, is not responding to SGR-1505 treatment. What could be the reason?

  • Answer:

    • Reagent Integrity: Confirm the stability and activity of your SGR-1505 compound. Ensure it has been stored correctly and prepare fresh solutions for each experiment.

    • Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of experimental variability.

    • Assay Conditions: Optimize your cell viability assay. Ensure the cell seeding density is appropriate and that the assay incubation time is sufficient for SGR-1505 to exert its effect. We recommend a 72-hour incubation period.

    • Target Engagement: Confirm that SGR-1505 is engaging its target, MALT1, in your experimental system. You can assess this by measuring the cleavage of MALT1 substrates, such as RelB or HOIL1, via Western blot. A reduction in the cleaved forms of these substrates would indicate target engagement.

Issue 2: Development of acquired resistance to SGR-1505 in vitro.

  • Question: My lymphoma cell line, which was initially sensitive to SGR-1505, has developed resistance after prolonged exposure. What are the potential mechanisms?

  • Answer: While specific resistance mechanisms to SGR-1505 are still under investigation, potential mechanisms can be extrapolated from what is known about other targeted therapies:

    • MALT1 Mutations: Although not yet reported, mutations in the MALT1 gene could potentially alter the allosteric binding site of SGR-1505, reducing its inhibitory activity.

    • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. In the context of MALT1 inhibition, upregulation of parallel pathways like the PI3K/AKT/mTOR pathway could compensate for the loss of NF-κB signaling.[7]

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, could confer resistance to SGR-1505-induced cell death.

Issue 3: Lack of in vivo efficacy of SGR-1505 in a xenograft model.

  • Question: SGR-1505 is effective in my lymphoma cell line in vitro, but I am not observing significant anti-tumor activity in my mouse xenograft model. What should I investigate?

  • Answer:

    • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in your in vivo study is sufficient to achieve and maintain a therapeutic concentration of SGR-1505 in the tumor tissue. A pilot PK/PD study to correlate plasma drug concentration with target inhibition in the tumor is recommended.

    • Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.[8] Factors secreted by stromal cells within the microenvironment could activate alternative survival signals in the lymphoma cells, mitigating the effect of SGR-1505.

    • Model System: The specific lymphoma cell line and the mouse strain used can influence treatment outcomes. Ensure the model is appropriate and well-characterized for studying the targeted pathway.

Quantitative Data

Table 1: Preclinical Efficacy of SGR-1505

AssayCell LineIC50Reference
MALT1 InhibitionOCI-LY10<10 nM[1]
IL-10 SecretionOCI-LY1010-100 nM[1]

Table 2: Preliminary Phase 1 Clinical Trial Results of SGR-1505 in Relapsed/Refractory B-cell Malignancies (as of May 13, 2025)

ParameterValueReference
Number of Patients49[9][10]
Median Prior Lines of Therapy4[10]
Patients Exposed to BTK inhibitors55.1%[10]
Overall Response Rate (ORR)22%[9][10]
ORR by Histology
Chronic Lymphocytic Leukemia (CLL)3/17[10]
Waldenström Macroglobulinemia (WM)5/5[10]
Marginal Zone Lymphoma (MZL)1/5[10]
ABC-DLBCL1/4[10]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of SGR-1505 in culture medium. Add the desired concentrations of SGR-1505 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-IKKα/β

  • Cell Treatment and Lysis: Treat lymphoma cells with SGR-1505 or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180) and total IKKβ overnight at 4°C. A β-actin antibody should be used as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Diagrams

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCG2 PLCγ2 BTK->PLCG2 CARD11_BCL10_MALT1 CARD11-BCL10-MALT1 Complex PLCG2->CARD11_BCL10_MALT1 IKK IKK Complex CARD11_BCL10_MALT1->IKK NFKB NF-κB IKK->NFKB Activation Proliferation Cell Proliferation & Survival NFKB->Proliferation Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SGR_1505 SGR-1505 SGR_1505->CARD11_BCL10_MALT1 Inhibits MALT1 Ibrutinib BTK Inhibitors (e.g., Ibrutinib) Ibrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow_Resistance start Start with SGR-1505 Sensitive Lymphoma Cell Line culture Continuous Culture with Increasing Concentrations of SGR-1505 start->culture monitor Monitor Cell Viability (e.g., MTS Assay) culture->monitor select Select for Resistant Cell Population monitor->select select->culture Incomplete Resistance characterize Characterize Resistant Phenotype select->characterize Resistance Confirmed western Western Blot Analysis (e.g., p-AKT, p-ERK) characterize->western sequencing Sequencing of MALT1 Gene characterize->sequencing rna_seq RNA-Seq for Gene Expression Profiling characterize->rna_seq combination Test Combination Therapies (e.g., SGR-1505 + PI3K inhibitor) western->combination rna_seq->combination

Caption: Workflow for generating and characterizing SGR-1505 resistant cell lines.

Troubleshooting_Logic start Unexpected Experimental Outcome with SGR-1505 check_reagents Check Reagent Integrity (SGR-1505, Cells, etc.) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty (Replace and Repeat) check_reagents->reagents_bad No check_protocol Review Experimental Protocol (Dose, Time, Density) reagents_ok->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_bad Protocol Error (Correct and Repeat) check_protocol->protocol_bad No investigate_biology Investigate Biological Mechanism protocol_ok->investigate_biology target_engagement Assess Target Engagement (e.g., Western Blot) investigate_biology->target_engagement resistance_mech Investigate Resistance (Bypass Pathways, Mutations) investigate_biology->resistance_mech

References

SGR-1505 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SGR-1505, a potent and orally active allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] SGR-1505 is currently under investigation for the treatment of relapsed or refractory B-cell malignancies.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its mechanism of action?

A1: SGR-1505 is a small molecule inhibitor that targets the MALT1 protein.[1][2][3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of the B-cell receptor (BCR).[6][7][8] In certain B-cell lymphomas, this pathway is constitutively active, promoting cell survival and proliferation. SGR-1505 acts as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active site, to block its enzymatic activity.[1][2][3] This inhibition leads to a reduction in NF-κB signaling, which in turn can induce apoptosis and inhibit the growth of malignant B-cells.[9]

Q2: How should I handle and store SGR-1505?

A2: SGR-1505 should be handled with care, using appropriate personal protective equipment. Avoid inhalation, and contact with skin and eyes. When handling the powder, prevent dust and aerosol formation and ensure adequate ventilation.[10]

  • Powder: Store at -20°C.[10]

  • In solvent (e.g., DMSO): Store at -80°C.[10]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]

Q3: What is the solubility of SGR-1505?

A3: For in vitro experiments, SGR-1505 is typically dissolved in dimethylsulfoxide (DMSO).[12][13] When preparing working solutions for cell culture, the final concentration of DMSO should generally be kept below 0.5% to avoid cellular toxicity.[11][13]

Q4: What are the known preclinical IC50 values for SGR-1505?

A4: Preclinical data for SGR-1505 in the OCI-LY10 activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line has shown the following IC50 values:

AssayCell LineIC50
MALT1 InhibitionOCI-LY10<10 nM[1]
IL-10 SecretionOCI-LY1010-100 nM[1]

Experimental Protocols

BCL10 Cleavage Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of SGR-1505 on the proteolytic activity of MALT1 by measuring the cleavage of its substrate, BCL10.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-LY10, TMD8)

  • SGR-1505

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCL10, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of SGR-1505 (and a vehicle control, e.g., DMSO) for the desired duration.

  • Cell Lysis: Harvest cells and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system. The cleaved form of BCL10 will appear as a lower molecular weight band.

IL-10 Secretion Assay (ELISA)

This protocol measures the amount of IL-10 secreted by cells into the culture medium following treatment with SGR-1505.

Materials:

  • ABC-DLBCL cell lines

  • SGR-1505

  • Human IL-10 ELISA kit

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells and treat with SGR-1505 as described in the BCL10 cleavage assay protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant. It is recommended to centrifuge the supernatant to remove any cells or debris.[14]

  • ELISA Procedure: Follow the manufacturer's instructions provided with the IL-10 ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-10 in each sample based on the standard curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of SGR-1505 on cell viability and proliferation.

Materials:

  • B-cell lymphoma cell lines

  • SGR-1505

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate.[15]

  • Compound Treatment: Treat the cells with a range of SGR-1505 concentrations. Include untreated and vehicle-only controls.[15]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).[17] The absorbance is proportional to the number of viable cells.

Troubleshooting Guides

Western Blot (BCL10 Cleavage Assay)
Issue Possible Cause Solution
Weak or No Signal Insufficient protein loading.Ensure accurate protein quantification and load a sufficient amount of protein.[18]
Inefficient antibody binding.Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary.[18]
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[18][19]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[20]
Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.[21][22]
Insufficient washing.Increase the number and duration of wash steps.[21]
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody. Perform a literature search for validated antibodies.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.[19][20]
ELISA (IL-10 Secretion Assay)
Issue Possible Cause Solution
High Background Insufficient washing.Ensure all wells are thoroughly washed between steps.[23][24]
Reagent contamination.Use fresh, sterile reagents and pipette tips.[24]
Ineffective blocking.Ensure the blocking step is performed according to the kit protocol.[24]
Low Signal Insufficient analyte in the sample.Ensure cells are seeded at an appropriate density and that the incubation time is sufficient for cytokine secretion.
Improper reagent preparation.Prepare standards and reagents exactly as described in the kit manual.[24]
Reagent degradation.Ensure the kit is stored correctly and has not expired.
High Variability Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique.
Incomplete washing.Ensure all wells are washed uniformly.[24]
Edge effects on the plate.Avoid using the outer wells of the plate if edge effects are suspected.
Cell Proliferation (MTT Assay)
Issue Possible Cause Solution
High Background Contamination of media or reagents.Use sterile technique and fresh reagents.
Phenol red in the media.Use phenol red-free media for the assay.
Low Signal Low cell number.Optimize cell seeding density.
Cell death due to other factors.Ensure optimal cell culture conditions.
High Variability Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Incomplete formazan solubilization.Ensure formazan crystals are fully dissolved before reading the plate.
Presence of air bubbles.Check for and remove air bubbles before reading the absorbance.

Visualizations

MALT1 Signaling Pathway in B-Cell Lymphoma

MALT1_Signaling_Pathway MALT1 Signaling in B-Cell Lymphoma BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 SGR1505 SGR-1505 SGR1505->MALT1 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes transcription of pro-survival genes

Caption: SGR-1505 inhibits the MALT1-mediated NF-κB signaling pathway in B-cell lymphoma.

Experimental Workflow for SGR-1505 Evaluation

Experimental_Workflow Experimental Workflow for SGR-1505 Evaluation cluster_assays Downstream Assays Start Start: B-Cell Lymphoma Cell Culture Treatment Treat cells with SGR-1505 (various concentrations) Start->Treatment Incubation Incubate for defined time periods Treatment->Incubation BCL10_Assay BCL10 Cleavage Assay (Western Blot) Incubation->BCL10_Assay IL10_Assay IL-10 Secretion Assay (ELISA) Incubation->IL10_Assay MTT_Assay Cell Proliferation Assay (MTT) Incubation->MTT_Assay Data_Analysis Data Analysis and IC50 Determination BCL10_Assay->Data_Analysis IL10_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing the in vitro efficacy of SGR-1505.

References

SGR-1505: A Guide to Dissolution and Long-Term Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed instructions and answers frequently asked questions regarding the proper handling, dissolution, and long-term storage of SGR-1505, a potent and selective allosteric inhibitor of MALT1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving SGR-1505?

A1: The recommended solvent for creating a stock solution of SGR-1505 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (207.56 mM). For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]

Q2: How should I prepare a stock solution of SGR-1505?

A2: To prepare a stock solution, directly add the appropriate volume of high-quality DMSO to the vial containing the powdered SGR-1505 to achieve your desired concentration. To aid dissolution, brief sonication in an ultrasonic bath is recommended.[1] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of SGR-1505 in DMSO.

Q3: What are the recommended storage conditions for powdered SGR-1505?

A3: Unopened, powdered SGR-1505 is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]

Q4: How should I store the SGR-1505 stock solution for long-term use?

A4: For long-term stability, the SGR-1505 stock solution in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they will remain stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

Q5: Can I dissolve SGR-1505 in aqueous buffers like PBS or in ethanol?

Q6: How do I prepare working solutions for my experiments from the DMSO stock?

A6: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium or experimental buffer. To avoid precipitation of the compound, it is advisable to perform serial dilutions. Always add a negative control with the same final concentration of DMSO to your experiment to account for any solvent effects.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of SGR-1505.

ParameterValueReference
Solubility in DMSO 100 mg/mL (207.56 mM)[1]
Powder Storage -20°C for 3 years[1]
4°C for 2 years[1]
DMSO Stock Solution Storage -80°C for 6 months[1]
-20°C for 1 month[1]

Experimental Protocol: Preparation of SGR-1505 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of SGR-1505 in DMSO.

Materials:

  • SGR-1505 powder

  • Anhydrous, high-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required volume of DMSO: Based on the mass of SGR-1505 provided by the manufacturer, calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of SGR-1505 is 481.79 g/mol .

  • Equilibrate reagents: Allow the vial of SGR-1505 powder and the DMSO to come to room temperature before opening to prevent condensation.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the SGR-1505 powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to mix the contents.

  • Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. For long-term storage, immediately place the aliquots in a -80°C freezer. For short-term use, they can be stored at -20°C.

SGR-1505 Handling and Storage Workflow

SGR1505_Workflow cluster_storage Storage of SGR-1505 cluster_protocol Recommended Storage Conditions cluster_application Experimental Use Powder SGR-1505 Powder DMSO_Stock SGR-1505 in DMSO (Stock Solution) Powder->DMSO_Stock Dissolve in Anhydrous DMSO Storage_Powder Store Powder: -20°C (3 years) or 4°C (2 years) Powder->Storage_Powder Storage_Stock Aliquot and Store Stock: -80°C (6 months) or -20°C (1 month) DMSO_Stock->Storage_Stock Working_Solution Prepare Working Solution (Dilute with experimental buffer) DMSO_Stock->Working_Solution Dilute from Stock Experiment Perform Experiment (DMSO control is critical) Working_Solution->Experiment

Caption: Workflow for the dissolution and storage of SGR-1505.

References

SGR-1505 Technical Support Center: Overcoming Precipitation Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGR-1505. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SGR-1505 in aqueous solutions and to troubleshoot potential precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is SGR-1505 and what is its mechanism of action?

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[4][5] By inhibiting the proteolytic activity of MALT1, SGR-1505 disrupts the activation of the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.[5][6][7]

Q2: What are the basic physicochemical properties of SGR-1505?

SGR-1505 is a small molecule with the following properties:

  • Chemical Formula: C₁₈H₁₂ClF₄N₉O[1][3]

  • Molecular Weight: 481.79 g/mol [1][3]

  • Appearance: White to off-white solid[1]

Q3: How should I store SGR-1505?

For optimal stability, SGR-1505 should be stored as a powder at -20°C for up to 3 years. In a DMSO solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: In which solvents is SGR-1505 soluble?

Troubleshooting Guide: SGR-1505 Precipitation in Aqueous Solutions

Precipitation of SGR-1505 in aqueous solutions can occur if the compound's solubility limit is exceeded. This guide provides a systematic approach to diagnose and resolve such issues.

Problem: My SGR-1505 solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.

Below is a workflow to help you troubleshoot this issue.

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is the DMSO stock clear? - Was it stored correctly? - Was freshly opened DMSO used? start->check_stock check_dilution 2. Review Dilution Protocol - What is the final DMSO concentration? - Was the dilution performed stepwise? - Was the solution vortexed adequately? check_stock->check_dilution Stock is clear solution_stock Action: Prepare fresh stock solution in high-quality, anhydrous DMSO. Use sonication if necessary. check_stock->solution_stock Stock is cloudy/old check_buffer 3. Examine Aqueous Buffer - What is the pH of the buffer? - Are there any incompatible components? - What is the temperature? check_dilution->check_buffer Protocol is standard solution_dilution Action: Decrease final SGR-1505 concentration. Increase final DMSO percentage (not exceeding 0.5% for cell-based assays). Perform serial dilutions. check_dilution->solution_dilution High final concentration/ low DMSO solution_buffer Action: Adjust buffer pH away from the predicted pKa. Test alternative buffer systems. Warm the buffer before dilution. check_buffer->solution_buffer

Caption: Troubleshooting workflow for SGR-1505 precipitation.

Detailed Troubleshooting Steps:

1. Verify the Integrity of the DMSO Stock Solution

  • Observation: Before diluting in an aqueous buffer, ensure your SGR-1505 stock solution in DMSO is a clear, homogenous solution.

  • Cause: The stock solution may not have been prepared correctly, or the SGR-1505 may have degraded due to improper storage. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the product.[1]

  • Solution:

    • Prepare a fresh stock solution using high-quality, anhydrous DMSO.

    • If the compound does not readily dissolve, sonication may be required.[1]

    • Ensure the stock solution has been stored correctly at -80°C or -20°C.

2. Review the Dilution Protocol

  • Observation: Precipitation occurs immediately upon dilution into your aqueous buffer.

  • Cause: The final concentration of SGR-1505 in the aqueous solution may be too high, or the final concentration of DMSO may be too low to maintain solubility. A rapid change in solvent polarity can cause the compound to crash out of solution.

  • Solution:

    • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.

    • Final DMSO Concentration: For in vitro cellular assays, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[8] However, if precipitation is an issue, a slightly higher but still non-toxic concentration may be necessary. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

    • Lower Final Concentration: If possible, reduce the final working concentration of SGR-1505 in your assay.

3. Examine the Aqueous Buffer Composition

  • Observation: Precipitation occurs over time after dilution in the aqueous buffer.

  • Cause: The pH, ionic strength, or other components of your aqueous buffer may not be optimal for SGR-1505 solubility.

  • Solution:

    • pH Adjustment: The solubility of small molecules can be pH-dependent. While the pKa of SGR-1505 is not published, you can empirically test a range of buffer pH values to find the optimal condition for solubility.

    • Buffer Components: High salt concentrations or the presence of certain ions could potentially decrease the solubility of SGR-1505. Consider using a simpler buffer system if possible.

    • Temperature: The solubility of compounds often increases with temperature. Gently warming the aqueous buffer before adding the SGR-1505 stock solution may help. However, be mindful of the temperature stability of SGR-1505 and other components in your experiment.

Data Presentation

Table 1: SGR-1505 Solubility and Stock Solution Preparation

ParameterValueSource
Solvent Dimethyl Sulfoxide (DMSO)[1]
Maximum Solubility 100 mg/mL (207.56 mM) with sonication[1]
Recommended Stock Conc. 10-50 mMInferred from data
Stock Solution Storage -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

1. Preparation of a 10 mM SGR-1505 Stock Solution in DMSO

  • Materials:

    • SGR-1505 powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out the desired amount of SGR-1505 powder. For 1 mL of a 10 mM solution, weigh 4.818 mg of SGR-1505.

    • Add the appropriate volume of anhydrous DMSO to the SGR-1505 powder.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

2. General Protocol for a Cell-Based MALT1 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of SGR-1505 on MALT1 in a cell-based assay.

G start Start seed_cells 1. Seed Cells (e.g., ABC-DLBCL cell line) start->seed_cells prepare_dilutions 2. Prepare SGR-1505 Dilutions (serial dilution from DMSO stock) seed_cells->prepare_dilutions treat_cells 3. Treat Cells with SGR-1505 (and vehicle control) prepare_dilutions->treat_cells incubate 4. Incubate (e.g., 24-72 hours) treat_cells->incubate assay_readout 5. Assay Readout (e.g., Cell viability, biomarker analysis) incubate->assay_readout end End assay_readout->end

Caption: Workflow for a cell-based MALT1 inhibition assay.

  • Procedure:

    • Cell Seeding: Seed a suitable cell line (e.g., OCI-Ly10, a cell line with constitutive MALT1 activity) in a 96-well plate at a predetermined density.[4]

    • SGR-1505 Dilution:

      • Thaw an aliquot of the 10 mM SGR-1505 DMSO stock solution.

      • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).

    • Cell Treatment: Add the diluted SGR-1505 and the vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Assay Readout:

      • Cell Viability: Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9]

      • Biomarker Analysis: To confirm MALT1 inhibition, cell lysates can be analyzed by Western blot for the cleavage of MALT1 substrates like BCL10 or RelB.[9] Alternatively, secreted cytokines like IL-10 can be measured in the cell supernatant.[1][10]

Signaling Pathway Diagrams

MALT1 in the NF-κB Signaling Pathway

SGR-1505 acts by inhibiting the MALT1 protease, which is a critical component of the CBM complex that activates the NF-κB signaling pathway.

Caption: SGR-1505 inhibits MALT1 within the NF-κB signaling cascade.

References

Validation & Comparative

Comparative Analysis of MALT1 Inhibitors: SGR-1505 and JNJ-67856633

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), SGR-1505 and JNJ-67856633. Both molecules are currently in clinical development for the treatment of B-cell malignancies. This document summarizes their mechanism of action, preclinical efficacy, and available clinical data, with a focus on quantitative comparisons and experimental methodologies.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is downstream of the B-cell receptor (BCR).[1][2] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions that are essential for the activation of the NF-κB signaling pathway, a key driver of proliferation and survival in many B-cell lymphomas.[1][2][3] SGR-1505, developed by Schrödinger, and JNJ-67856633, from Janssen Research & Development, are both orally bioavailable, allosteric inhibitors that target the protease activity of MALT1.[4][5][6]

Mechanism of Action

Both SGR-1505 and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a site distinct from the active catalytic site of the protease.[4][5] This binding event induces a conformational change that inhibits the enzymatic activity of MALT1. The inhibition of MALT1 protease prevents the cleavage of its substrates, such as BCL10 and RelB, which in turn suppresses the constitutive NF-κB signaling that drives the growth of certain B-cell lymphomas.[5][7]

Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the point of intervention for SGR-1505 and JNJ-67856633.

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM NFkB NF-κB Activation CBM->NFkB Protease Activity MALT1_Inhibitors SGR-1505 JNJ-67856633 MALT1_Inhibitors->CBM Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation

B-Cell Receptor to NF-κB signaling pathway targeted by MALT1 inhibitors.

Preclinical Data Comparison

The following tables summarize the available quantitative preclinical data for SGR-1505 and JNJ-67856633. It is important to note that these values may not be directly comparable due to potential differences in experimental conditions between studies.

Table 1: Biochemical and Cellular Potency

ParameterSGR-1505JNJ-67856633
Biochemical MALT1 Inhibition (IC50) 1.3 nM[4][8]22.4 nM[5]
MALT1 Inhibition (Ki) Not Reported40.9 nM[9]
BCL10 Cleavage Assay (IC50) 22 nM (in OCI-LY10 cells)[4]Not specifically reported, but activity confirmed[5][7]
IL-10 Secretion Assay (IC50) 36 nM (in OCI-LY10 cells)[4]77 nM[9]
IL-6 Secretion Assay (IC50) Not Reported114 nM[9]
Antiproliferative Assay (IC50) 71 nM (OCI-LY10 cells)[4] 57 nM (REC-1 cells)[4]Activity confirmed in ABC-DLBCL cell lines[5]

Note: A direct comparison of potency suggests SGR-1505 is more potent than JNJ-67856633 in preclinical assays. One study reported that SGR-1505 is approximately 50-fold more potent at inhibiting cytokine release in a whole blood assay compared to "JNJ-6633" (presumably JNJ-67856633).[10]

Clinical Development Status

Both SGR-1505 and JNJ-67856633 are currently in Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory B-cell malignancies.[11][12][13][14]

SGR-1505:

  • A Phase 1 trial (NCT05544019) is ongoing for patients with mature B-cell neoplasms.[2][13]

  • Initial data from the Phase 1 study in heavily pretreated patients with B-cell malignancies showed an overall response rate of 22% across all dose levels.[1][15]

  • The compound was reported to be well-tolerated with a favorable safety profile.[1][15]

JNJ-67856633:

  • A Phase 1 trial (NCT03900598) is ongoing for patients with Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[3][12]

  • Preliminary data from the dose-escalation study showed clinical activity in both indolent and aggressive lymphomas.[3]

  • The recommended Phase 2 dose was determined to be 300 mg once daily.[16]

Experimental Protocols

Below are generalized protocols for the key assays used to characterize MALT1 inhibitors, based on publicly available information and standard laboratory methods.

General Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Cellular Cell-Based Assays (e.g., Proliferation, Cytokine Secretion) Biochemical->Cellular InVivo In Vivo Models (e.g., Xenografts) Cellular->InVivo Phase1 Phase 1 Clinical Trial (Safety, PK/PD, Dose Finding) InVivo->Phase1

A generalized workflow for the development and evaluation of MALT1 inhibitors.
BCL10 Cleavage Assay (Western Blot)

  • Cell Culture and Treatment: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured under standard conditions. Cells are treated with varying concentrations of the MALT1 inhibitor (SGR-1505 or JNJ-67856633) or a vehicle control for a specified period.

  • Protein Extraction: After treatment, cells are harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL10, which can detect both the full-length and cleaved forms of the protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified to determine the extent of cleavage inhibition by the compound.[17]

Cytokine (IL-10) Secretion Assay (ELISA)
  • Cell Culture and Treatment: B-cell lymphoma cell lines known to secrete IL-10 (e.g., OCI-LY10) are seeded in multi-well plates. The cells are then treated with a range of concentrations of the MALT1 inhibitor or a vehicle control.

  • Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-10 in the supernatant is measured using a commercially available ELISA kit.[18][19][20] This typically involves the following steps:

    • Coating a microplate with an IL-10 capture antibody.

    • Adding the collected supernatants and a standard curve of known IL-10 concentrations.

    • Incubating with a detection antibody conjugated to an enzyme.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis: The absorbance is read using a microplate reader, and the concentration of IL-10 in each sample is determined by comparison to the standard curve. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in IL-10 secretion.

Antiproliferative Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with serial dilutions of the MALT1 inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).

  • Viability Assessment: A reagent to measure cell viability is added to each well.

    • MTT Assay: MTT is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo Assay: This reagent measures ATP levels, which correlate with the number of viable cells, through a luminescent signal.

  • Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The IC50 value is determined as the concentration of the inhibitor that reduces cell proliferation by 50% compared to the vehicle control.

Summary and Conclusion

SGR-1505 and JNJ-67856633 are both promising allosteric MALT1 inhibitors with demonstrated preclinical activity and ongoing clinical evaluation in B-cell malignancies. Based on the available preclinical data, SGR-1505 appears to be a more potent inhibitor of MALT1 than JNJ-67856633. Both compounds have shown clinical activity in early-phase trials. The detailed experimental protocols provided in this guide offer a framework for understanding the evaluation of these and similar targeted therapies. Further clinical data will be crucial to fully delineate the comparative efficacy and safety profiles of these two molecules and their potential roles in the treatment of B-cell lymphomas.

References

SGR-1505 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models of B-Cell Lymphomas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Schrödinger's novel MALT1 inhibitor, SGR-1505, has shown significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of B-cell lymphomas. These findings position SGR-1505 as a promising therapeutic candidate for patients with relapsed or refractory forms of these malignancies. This comparison guide provides an objective analysis of SGR-1505's efficacy, supported by available preclinical data, and a comparison with other MALT1 inhibitors in development.

Executive Summary

SGR-1505, a potent and selective allosteric inhibitor of the MALT1 protease, has demonstrated robust tumor growth inhibition in preclinical models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), a common and aggressive form of non-Hodgkin lymphoma.[1] MALT1 is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, which is a key driver of survival and proliferation in many B-cell malignancies. By inhibiting MALT1, SGR-1505 effectively targets a central node in the oncogenic signaling cascade. Preclinical studies have shown that SGR-1505 exhibits potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[1] Furthermore, in vivo studies using patient-derived xenograft (PDX) models have confirmed its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents.[1][2][3]

Competitive Landscape: MALT1 Inhibitors

The therapeutic potential of MALT1 inhibition has led to the development of several compounds by different pharmaceutical companies. Key competitors for SGR-1505 include JNJ-67856633 (Safimaltib) from Johnson & Johnson and ABBV-525 from AbbVie. While direct head-to-head clinical data is not yet available, preclinical findings provide a basis for comparison.

CompoundDeveloperMechanism of ActionKey Preclinical Efficacy Highlights in Xenograft Models
SGR-1505 SchrödingerAllosteric MALT1 InhibitorDemonstrated strong anti-tumor activity in multiple in vivo B-cell lymphoma xenograft models, both as monotherapy and in combination with BTK inhibitors.[3] In vitro and ex vivo assays suggest greater potency compared to JNJ-67856633.[4][5][6]
JNJ-67856633 (Safimaltib) Johnson & JohnsonAllosteric MALT1 InhibitorExhibited potent tumor growth inhibition in two human DLBCL xenograft models (OCI-Ly3 and OCI-Ly10) and in over five patient-derived DLBCL xenografts.[7][8] Showed dose-dependent tumor growth inhibition in a CARD11-mutant ABC-DLBCL model.[6]
ABBV-525 AbbVieMALT1 InhibitorA tool compound, ABBV-MALT1, demonstrated robust antitumor activity in malignant B-cell models resistant to BTK inhibitors and showed synergistic activity with the BCL2 inhibitor venetoclax in xenograft models.[9][10][11]

SGR-1505 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SGR-1505 and a typical experimental workflow for evaluating its efficacy in PDX models.

SGR1505_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CARD11_BCL10_MALT1 CARD11-BCL10-MALT1 (CBM) Complex BTK->CARD11_BCL10_MALT1 NFkB NF-κB Signaling CARD11_BCL10_MALT1->NFkB Proliferation Tumor Cell Proliferation & Survival NFkB->Proliferation SGR1505 SGR-1505 SGR1505->CARD11_BCL10_MALT1

Figure 1. SGR-1505 Mechanism of Action.

PDX_Workflow cluster_patient Patient cluster_mouse Immunodeficient Mouse cluster_analysis Data Analysis Tumor Tumor Biopsy Implantation Tumor Fragment Implantation Tumor->Implantation PDX_Model Established PDX Model Implantation->PDX_Model Treatment Treatment with SGR-1505 or Vehicle PDX_Model->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring TGI Tumor Growth Inhibition (TGI) Analysis Monitoring->TGI

Figure 2. Patient-Derived Xenograft (PDX) Experimental Workflow.

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell lymphomas.

  • Implantation: Small fragments of the tumor tissue are subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

  • Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

In Vivo Efficacy Studies

  • Cohort Formation: Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into treatment and control groups.

  • Drug Administration: SGR-1505 is administered orally at specified doses and schedules. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula Tumor Volume = (Length x Width^2) / 2 is commonly used.[12]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.[12][13]

Conclusion

The available preclinical data strongly support the continued development of SGR-1505 as a promising therapeutic agent for B-cell malignancies. Its potent MALT1 inhibition and demonstrated efficacy in patient-derived xenograft models, which closely mimic human disease, highlight its potential to address the unmet needs of patients with relapsed or refractory lymphomas. Further clinical investigation is warranted to fully elucidate the safety and efficacy of SGR-1505 in this patient population.

References

SGR-1505: A Comparative Analysis of a Potent and Selective MALT1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of SGR-1505, an investigational allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MALT1 inhibition in B-cell malignancies.

Introduction to SGR-1505

SGR-1505 is an orally active, potent small molecule inhibitor that targets the allosteric site of the MALT1 protease.[1][2] MALT1 is a critical downstream component of the B-cell receptor (BCR) signaling pathway and its proteolytic activity is essential for the activation of NF-κB, a key transcription factor driving the proliferation and survival of certain B-cell lymphomas. SGR-1505 has demonstrated significant anti-proliferative activity in both Bruton's tyrosine kinase inhibitor (BTKi)-sensitive and -resistant cell lines of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1][3]

Specificity Profile of SGR-1505

While Schrödinger, the developer of SGR-1505, has stated that the compound possesses high specificity, a detailed quantitative specificity profile against a broad panel of other proteases (e.g., caspases, serine proteases, metalloproteinases) is not publicly available at the time of this publication. The available data primarily focuses on its high potency against its intended target, MALT1.

Comparative Potency Analysis

SGR-1505 has been shown to be a highly potent inhibitor of MALT1, with a biochemical IC50 of 1.3 nM.[4] In cellular assays, it inhibits MALT1 in OCI-LY10 cells with an IC50 of less than 10 nM and suppresses IL-10 secretion in the same cell line with an IC50 between 10-100 nM.[1]

For comparative purposes, the table below summarizes the available potency data for SGR-1505 and a competing clinical-stage MALT1 inhibitor, JNJ-67856633 (JNJ-6633).

CompoundAssay TypeTarget/Cell LinePotency (IC50/EC50)Reference
SGR-1505 Biochemical AssayMALT11.3 nM[4]
BCL10 Cleavage AssayOCI-LY1022 nM[4]
IL-10 Secretion AssayOCI-LY1036 nM[4]
Antiproliferative AssayOCI-LY1071 nM[4]
Antiproliferative AssayREC-1 (Mantle Cell Lymphoma)57 nM[4]
JNJ-67856633 Comparison in human primary T-cell activation assayCytokine ProductionSGR-1505 is at least ten-fold more potent[3]

Experimental Protocols

The following is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against MALT1 protease, based on methodologies described in the literature.

MALT1 Biochemical Protease Inhibition Assay

  • Compound Preparation: The test compound (e.g., SGR-1505) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial dilution of the compound is then prepared in assay buffer.

  • Enzyme Preparation: Recombinant MALT1 protease is diluted in assay buffer [25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% bovine serum albumin (BSA), 2 mmol/L DTT] to the desired concentration (e.g., 6 nmol/L).[5]

  • Incubation: The diluted MALT1 enzyme is pre-incubated with the serially diluted compound for a defined period (e.g., 40 minutes) at room temperature in a 384-well plate to allow for inhibitor binding.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) to a final concentration of 2 mmol/L.[5]

  • Signal Detection: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

MALT1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of MALT1 in the B-cell receptor signaling pathway and the point of intervention for an inhibitor like SGR-1505.

MALT1_Signaling_Pathway MALT1 Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Antigen Stimulation PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb CARD11 CARD11 PKCb->CARD11 Phosphorylation CBM_complex CBM Complex CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation NFkB_complex p50/p65/IκBα IKK_complex->NFkB_complex Phosphorylation of IκBα p50_p65 p50/p65 NFkB_complex->p50_p65 IκBα Degradation NFkB_target_genes NF-κB Target Genes (Proliferation, Survival) p50_p65->NFkB_target_genes Translocation SGR_1505 SGR-1505 SGR_1505->MALT1 Allosteric Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of SGR-1505.

Experimental Workflow for Protease Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory constant (IC50) of a compound against a target protease.

Protease_Inhibition_Workflow Workflow for Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Pre_incubation Pre-incubate protease with compound Compound_Prep->Pre_incubation Enzyme_Prep Prepare protease solution Enzyme_Prep->Pre_incubation Substrate_Prep Prepare fluorogenic substrate solution Reaction_Start Initiate reaction with substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Measurement Measure fluorescence over time Reaction_Start->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation Dose_Response Plot dose-response curve Rate_Calculation->Dose_Response IC50_Determination Determine IC50 value Dose_Response->IC50_Determination

Caption: A generalized workflow for determining protease inhibition.

References

Comparative Guide to the Anti-Tumor Activity of SGR-1505 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of SGR-1505, an investigational MALT1 inhibitor, against other MALT1 inhibitors in development and a standard-of-care combination therapy. The data presented is based on publicly available preclinical and clinical study results.

Introduction to SGR-1505 and its Mechanism of Action

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR) and is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2] Dysregulation of the NF-κB pathway is a known driver in various B-cell malignancies. By inhibiting the proteolytic activity of MALT1, SGR-1505 aims to block the pro-survival signaling that contributes to tumor growth.[1]

In Vitro Anti-Tumor Activity

The in vitro potency of SGR-1505 has been evaluated in various B-cell lymphoma cell lines and compared with other MALT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency.

CompoundCell LineAssay TypeIC50 (nM)Reference
SGR-1505 OCI-LY10 (ABC-DLBCL)ProliferationNot Reported[2]
OCI-LY3 (BTKi-resistant ABC-DLBCL)ProliferationNot Reported[2]
JNJ-67856633 OCI-Ly10 (ABC-DLBCL)IL-10 Secretion77[3]
OCI-Ly3 (ABC-DLBCL)IL-6 Secretion114[3]
ABBV-MALT1 OCI-LY3 (ABC-DLBCL)Relative Viability~100[4]
SUDHL-10 (GCB-DLBCL)Relative Viability>10,000[4]
ONO-7018 Not SpecifiedNot SpecifiedNot Publicly Available

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of SGR-1505 and its alternatives has been demonstrated in preclinical xenograft models of B-cell lymphomas.

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
SGR-1505 ABC-DLBCL Cell Line-Derived XenograftNot SpecifiedTumorostatic and regressive activity[2]
Patient-Derived Xenograft (ABC-DLBCL)Not SpecifiedTumorostatic and regressive activity[2]
JNJ-67856633 OCI-Ly10 XenograftNot SpecifiedPotent tumor growth inhibition[5]
OCI-Ly3 XenograftNot SpecifiedPotent tumor growth inhibition[5]
ABBV-MALT1 OCI-LY3 XenograftNot SpecifiedPotent xenograft inhibition[4]
Ibrutinib + Venetoclax TCL1 Mouse Model (CLL)Not SpecifiedSynergistic anti-tumor effect[6]

Clinical Efficacy

SGR-1505 is currently in a Phase 1 clinical trial (NCT05544019) for patients with relapsed or refractory B-cell malignancies.[1][2] Other MALT1 inhibitors are also in early-phase clinical development. The combination of ibrutinib and venetoclax is an approved and widely used therapy for certain B-cell cancers.

Compound/CombinationStudy PhasePopulationOverall Response Rate (ORR)Reference
SGR-1505 Phase 1Relapsed/Refractory B-cell Malignancies22% (across all dose levels)[7]
JNJ-67856633 Phase 1Relapsed/Refractory B-cell NHL and CLLData not yet mature[8]
ABBV-525 Phase 1Relapsed/Refractory B-cell NHLData not yet mature[9]
ONO-7018 Phase 1Relapsed/Refractory NHL or CLLData not yet mature[10]
Ibrutinib + Venetoclax Phase 2 (CAPTIVATE)Previously Untreated CLL/SLL96%[11]
Ibrutinib + Venetoclax Phase 1b/2Relapsed/Refractory DLBCL (non-GCB)61.5%[12]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

B-cell lymphoma cell lines (e.g., OCI-LY10, OCI-LY3) are seeded in 96-well plates and treated with a dose range of the test compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model (General Protocol)

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The test compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_BCR B-Cell Receptor Activation cluster_CBM CBM Complex BCR BCR Syk Syk BCR->Syk BTK BTK Syk->BTK CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IKK_complex->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) SGR_1505 SGR-1505 SGR_1505->MALT1 inhibits Ibrutinib Ibrutinib Ibrutinib->BTK inhibits

Caption: Simplified NF-κB signaling pathway in B-cell lymphomas and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_culture Cell Line Culture (e.g., OCI-LY10) treatment_vitro Treatment with SGR-1505/Alternatives cell_culture->treatment_vitro proliferation_assay Proliferation/Viability Assay (e.g., CellTiter-Glo) treatment_vitro->proliferation_assay ic50 IC50 Determination proliferation_assay->ic50 implantation Tumor Cell Implantation in Immunocompromised Mice ic50->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment_vivo Treatment with SGR-1505/Alternatives tumor_growth->treatment_vivo tgi_measurement Tumor Volume Measurement treatment_vivo->tgi_measurement tgi_analysis Tumor Growth Inhibition Analysis tgi_measurement->tgi_analysis patient_recruitment Patient Recruitment (Relapsed/Refractory B-cell Malignancies) tgi_analysis->patient_recruitment treatment_clinical Dose Escalation/Expansion of SGR-1505 patient_recruitment->treatment_clinical safety_efficacy Safety and Efficacy Assessment (ORR, Safety Profile) treatment_clinical->safety_efficacy

Caption: General experimental workflow for preclinical and clinical evaluation of anti-tumor agents.

References

SGR-1505: A Novel MALT1 Inhibitor for Ibrutinib-Resistant B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, presents a significant clinical challenge in the management of B-cell malignancies. SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), has emerged as a promising therapeutic strategy to overcome this resistance. This guide provides a comprehensive comparison of SGR-1505 with alternative therapies, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Efficacy of SGR-1505 in Ibrutinib-Resistant Settings

SGR-1505 has demonstrated significant preclinical activity in B-cell lymphoma models, including those resistant to BTK inhibitors.[1][2][3][4] As a key component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1 is a critical downstream mediator of NF-κB signaling, a pathway often constitutively activated in B-cell lymphomas and implicated in ibrutinib resistance.[2][3][5][6] By targeting MALT1, SGR-1505 offers a mechanism to bypass upstream resistance mechanisms involving BTK mutations.

Preclinical Activity

In vitro studies have shown that SGR-1505 effectively inhibits the proliferation of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, including both BTK inhibitor-sensitive (OCI-LY10) and -resistant (OCI-LY3) models.[1][2][3][4]

Cell LineIbrutinib SensitivitySGR-1505 IC50 (MALT1 Cleavage)SGR-1505 IC50 (IL-10 Secretion)SGR-1505 IC50 (Proliferation)
OCI-LY10Sensitive<10 nM[1]10-100 nM[1]71 nM[7]
OCI-LY3ResistantNot specifiedNot specifiedNot specified but shows anti-proliferative activity[2][3][4]
REC-1 (MCL)Not specifiedNot specifiedNot specified57 nM[7]

Biochemical IC50: SGR-1505 has a biochemical IC50 of 1.3 nM for MALT1.[7]

In vivo studies using xenograft models of ABC-DLBCL and mantle cell lymphoma (MCL) have demonstrated that SGR-1505, both as a monotherapy and in combination with ibrutinib, leads to tumor growth inhibition and regression.[3][7]

Clinical Efficacy

Initial data from the Phase 1 SGR-1505-101 clinical trial (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies have shown encouraging preliminary efficacy.[8][9] The study enrolled heavily pretreated patients, a majority of whom had received prior BTK inhibitors.

MalignancyOverall Response Rate (ORR)Patient Population
All B-Cell Malignancies 22% (10/45 evaluable patients)Relapsed/Refractory
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)18% (3/17)Relapsed/Refractory
Waldenström Macroglobulinemia (WM)100% (5/5)Relapsed/Refractory
Marginal Zone Lymphoma (MZL)20% (1/5)Relapsed/Refractory

Comparison with Alternative Therapies for Ibrutinib-Resistant B-Cell Malignancies

Several therapeutic options exist for patients with B-cell malignancies who have developed resistance to ibrutinib. These include second-generation covalent BTK inhibitors, non-covalent BTK inhibitors, and other targeted agents.

Therapeutic ClassDrugEfficacy in Ibrutinib-Resistant/Intolerant Setting
Second-Generation Covalent BTK Inhibitor AcalabrutinibCLL (Ibrutinib-Intolerant): ORR of 73%.[10] In a head-to-head trial in previously treated CLL, acalabrutinib showed non-inferior progression-free survival (PFS) to ibrutinib with a better safety profile.[11][12]
Second-Generation Covalent BTK Inhibitor ZanubrutinibMCL (Relapsed/Refractory): ORR of 83.7%, with a complete response (CR) rate of 77.9% in a long-term follow-up of a Phase 2 study.[13] While not exclusively in an ibrutinib-resistant cohort, it is a preferred option in the relapsed/refractory setting.[14]
Non-Covalent (Reversible) BTK Inhibitor PirtobrutinibCLL/SLL (Prior Covalent BTKi): ORR of 62%.[15] MCL (Prior Covalent BTKi): ORR of 52%.[15] WM (Prior Covalent BTKi): Major response rate of 66.7%.[16]
PI3K Inhibitor DuvelisibIbrutinib-Resistant Xenograft Model: Showed responsiveness irrespective of BTK mutations.[17][18]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling and the Role of MALT1

The B-cell receptor signaling pathway is crucial for the survival and proliferation of malignant B-cells. Upon BCR activation, a signaling cascade is initiated, leading to the formation of the CBM signalosome, composed of CARD11, BCL10, and MALT1.[19][20][21] MALT1, a paracaspase, is the effector molecule of this complex, and its proteolytic activity is essential for the activation of the NF-κB pathway, which promotes cell survival and proliferation.[22][23] Ibrutinib resistance can occur through mutations in BTK or downstream signaling components. SGR-1505 targets MALT1, a downstream node, thus bypassing BTK-dependent resistance mechanisms.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM NFkB NF-κB Activation CBM->NFkB SGR1505 SGR-1505 SGR1505->CBM Inhibits MALT1 Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Resistance Resistance Mutations (e.g., C481S) Resistance->BTK Alters binding

Caption: BCR signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Efficacy Assessment

The following workflow outlines a typical in vitro experiment to assess the efficacy of a MALT1 inhibitor like SGR-1505.

experimental_workflow cluster_assays Efficacy Assays start Start: Ibrutinib-Sensitive & -Resistant B-Cell Lymphoma Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with SGR-1505 (Dose-Response) culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation proliferation Proliferation Assay (e.g., CellTiter-Glo) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis target_engagement Target Engagement Assay (e.g., MALT1 Substrate Cleavage) incubation->target_engagement analysis Data Analysis & IC50 Determination proliferation->analysis apoptosis->analysis target_engagement->analysis end End: Comparative Efficacy Profile analysis->end

Caption: In vitro efficacy assessment workflow.

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SGR-1505 on the proliferation of B-cell lymphoma cell lines.

Materials:

  • Ibrutinib-sensitive (e.g., OCI-LY10) and -resistant (e.g., OCI-LY3) B-cell lymphoma cell lines.

  • Complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • SGR-1505 stock solution in DMSO.

  • 96-well clear-bottom white plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • A serial dilution of SGR-1505 is prepared in culture medium.

  • The cells are treated with varying concentrations of SGR-1505 or DMSO as a vehicle control.

  • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

  • The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is measured using a luminometer.

  • The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of SGR-1505 in a more clinically relevant in vivo model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor tissue from patients with ibrutinib-resistant B-cell malignancies.

  • SGR-1505 formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of immunocompromised mice.[24][25]

  • Tumor growth is monitored regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[26]

  • Mice in the treatment group receive SGR-1505 orally at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured at regular intervals throughout the study.

  • At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamics, histology).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

SGR-1505 represents a promising novel therapeutic agent for patients with ibrutinib-resistant B-cell malignancies. Its distinct mechanism of action, targeting the MALT1 component of the CBM complex, allows it to circumvent common resistance pathways that affect BTK inhibitors. Preclinical data robustly supports its anti-proliferative and anti-tumor effects in resistant models, and early clinical data demonstrates a favorable safety profile and encouraging efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SGR-1505 in this patient population with a significant unmet medical need. The comparative data presented in this guide suggests that SGR-1505 holds the potential to be a valuable addition to the therapeutic armamentarium for B-cell malignancies.

References

SGR-1505: A Comparative Analysis of a Novel MALT1 Inhibitor Across Lymphoma Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), across various B-cell lymphoma subtypes. SGR-1505 is currently in Phase 1 clinical development for relapsed or refractory B-cell malignancies[1]. This document summarizes key preclinical and clinical data, offers a comparative analysis against established therapies, and provides detailed experimental methodologies to support further research and development in this area.

Mechanism of Action: Targeting the NF-κB Pathway

SGR-1505 is an orally active, allosteric inhibitor of MALT1, a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway[2]. The CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR), activates the IκB kinase (IKK) complex, leading to the activation of NF-κB. In certain B-cell lymphomas, constitutive activation of the BCR pathway leads to uncontrolled cell proliferation and survival, driven by NF-κB. By inhibiting the proteolytic activity of MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects in lymphoma cells[3][4].

MALT1_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM IKK IκB Kinase (IKK) CBM->IKK NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation SGR1505 SGR-1505 SGR1505->CBM Inhibits

Caption: SGR-1505 inhibits the MALT1 component of the CBM complex, blocking NF-κB signaling.

Preclinical Activity of SGR-1505

Preclinical studies have demonstrated the potent and selective activity of SGR-1505 in various B-cell lymphoma models.

In Vitro Potency:

SGR-1505 has shown potent inhibition of MALT1 proteolytic activity and antiproliferative effects in lymphoma cell lines, including those resistant to BTK inhibitors.

AssayCell LineIC50 (nM)
BCL10 CleavageOCI-LY10 (ABC-DLBCL)22
IL-10 SecretionOCI-LY10 (ABC-DLBCL)36
AntiproliferativeOCI-LY10 (ABC-DLBCL)71
AntiproliferativeREC-1 (Mantle Cell Lymphoma)57

In Vivo Efficacy:

In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), SGR-1505 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with the BTK inhibitor ibrutinib[3][4]. These studies have shown that SGR-1505 can induce tumor stasis and regression.

Clinical Validation: Phase 1 Trial Results

Initial results from the Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies have shown encouraging efficacy and a manageable safety profile for SGR-1505.

Overall Efficacy:

As of the data cutoff, the overall response rate (ORR) across all dose levels was 22%[5].

Efficacy by Lymphoma Subtype:

Lymphoma SubtypeNumber of PatientsOverall Response Rate (ORR)Notes
Chronic Lymphocytic Leukemia (CLL) 1718% (3/17)Two responses were partial responses with lymphocytosis.
Waldenström Macroglobulinemia (WM) 5100% (5/5)---
Marginal Zone Lymphoma (MZL) 520% (1/5)---
ABC-DLBCL 425% (1/4)One partial response.

Safety and Tolerability:

SGR-1505 has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were rash (12%) and fatigue (12%)[5]. No dose-limiting toxicities or treatment-related deaths were reported.

Comparative Analysis with Alternative Therapies

This section provides a comparative overview of SGR-1505's preliminary clinical data with the established efficacy of alternative treatments for various lymphoma subtypes. It is important to note that these are not head-to-head comparisons and patient populations in the respective trials may differ.

Chronic Lymphocytic Leukemia (Relapsed/Refractory)

TreatmentOverall Response Rate (ORR)Complete Response (CR) RateKey Adverse Events (Grade ≥3)
SGR-1505 18%-Not specified
Ibrutinib 71%[5]-Neutropenia, pneumonia, dehydration
Ibrutinib + Venetoclax 89%51%Neutropenia, infections, diarrhea

Waldenström Macroglobulinemia (Relapsed/Refractory)

TreatmentOverall Response Rate (ORR)Very Good Partial Response (VGPR) RateKey Adverse Events (Grade ≥3)
SGR-1505 100%-Not specified
Zanubrutinib 83%1 VGPR in the studyNeutropenia, hypertension, atrial fibrillation
Ibrutinib -19.2%Atrial fibrillation, hemorrhage, diarrhea

Diffuse Large B-Cell Lymphoma (Relapsed/Refractory)

TreatmentOverall Response Rate (ORR)Complete Response (CR) RateKey Adverse Events (Grade ≥3)
SGR-1505 (ABC-DLBCL) 25%-Not specified
Standard of Care (Chemo, Rituximab, etc.) 52%23%Myelosuppression, infections, febrile neutropenia
CAR-T Cell Therapy (Axicabtagene ciloleucel) 74.4%67.1%Cytokine release syndrome, neurotoxicity, cytopenias

Marginal Zone Lymphoma (Relapsed/Refractory)

TreatmentOverall Response Rate (ORR)Complete Response (CR) RateKey Adverse Events (Grade ≥3)
SGR-1505 20%-Not specified
Ibrutinib 48%3%Anemia, thrombocytopenia, pneumonia
Rituximab + Bendamustine 91.9%86.5%Lymphopenia, neutropenia

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments.

MALT1 Protease Activity Assay (Biochemical)

This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds like SGR-1505.

  • Reagents: Purified recombinant MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4), SGR-1505 or other inhibitors.

  • Procedure:

    • Prepare serial dilutions of SGR-1505 in assay buffer.

    • In a 384-well plate, add MALT1 enzyme to each well.

    • Add the SGR-1505 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage. Determine the IC50 value of SGR-1505 by plotting the percentage of MALT1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (Antiproliferative)

This assay determines the effect of SGR-1505 on the proliferation of lymphoma cell lines.

  • Cell Lines: ABC-DLBCL (e.g., OCI-LY10), Mantle Cell Lymphoma (e.g., REC-1).

  • Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), SGR-1505, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed lymphoma cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of SGR-1505 to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to untreated control cells to determine the percentage of viable cells. Calculate the IC50 value as described for the biochemical assay.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of SGR-1505 in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., OCI-LY10) or patient-derived tumor fragments into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer SGR-1505 orally at various doses and schedules. The control group receives a vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (MALT1 Activity) InVitro In Vitro Assays (Cell Viability, Apoptosis) Biochemical->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Phase1 Phase 1 Trial (Safety, PK/PD, Efficacy) InVivo->Phase1 Promising Results Phase2 Phase 2 Trial (Efficacy in Specific Subtypes) Phase1->Phase2 Phase3 Phase 3 Trial (Comparison to Standard of Care) Phase2->Phase3

Caption: A typical workflow for the development and validation of a targeted therapy like SGR-1505.

Logical Relationships of SGR-1505 Activity

The activity of SGR-1505 is logically linked to the underlying biology of the lymphoma subtypes.

SGR1505_Activity_Logic cluster_subtypes Lymphoma Subtypes BCR_Dependence BCR Pathway Dependence NFkB_Activation Constitutive NF-κB Activation BCR_Dependence->NFkB_Activation SGR1505_Activity SGR-1505 Activity NFkB_Activation->SGR1505_Activity ABC_DLBCL ABC-DLBCL ABC_DLBCL->BCR_Dependence WM Waldenström Macroglobulinemia WM->BCR_Dependence CLL Chronic Lymphocytic Leukemia CLL->BCR_Dependence MZL Marginal Zone Lymphoma MZL->BCR_Dependence

Caption: The efficacy of SGR-1505 is linked to the dependence of certain lymphoma subtypes on the BCR/NF-κB signaling pathway.

References

A Head-to-Head Battle for NF-κB Suppression: SGR-1505 vs. Genetic Knockdown of MALT1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular pathways is paramount. This guide provides a detailed comparison of two key methods for inhibiting the paracaspase MALT1, a critical mediator of NF-κB signaling: the potent, allosteric small molecule inhibitor SGR-1505 and genetic knockdown approaches such as siRNA and shRNA.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB activation downstream of antigen receptor signaling.[1][2][3] Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it a prime therapeutic target.[2][3] This guide will dissect the functional consequences of inhibiting MALT1 through pharmacological intervention with SGR-1505 versus genetic silencing, providing a framework for selecting the appropriate experimental approach.

Mechanism of Action: A Tale of Two Approaches

SGR-1505 is an orally active, potent allosteric inhibitor of MALT1.[4][5] It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state, thereby preventing the cleavage of its substrates.[5] This inhibition is typically rapid, reversible (depending on compound washout), and dose-dependent, allowing for precise temporal control over MALT1 activity.

Genetic knockdown, achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets MALT1 at the mRNA level.[6][7] These RNA molecules guide the RNA-induced silencing complex (RISC) to degrade MALT1 mRNA, leading to a significant reduction in MALT1 protein expression.[6] This method provides a high degree of target specificity but results in a more sustained, and less easily reversible, loss of the MALT1 protein.

Quantitative Comparison of Effects

The following tables summarize the quantitative data from studies evaluating the effects of MALT1 inhibition by either pharmacological agents or genetic knockdown on key cellular processes in ABC-DLBCL cell lines. While direct comparative studies using SGR-1505 and MALT1 knockdown in the same experiments are not yet published, data from other potent MALT1 inhibitors serve as a proxy for pharmacological intervention.

Table 1: Effect on Cell Viability and Proliferation in ABC-DLBCL Cell Lines

Parameter SGR-1505Genetic Knockdown (siRNA/shRNA)References
Cell Line OCI-Ly3, OCI-Ly10OCI-Ly3, HBL-1, TMD8[3][4]
Metric Anti-proliferative Activity (IC50)Reduction in Cell Viability[3][4]
Result IC50 < 100 nMSignificant decrease in viable cells over time[3][4]

Table 2: Impact on NF-κB Signaling and MALT1 Substrate Cleavage

Parameter SGR-1505 / MALT1 InhibitorsGenetic Knockdown (siRNA/shRNA)References
MALT1 Substrate Cleavage (e.g., BCL10, CYLD) Inhibition of cleavage (SGR-1505 IC50 in OCI-Ly10 < 10 nM for BCL10 cleavage)Abolished cleavage due to protein absence[4]
NF-κB Reporter Activity Significant reductionSignificant reduction
Nuclear Translocation of c-Rel Substantial reduction in nuclear c-RelSubstantial reduction in nuclear c-Rel
NF-κB Target Gene Expression (e.g., BCL-XL, IL-6, IL-10) Decreased expressionDecreased expression
Cytokine Secretion (IL-10) Inhibition of secretion (SGR-1505 IC50 in OCI-Ly10 = 10-100 nM)Reduced secretion[4]

Visualizing the Interventions

The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for comparing SGR-1505 and MALT1 knockdown.

MALT1_Signaling_Pathway MALT1 Signaling Pathway and Points of Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PKC PKCβ BCR->PKC Antigen Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 MALT1->BCL10 TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function CYLD CYLD MALT1->CYLD Cleavage of other substrates IKK IKK Complex TRAF6->IKK Ubiquitination IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/c-Rel) Nucleus Gene Expression (Proliferation, Survival) NFkB->Nucleus Translocation SGR1505 SGR-1505 SGR1505->MALT1 Allosteric Inhibition siRNA siRNA/shRNA MALT1_mRNA MALT1 mRNA siRNA->MALT1_mRNA Degradation MALT1_mRNA->MALT1 Translation Experimental_Workflow Experimental Workflow for Comparison cluster_treatments Treatments cluster_assays Assays (24-96h post-treatment) start ABC-DLBCL Cell Lines sgr SGR-1505 Treatment (Dose-Response) start->sgr kd MALT1 Knockdown (siRNA/shRNA Transfection) start->kd control Control (Vehicle / Scrambled siRNA) start->control viability Cell Viability/ Proliferation Assay sgr->viability western Western Blot (MALT1, Cleaved Substrates, c-Rel) sgr->western elisa Cytokine Secretion (ELISA for IL-10) sgr->elisa qpcr qPCR (NF-κB Target Genes) sgr->qpcr kd->viability kd->western kd->elisa kd->qpcr control->viability control->western control->elisa control->qpcr analysis Data Analysis and Comparison viability->analysis western->analysis elisa->analysis qpcr->analysis

References

A Head-to-Head Comparison of SGR-1505 and Other Investigational MALT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in a variety of B-cell malignancies. As a key component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1 possesses protease activity that is crucial for NF-κB signaling, a pathway frequently dysregulated in cancers such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL).[1] Inhibition of MALT1 offers a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors like those targeting Bruton's Tyrosine Kinase (BTK). This guide provides a comparative overview of SGR-1505, a potent MALT1 inhibitor, and other investigational MALT1 inhibitors, with a focus on available preclinical and clinical data.

Overview of Investigational MALT1 Inhibitors

Several MALT1 inhibitors are currently in various stages of preclinical and clinical development. This guide will focus on a selection of these molecules: SGR-1505, JNJ-67856633 (Safimaltib), ABBV-525, and ONO-7018. It is important to note that the development of ONO-7018 was discontinued for strategic reasons.[2]

Preclinical Data Comparison

The preclinical efficacy of these inhibitors has been evaluated through various in vitro assays, including biochemical assays to measure direct inhibition of the MALT1 enzyme and cellular assays to assess their effects on downstream signaling and cell proliferation.

InhibitorBiochemical IC50 (MALT1)Cellular IC50 (IL-6 Secretion)Cellular IC50 (IL-10 Secretion)Cell Proliferation GI50
SGR-1505 Not availableNot availableNot availableNot available
JNJ-67856633 (Safimaltib) 74 nM[3]114 nM[3]77 nM[3]Not available
ONO-7018 24.9 nM[2]Not availableNot availableNot available
ABBV-525 Not availableNot availableNot availableNot available

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Preclinical studies have shown that SGR-1505 is a potent MALT1 inhibitor.[4] In preclinical models, SGR-1505 has demonstrated anti-tumor activity both as a monotherapy and in combination with BTK and BCL-2 inhibitors.[5][6] One preclinical study suggested that SGR-1505 is more potent than JNJ-67856633, requiring an approximately 50-fold lower concentration to achieve 90% inhibition of cytokine release in an in vitro whole blood assay.[4]

JNJ-67856633 is an allosteric MALT1 protease inhibitor that has shown potent anti-lymphoma activity in preclinical in vitro and in vivo models.[7][8] It effectively inhibits the proliferation of ABC-DLBCL cell lines with mutations in CD79b or CARD11.[9]

ONO-7018 also demonstrated preclinical efficacy in several lymphoma models and showed synergistic effects when combined with the BTK inhibitor tirabrutinib.[10]

Preclinical studies of a tool compound for ABBV-525, ABBV-MALT1, demonstrated potent activity against MALT1-relevant biomarkers and showed robust antitumor activity in malignant B-cell models resistant to BTK inhibitors.[11]

Clinical Data Comparison

Clinical trials for these MALT1 inhibitors are ongoing, with some preliminary data available, primarily from Phase 1 studies focused on safety and initial efficacy.

InhibitorPhase of DevelopmentTarget IndicationsKey Clinical Findings
SGR-1505 Phase 1[12]Relapsed/Refractory B-cell Malignancies[12]Favorable safety profile and well-tolerated. Encouraging preliminary efficacy with an Overall Response Rate (ORR) of 22% across all dose levels in a Phase 1 study.[13] Responses were observed in patients with CLL and Waldenström macroglobulinemia.[13]
JNJ-67856633 (Safimaltib) Phase 1[7]Relapsed/Refractory B-cell Non-Hodgkin Lymphoma (B-NHL) and CLL[7]Manageable safety profile. Demonstrated clinical activity in both indolent and aggressive lymphomas.[7] In a Phase 1 study, the ORR at the recommended Phase 2 dose was 27.8%.[14]
ABBV-525 Phase 1[15]Relapsed/Refractory B-cell Malignancies[11]Currently recruiting patients for a first-in-human Phase 1 trial to assess safety, tolerability, and preliminary efficacy.[11][16]
ONO-7018 Development Terminated (Previously Phase 1)[2]Relapsed/Refractory Non-Hodgkin Lymphoma (NHL) and CLL[17]A Phase 1 study was initiated to evaluate safety and efficacy, but development was discontinued for strategic reasons.[2][17]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the MALT1 signaling pathway and the general workflow of the experiments used to evaluate them.

MALT1 Signaling Pathway

MALT1 is a key component of the CBM complex, which acts downstream of the B-cell receptor (BCR).[18] Upon BCR activation, a signaling cascade leads to the formation of the CBM complex, which in turn activates MALT1's protease function.[19] Activated MALT1 then cleaves several substrates, leading to the activation of the NF-κB pathway, which promotes cell survival and proliferation.[20]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Antigen Binding PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb CARD11 CARD11 PKCb->CARD11 Phosphorylation CBM_complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex IKK IKK Complex CBM_complex->IKK Scaffolding & Activation NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation (Degradation) NFkB NF-κB Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression Translocation MALT1_Inhibitor MALT1 Inhibitors (e.g., SGR-1505) MALT1_Inhibitor->MALT1 Inhibition

Caption: MALT1 Signaling Pathway in B-Cells.

General Experimental Workflow for MALT1 Inhibitor Evaluation

The evaluation of MALT1 inhibitors typically follows a standardized workflow, starting from biochemical assays to in vivo animal studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation biochemical Biochemical Assay (MALT1 enzyme activity) cellular Cellular Assays (e.g., Cytokine Secretion, Proliferation) biochemical->cellular Lead Optimization pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies cellular->pk_pd Candidate Selection efficacy Xenograft Models (Tumor Growth Inhibition) pk_pd->efficacy phase1 Phase 1 Clinical Trial (Safety, Tolerability, Preliminary Efficacy) efficacy->phase1 IND Filing

Caption: Experimental Workflow for MALT1 Inhibitor Development.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, here are general methodologies for key experiments.

MALT1 Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MALT1.

  • Reagents and Materials: Recombinant MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and the test inhibitor.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the MALT1 enzyme in an assay buffer for a defined period.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[21]

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

  • Reagents and Materials: MALT1-dependent cancer cell lines (e.g., ABC-DLBCL lines), cell culture medium, and a reagent to measure cell viability (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor.

    • After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.

    • The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

    • The GI50 value is determined by plotting the percentage of growth inhibition against the inhibitor concentration.[21][22]

Cytokine Secretion Assay

This assay measures the inhibitor's effect on the secretion of MALT1-dependent cytokines, such as IL-6 and IL-10.

  • Reagents and Materials: MALT1-dependent cell lines, cell culture medium, the test inhibitor, and ELISA kits for the specific cytokines.

  • Procedure:

    • Cells are treated with different concentrations of the inhibitor for a specific duration.

    • The cell culture supernatant is collected.

    • The concentration of the cytokine in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.

    • The IC50 value is calculated based on the reduction in cytokine secretion at different inhibitor concentrations.[1]

Conclusion

The landscape of MALT1 inhibitors is rapidly evolving, with several promising candidates in clinical development. SGR-1505 has demonstrated a favorable safety profile and encouraging preliminary efficacy in early clinical trials, positioning it as a potentially significant therapeutic option for patients with relapsed/refractory B-cell malignancies. Head-to-head comparisons with other MALT1 inhibitors like JNJ-67856633 are crucial for understanding the relative potency and potential clinical benefits of each compound. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential of MALT1 inhibition will emerge, hopefully leading to new and effective treatments for patients with difficult-to-treat B-cell cancers.

References

Unveiling a Potent Synergy: SGR-1505 and Venetoclax in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic anti-tumor activity of the MALT1 inhibitor, SGR-1505, when combined with the BCL-2 inhibitor, venetoclax, offering a promising therapeutic strategy for B-cell lymphomas.

In the landscape of targeted cancer therapies, the combination of agents with complementary mechanisms of action holds the key to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the synergistic effects of SGR-1505, a novel MALT1 inhibitor, with the established BCL-2 inhibitor, venetoclax, in preclinical models of B-cell malignancies. Experimental data supporting this synergy is presented, alongside detailed protocols for the key assays and visualizations of the underlying biological pathways and experimental workflows.

Mechanisms of Action: A Dual Assault on Cancer Cells

SGR-1505 and venetoclax target distinct but complementary pathways crucial for the survival of B-cell lymphoma cells.

SGR-1505: Targeting the NF-κB Pathway

SGR-1505 is an investigational, orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR).[3] In many B-cell lymphomas, constitutive activation of the BCR signaling pathway leads to the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation.[3] SGR-1505 inhibits the proteolytic activity of MALT1, thereby blocking NF-κB signaling and inducing anti-proliferative effects in both BTK inhibitor (BTKi)-sensitive and resistant cancer cells.[2]

Venetoclax: Restoring Apoptosis

Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[4][6] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that can then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[4][5][6]

Synergistic Effect of SGR-1505 and Venetoclax: Preclinical Evidence

Preclinical studies have demonstrated a strong synergistic effect when combining SGR-1505 with venetoclax in diffuse large B-cell lymphoma (DLBCL) models. This synergy suggests that the dual inhibition of NF-κB and BCL-2 pathways is more effective than targeting either pathway alone.

A study by Schrödinger presented at the American Society of Hematology (ASH) 2023 Annual Meeting showcased the potent synergy between SGR-1505 and venetoclax in the OCI-LY3 DLBCL cell line.[5][7] The combination demonstrated a stronger impact on cell viability compared to the combination of venetoclax with another clinical-stage MALT1 inhibitor, JNJ-6633.[5]

Quantitative Data: In Vitro Cell Viability

The following table summarizes the key findings from the in vitro combination study. The data is derived from a CellTiter-Glo (CTG) assay, which measures cell viability. The Bliss synergy score is used to quantify the degree of synergy, where a higher score indicates a stronger synergistic interaction.

TreatmentCell LineAssay DurationKey Findings
SGR-1505 + VenetoclaxOCI-LY34 daysThe combination of SGR-1505 and venetoclax resulted in a significant increase in the inhibition of cell proliferation compared to either agent alone, with a high Bliss synergy score indicating strong synergy.[5]
JNJ-6633 + Venetoclax (Comparator)OCI-LY34 daysThe combination of the comparator MALT1 inhibitor, JNJ-6633, with venetoclax also showed a synergistic effect, but the effect was less pronounced than that observed with SGR-1505.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to validate the synergy between SGR-1505 and venetoclax, based on established methodologies for similar combination studies.

In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the effect of drug combinations on cell proliferation and to quantify synergy.

1. Cell Culture:

  • The OCI-LY3 cell line is cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]

2. Drug Preparation:

  • SGR-1505 and venetoclax are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of each drug and their combinations are prepared in the cell culture medium.

3. Cell Seeding:

  • OCI-LY3 cells are seeded into 96-well plates at a density of 10,000 cells per well.

4. Drug Treatment:

  • Cells are treated with a matrix of different concentrations of SGR-1505 and venetoclax, both as single agents and in combination.

  • A control group is treated with a corresponding concentration of DMSO.

5. Viability Assay:

  • After a 4-day incubation period, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is read using a plate reader.

6. Data Analysis:

  • The percentage of cell inhibition is calculated relative to the DMSO-treated control.

  • The half-maximal inhibitory concentration (IC50) for each drug is determined.

  • Synergy is quantified using the Bliss synergy score, calculated using software such as SynergyFinder.

In Vivo Tumor Xenograft Study and RNA-Seq Analysis

This protocol outlines the methodology for evaluating the in vivo efficacy of the drug combination and for analyzing the resulting changes in gene expression.

1. Animal Model:

  • Female immunodeficient mice (e.g., NOD-scid gamma mice) are used.

  • OCI-LY3 cells are implanted subcutaneously into the flanks of the mice.

2. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment groups: vehicle control, SGR-1505 alone, venetoclax alone, and the combination of SGR-1505 and venetoclax.

  • Drugs are administered orally according to a predetermined dosing schedule (e.g., daily for 28 days).[5]

3. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body weight is monitored as an indicator of toxicity.

4. RNA Sequencing (RNA-Seq):

  • At the end of the treatment period, tumors are excised from the mice.

  • Total RNA is extracted from the tumor tissue.

  • RNA quality and quantity are assessed.

  • RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Sample Preparation Kit).

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).

5. Bioinformatic Analysis:

  • The resulting sequencing reads are aligned to a reference genome.

  • Differential gene expression analysis is performed to identify genes that are up- or down-regulated in the combination treatment group compared to the control and single-agent groups.

  • Pathway analysis is conducted to identify the biological pathways that are most significantly affected by the combination treatment.[5]

Visualizing the Synergy: Pathways and Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in this research.

Synergy_Pathway cluster_BCR_Signaling BCR Signaling Pathway cluster_Apoptosis_Pathway Apoptotic Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM MALT1 MALT1 CBM->MALT1 IKK IKK MALT1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins BCL2->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis SGR_1505 SGR-1505 SGR_1505->MALT1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Mechanism of action of SGR-1505 and venetoclax.

Experimental_Workflow cluster_In_Vitro In Vitro Synergy Assessment cluster_In_Vivo In Vivo Efficacy and RNA-Seq cell_culture 1. OCI-LY3 Cell Culture drug_treatment 2. Treatment with SGR-1505, Venetoclax, and Combination cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (CellTiter-Glo, 4 days) drug_treatment->viability_assay synergy_analysis 4. Synergy Score Calculation (Bliss Score) viability_assay->synergy_analysis xenograft 1. OCI-LY3 Xenograft Implantation in Mice treatment 2. Drug Administration (28 days) xenograft->treatment tumor_measurement 3. Tumor Volume Measurement treatment->tumor_measurement rna_extraction 4. Tumor Excision and RNA Extraction tumor_measurement->rna_extraction rna_seq 5. RNA Sequencing rna_extraction->rna_seq bioinformatics 6. Gene Expression and Pathway Analysis rna_seq->bioinformatics Logical_Relationship SGR_1505 SGR-1505 (MALT1 Inhibition) NFkB_Inhibition Inhibition of NF-κB Pathway SGR_1505->NFkB_Inhibition Venetoclax Venetoclax (BCL-2 Inhibition) Apoptosis_Induction Induction of Apoptosis Venetoclax->Apoptosis_Induction Synergistic_Effect Synergistic Anti-Tumor Effect in B-Cell Lymphoma NFkB_Inhibition->Synergistic_Effect Apoptosis_Induction->Synergistic_Effect

References

Safety Operating Guide

Proper Disposal of SGR-1505: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of SGR-1505, a potent MALT1 allosteric inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

SGR-1505 is an investigational compound used in cancer research, specifically targeting mature B-cell malignancies.[1][2] Due to its hazardous properties, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects, all personnel must handle and dispose of this compound with the utmost care.[3]

Chemical and Safety Data

A thorough understanding of the chemical properties and associated hazards of SGR-1505 is fundamental to its safe handling and disposal.

PropertyValueReference
Chemical Formula C18H12ClF4N9O[3][4]
Molecular Weight 481.79 g/mol [3][4]
CAS Number 2661481-41-8[3][4]
GHS Hazard Classifications Acute toxicity, Oral (Category 4)[3]
Acute aquatic toxicity (Category 1)[3]
Chronic aquatic toxicity (Category 1)[3]
Hazard Statements H302: Harmful if swallowed.[3]
H410: Very toxic to aquatic life with long lasting effects.[3]

Experimental Protocols: Disposal of SGR-1505

The following step-by-step protocol must be followed for the disposal of SGR-1505 and its containers.

Personnel Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Disposal of Unused SGR-1505 Powder:

  • Do not dispose of SGR-1505 powder directly in the trash or down the drain.

  • Carefully collect all waste powder in a designated, clearly labeled hazardous waste container.

  • The container must be sealed and stored in a cool, well-ventilated area away from incompatible materials.

  • Arrange for pickup and disposal by an approved hazardous waste disposal company.

Disposal of SGR-1505 Solutions:

  • Do not pour SGR-1505 solutions down the drain.

  • Collect all solutions containing SGR-1505 in a designated, clearly labeled hazardous waste container.

  • If necessary, absorb small spills with an inert material (e.g., vermiculite, sand) and place the contaminated material into the hazardous waste container.

  • Seal the container and store it in a secure area pending disposal by a certified hazardous waste contractor.

Disposal of Contaminated Labware:

  • All labware (e.g., vials, pipette tips, etc.) that has come into contact with SGR-1505 must be considered hazardous waste.

  • Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the designated hazardous waste container for solutions.

  • Place the rinsed, empty labware in a separate, clearly labeled hazardous waste container for solid waste.

  • Dispose of the container through an approved hazardous waste disposal service.

Precautionary Statement Summary for Disposal:

  • P273: Avoid release to the environment.[3]

  • P391: Collect spillage.[3]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[3]

SGR-1505 Signaling Pathway

SGR-1505 is an allosteric inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][5][6] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates NF-κB signaling downstream of the B-cell receptor.[1][6] By inhibiting MALT1, SGR-1505 disrupts this pathway, which is a key driver in certain B-cell lymphomas.[6]

SGR1505_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CBM CARD11-BCL10-MALT1 (CBM) Complex BTK->CBM NFkB_complex IKK Complex CBM->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Activation Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription SGR1505 SGR-1505 SGR1505->CBM Inhibition

Caption: SGR-1505 inhibits the MALT1 component of the CBM complex, blocking NF-κB activation.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.